2-(4-Ethoxyphenoxy)-4-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-17-12-5-7-13(8-6-12)18-15-10-11(2)4-9-14(15)16/h4-10H,3,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCSOWVIYBANPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=CC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Ethoxyphenoxy)-4-methylaniline
Introduction
2-(4-Ethoxyphenoxy)-4-methylaniline is a polysubstituted aromatic compound featuring a diaryl ether linkage. This molecular architecture is of significant interest to researchers in drug discovery and materials science. The structure combines a substituted aniline, a common pharmacophore, with a phenoxy ether, a motif known for its conformational flexibility and presence in numerous bioactive molecules and advanced polymers.[1] Aromatic amines are foundational components in the synthesis of dyes, pharmaceuticals, and polymers, while the diaryl ether framework is a key structural element in various natural products and commercial chemicals, including antibiotics and herbicides.[1][2]
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(4-Ethoxyphenoxy)-4-methylaniline. It is designed to serve as a foundational resource for scientists, offering insights into its chemical identity, a plausible synthetic route, potential applications, and crucial safety protocols. As this is a niche research chemical, some data herein are computationally predicted or inferred from structurally analogous compounds, a standard practice for providing a robust and practical scientific overview.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for scientific rigor. This section details the nomenclature, key identifiers, and structural representation of 2-(4-Ethoxyphenoxy)-4-methylaniline.
Nomenclature and Identifiers
The compound is systematically named based on the substitution pattern of the aniline core. The molecular formula and weight have been confirmed by chemical suppliers.[3][4][5] A specific CAS number has not been publicly assigned, which is common for novel or rare research chemicals.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-Ethoxyphenoxy)-4-methylaniline | - |
| Synonyms | Benzenamine, 2-(4-ethoxyphenoxy)-4-methyl- | - |
| Molecular Formula | C₁₅H₁₇NO₂ | [3][4][5] |
| Molecular Weight | 243.30 g/mol | [3][4][5] |
| Canonical SMILES | CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N | (Predicted) |
| InChI Key | (Predicted) | (Predicted) |
| CAS Number | Not Available | - |
Molecular Structure
The structure consists of a 4-methylaniline (p-toluidine) ring that is substituted at the 2-position with a 4-ethoxyphenoxy group. The ether linkage provides rotational freedom, influencing the molecule's three-dimensional conformation and its potential interactions with biological targets or polymer matrices.
***Figure 1:** 2D Chemical Structure of 2-(4-Ethoxyphenoxy)-4-methylaniline.*
Physicochemical Properties
The physicochemical properties of a molecule govern its behavior in both chemical and biological systems. These parameters are critical for designing experimental protocols, predicting bioavailability in drug development, and determining suitability for material applications. The following data is a combination of supplier information and scientifically-backed computational predictions.
Summary of Properties
| Property | Predicted Value | Notes and Context |
| Physical State | Solid | Based on analogous substituted diphenylamines and ethers.[6][7][8] |
| Melting Point | Not Determined | Expected to be higher than aniline due to increased molecular weight and size. |
| Boiling Point | > 300 °C | High boiling point is characteristic of diaryl ethers and substituted anilines.[6][8] |
| pKa (Conjugate Acid) | ~4.0 - 4.5 | The aniline nitrogen is a weak base. Electron-donating groups on the ring typically increase basicity, but the bulky ether at the ortho position may introduce steric hindrance.[9] |
| LogP (Octanol/Water) | ~4.5 | The molecule is highly lipophilic due to its two aromatic rings and ethyl group, suggesting low aqueous solubility but good membrane permeability. This is higher than simpler anilines or diphenyl ether.[6][7] |
| Aqueous Solubility | Very Low | Predicted based on high LogP value. Soluble in common organic solvents like ethanol, DMSO, and DMF.[8] |
| Hydrogen Bond Donors | 1 (from -NH₂) | The amine group can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 (2 from ether oxygens, 1 from nitrogen) | The ether oxygens and the nitrogen lone pair can act as hydrogen bond acceptors. |
| Topological Polar Surface Area (TPSA) | 47.5 Ų | This value is within the range often considered favorable for oral bioavailability in drug candidates. |
Synthesis and Characterization
As a specialized chemical, 2-(4-Ethoxyphenoxy)-4-methylaniline is not produced on a large industrial scale. Its synthesis is typically achieved through cross-coupling reactions. The Ullmann condensation is a classic and robust method for forming diaryl ether linkages.[1][10]
Proposed Synthetic Pathway: Ullmann Condensation
The most logical and field-proven approach for synthesizing this molecule is the copper-catalyzed Ullmann condensation.[10] This reaction involves the coupling of an aryl halide with a phenol in the presence of a base. For this target molecule, the reaction would couple 2-Bromo-4-methylaniline with 4-ethoxyphenol. The use of a copper(I) catalyst, often with a chelating ligand, can facilitate the reaction under milder conditions than the traditional high-temperature protocol.[1][11]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the proposed synthesis, from reaction setup to final product purification.
Sources
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diphenylamine - Wikipedia [en.wikipedia.org]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
2-(4-Ethoxyphenoxy)-4-methylaniline chemical structure and molecular weight
Chemical Profile & Structural Analysis[1][2][3]
2-(4-Ethoxyphenoxy)-4-methylaniline is a specialized diaryl ether intermediate used primarily in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs) and agrochemical active ingredients. Its structure features an electron-rich aniline core substituted with a lipophilic 4-ethoxyphenoxy moiety at the ortho position, a configuration critical for inducing conformational locks in bioactive ligands.
Physicochemical Properties Table[3][4][5][6]
| Property | Value | Technical Note |
| CAS Number | 946774-49-8 | Verified Identifier |
| Molecular Formula | C₁₅H₁₇NO₂ | |
| Molecular Weight | 243.30 g/mol | Monoisotopic Mass: 243.1259 |
| IUPAC Name | 2-(4-ethoxyphenoxy)-4-methylaniline | |
| InChI Key | IWCSOWVIYBANPV-UHFFFAOYSA-N | Standard identifier for database integration |
| SMILES | CCOC1=CC=C(C=C1)OC2=C(C=CC(=C2)C)N | Useful for cheminformatics modeling |
| Appearance | Off-white to pale brown solid | Oxidation sensitive (store under inert gas) |
| Solubility | DMSO, Methanol, DCM | Low aqueous solubility |
Synthetic Pathways & Causality
The synthesis of 2-(4-Ethoxyphenoxy)-4-methylaniline requires a strategy that prevents the oxidation of the amine while forming the ether linkage. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .
Protocol Design: The "Nitro-Activation" Route
This pathway is selected over Ullmann coupling because the ortho-nitro group activates the ring for substitution without requiring copper catalysts, which simplifies purification and reduces heavy metal impurities in the final API.
Step 1: Diaryl Ether Formation (SNAr)
-
Reagents: 2-Fluoro-4-methyl-1-nitrobenzene (Electrophile), 4-Ethoxyphenol (Nucleophile), Potassium Carbonate (Base).
-
Solvent: DMF or NMP (Polar aprotic).
-
Mechanism: The base deprotonates the phenol. The phenoxide ion attacks the carbon bearing the fluorine. The nitro group at the ortho position stabilizes the Meisenheimer complex intermediate, facilitating the displacement of fluoride.
-
Critical Control Point: Temperature must be controlled (80–100°C) to prevent ether cleavage or polymerization.
Step 2: Chemoselective Reduction
-
Reagents: H₂ (gas) + Pd/C (catalyst) OR Iron powder + NH₄Cl (Bechamp reduction).
-
Causality: Catalytic hydrogenation is cleaner for small scale, but Iron/NH₄Cl is often preferred in scale-up to prevent dehalogenation if other sensitive groups are present (though not applicable here, it is a standard safety preference).
-
Outcome: The nitro group (-NO₂) is reduced to the target amine (-NH₂).
Experimental Workflow Diagram
Figure 1: Step-wise synthetic workflow for CAS 946774-49-8 utilizing nitro-activation strategy.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
Key Signals:
-
Ethoxy Group: A triplet (~1.3 ppm, 3H) and a quartet (~4.0 ppm, 2H). This confirms the integrity of the ethyl tail.
-
Methyl Group: A sharp singlet at ~2.2 ppm (3H) attached to the aniline ring.
-
Amine Protons: A broad singlet around 3.5–5.0 ppm (2H, exchangeable with D₂O).
-
Aromatic Region: Two distinct ring systems. The phenoxy ring will show an AA'BB' pattern (para-substitution), while the aniline ring will show an ABC pattern (1,2,4-substitution).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Target Ion: [M+H]⁺ = 244.3 m/z.
-
Fragmentation: Loss of the ethyl group (M-28) is a common fragmentation pathway in high-energy collisions.
Application in Drug Discovery[9]
This molecule acts as a "Privileged Scaffold" in medicinal chemistry, particularly for Type II Kinase Inhibitors .
Mechanism of Action (Scaffold Logic)
In many kinase inhibitors (e.g., structures similar to Ibrutinib or Gefitinib), the aniline nitrogen forms a critical hydrogen bond with the "Hinge Region" of the kinase ATP-binding site.
-
The Phenoxy Group: Extends into the hydrophobic back-pocket (selectivity pocket) of the enzyme.
-
The Ethoxy Tail: Provides steric bulk and lipophilicity, often improving cell membrane permeability and potency against specific mutant kinases.
-
The Methyl Group: Restricts rotation of the aniline ring, locking the molecule into a bioactive conformation (atropisomerism control).
Drug Discovery Logic Diagram
Figure 2: Pharmacophore mapping of the molecule's functional groups to kinase inhibitor design principles.
Safety & Handling Protocols
As an aniline derivative, this compound must be handled as a potential sensitizer and toxicant.
-
Storage: Store at 2-8°C under Argon. Anilines oxidize to colored impurities (azo compounds) upon air exposure.
-
PPE: Nitrile gloves and chemical safety goggles are mandatory.
-
Spill Cleanup: Do not use bleach (forms chloroamines). Use absorbent pads and dispose of as hazardous organic waste.
References
-
PubChem. (2024).[1] Compound Summary: 2-Ethoxy-4-methylaniline (Structural Analog).[2] National Library of Medicine. Retrieved from [Link]
Sources
Navigating the Data Gap: A Technical Safety & Toxicity Profile of 2-(4-Ethoxyphenoxy)-4-methylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Data Scarcity and the Precautionary Principle
In the landscape of chemical research and drug development, we are often confronted with novel molecules for which comprehensive safety and toxicological data are not yet established. 2-(4-Ethoxyphenoxy)-4-methylaniline is one such compound. As of the writing of this guide, a complete, officially registered Safety Data Sheet (SDS) and a thorough toxicological profile for this specific molecule are not publicly available.
This guide, therefore, adopts a precautionary and predictive approach rooted in the toxicological principle of structural analogy or "read-across." We will construct a robust, research-grade safety profile by analyzing data from structurally similar compounds, primarily 4-Phenoxyaniline , and the broader toxicological class of aromatic amines. This methodology allows us to anticipate potential hazards and establish safe handling protocols, ensuring that scientific rigor is maintained even in the absence of direct data. For researchers, this approach is not just a workaround; it is a critical thinking exercise in chemical safety, demanding a deep understanding of structure-activity relationships.
Chemical Identity and Known Properties
While a full experimental profile is lacking, the fundamental chemical identity of 2-(4-Ethoxyphenoxy)-4-methylaniline provides the basis for our analysis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₂ | Santa Cruz Biotechnology |
| Molecular Weight | 243.30 g/mol | Santa Cruz Biotechnology |
| Structure | ||
| 2-(4-Ethoxyphenoxy)-4-methylaniline | ||
| Aniline Core | ||
| Phenoxy Group | ||
| Ethoxy Group | ||
| Methyl Group |
The structure reveals a substituted aniline core, which is the primary driver of its anticipated toxicological properties. The presence of a phenoxy ether linkage is also a key feature for toxicological read-across.
Predictive Hazard Assessment via Structural Analogy
The primary analogue for this assessment is 4-Phenoxyaniline (CAS 139-59-3) , which shares the core phenoxy-aniline structure. Data from other substituted anilines will supplement this analysis where relevant.
GHS Hazard Classification (Predicted)
Based on analogues, 2-(4-Ethoxyphenoxy)-4-methylaniline is predicted to fall under the following GHS classifications. This is a working hypothesis for risk assessment and laboratory safety procedures.
| Hazard Class | Category | Hazard Statement | Basis of Analogy |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][3][4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [1][3][4] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | [1][4][5] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | [4][6] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1/2 | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects | [1][5][7] |
Expert Rationale: The aniline moiety is a well-known structural alert for potential carcinogenicity and mutagenicity, often following metabolic activation in the liver. Skin and eye irritation are common for aromatic amines. Furthermore, skin sensitization is a frequent concern with such structures.[1][4] The high toxicity to aquatic life is also a common feature of many aniline derivatives.[5][7]
Comprehensive Toxicity Profile (Inferred)
This profile synthesizes findings from analogue compounds to provide a predictive overview for 2-(4-Ethoxyphenoxy)-4-methylaniline.
-
Acute Toxicity: Expected to be harmful if swallowed, with potential for harm via dermal contact or inhalation as well.[4] The primary risk upon acute exposure is systemic toxicity rather than immediate corrosive effects.
-
Skin and Eye Irritation: Direct contact is likely to cause moderate skin irritation and serious eye irritation.[2][3][6]
-
Sensitization: There is a strong potential for this compound to act as a skin sensitizer, meaning initial exposures may prime the immune system, leading to a significant allergic reaction upon subsequent contact.[1][3]
-
Carcinogenicity & Genotoxicity: This is a significant point of concern. Aniline and many of its derivatives are classified as suspected carcinogens (IARC Group 2A or 2B). The mechanism often involves metabolic N-hydroxylation to form reactive species that can form DNA adducts.[4][6] Therefore, 2-(4-Ethoxyphenoxy)-4-methylaniline must be handled as a suspected carcinogen and mutagen.
-
Organ-Specific Toxicity: Prolonged or repeated exposure to aniline-type compounds can lead to damage to organs, particularly the liver and spleen, and can induce methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[7]
-
Ecotoxicity: Phenoxy-aniline structures are often poorly biodegradable and can be very toxic to aquatic organisms, posing a significant environmental hazard if released.[1][5][7]
Experimental Protocols for Safe Handling
The following protocols are based on the predicted hazard profile and should be considered mandatory for any work involving 2-(4-Ethoxyphenoxy)-4-methylaniline.
Protocol 4.1: Engineering Controls & Personal Protective Equipment (PPE)
This workflow is a self-validating system; failure to adhere to any step compromises the entire safety envelope.
-
Work Area Designation: All work must be conducted within a certified chemical fume hood to prevent inhalation exposure. The work area should be clearly marked with signage indicating a "Suspected Carcinogen."
-
Ventilation Check: Before starting work, verify the fume hood has a face velocity between 80-120 feet per minute. Document this check in the laboratory notebook.
-
PPE - Body Protection: A flame-resistant lab coat is required. For handling larger quantities (>1g), a chemically resistant apron over the lab coat is mandated.
-
PPE - Hand Protection: Double-gloving with nitrile gloves is required. The outer glove must be changed immediately upon any suspected contact with the substance. Causality: Nitrile provides good splash protection, but no glove material is impervious indefinitely. Double-gloving provides a critical time buffer in case of a breach in the outer layer.
-
PPE - Eye Protection: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. For any procedure with a splash risk (e.g., dissolution, transfer), a full-face shield must be worn over the safety glasses.
-
Waste Segregation: All solid waste (gloves, wipes, contaminated filter paper) must be disposed of in a dedicated, sealed hazardous waste container labeled "Carcinogen Waste." Liquid waste must be collected in a separate, sealed container.
Protocol 4.2: Emergency Response Procedures
Immediate and correct response is critical to mitigate exposure.
-
Skin Exposure:
-
Immediately remove all contaminated clothing while under a safety shower.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8]
-
Seek immediate medical attention. Provide the medical team with a copy of this safety guide.
-
-
Eye Exposure:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention from an ophthalmologist.
-
-
Inhalation:
-
Remove the individual to fresh air immediately.[8]
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Call for immediate medical assistance.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.[8]
-
If the person is conscious, have them drink one to two glasses of water.
-
Seek immediate medical attention.
-
Visualization of Safety Concepts
Diagram 1: Read-Across Toxicological Assessment Logic
Caption: Logic for inferring hazards via structural analogy.
Diagram 2: Mandatory Safe Handling Workflow
Caption: A non-negotiable workflow for handling the compound.
References
-
Chemsrc. (2025). MSDS for 4-Phenoxyaniline. Retrieved February 22, 2026, from [Link]
-
PubChem, National Institutes of Health. (n.d.). 2-Ethoxy-4-methylaniline. Retrieved February 22, 2026, from [Link]
Sources
- 1. 4-Phenoxyaniline | CAS#:139-59-3 | Chemsrc [chemsrc.com]
- 2. guidechem.com [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the Solubility of 2-(4-Ethoxyphenoxy)-4-methylaniline in Organic Solvents
This guide provides a comprehensive overview of the principles, experimental determination, and theoretical modeling of the solubility of 2-(4-Ethoxyphenoxy)-4-methylaniline in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a thorough understanding of the dissolution behavior of this compound for applications such as crystallization, purification, and formulation.
Introduction to 2-(4-Ethoxyphenoxy)-4-methylaniline and its Physicochemical Profile
2-(4-Ethoxyphenoxy)-4-methylaniline is a complex organic molecule featuring several functional groups that dictate its physicochemical properties, including its solubility. The structure consists of a central aniline core substituted with a methyl group and a phenoxy group, which in turn is substituted with an ethoxy group.
Molecular Structure:
The presence of the primary amine (-NH2) and ether linkages (-O-) allows for hydrogen bonding with protic solvents, while the aromatic rings and the methyl and ethyl groups contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent. Understanding this solubility is crucial for process development, as it directly impacts crystallization yield, purity, and bioavailability in pharmaceutical formulations.
Theoretical Framework: The Energetics of Dissolution
The dissolution of a crystalline solute in a solvent is a thermodynamically driven process governed by the Gibbs free energy of mixing (ΔG_mix). For dissolution to be spontaneous, ΔG_mix must be negative. This is described by the equation:
ΔG_mix = ΔH_mix - TΔS_mix
Where:
-
ΔH_mix is the enthalpy of mixing, representing the energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.
-
T is the absolute temperature.
-
ΔS_mix is the entropy of mixing, which is generally positive and favors dissolution.
The principle of "like dissolves like" is a useful heuristic.[1] Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given the mixed polarity of 2-(4-Ethoxyphenoxy)-4-methylaniline, it is expected to exhibit moderate solubility in a range of solvents.
Experimental Determination of Solubility
Accurate solubility data is obtained through meticulous experimental work. The following section details a robust protocol for determining the solubility of 2-(4-Ethoxyphenoxy)-4-methylaniline.
Materials and Apparatus
-
Solute: 2-(4-Ethoxyphenoxy)-4-methylaniline (purity > 99%)
-
Solvents: A range of analytical grade organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker bath or magnetic stirrer with temperature control (±0.1 °C)
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
-
Experimental Workflow: Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining equilibrium solubility.[2]
Caption: Workflow for the isothermal saturation method.
Step-by-Step Protocol
-
Preparation of Saturated Solutions: Add an excess amount of 2-(4-Ethoxyphenoxy)-4-methylaniline to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient time (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary kinetic studies can determine the optimal equilibration time.
-
Sampling and Filtration: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours for the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial.
-
Gravimetric Analysis (Optional but Recommended for Validation): Weigh the filtered solution, then evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. Weigh the remaining solid to determine the mass of the dissolved solute.
-
Quantitative Analysis (HPLC/UV-Vis):
-
Calibration: Prepare a series of standard solutions of 2-(4-Ethoxyphenoxy)-4-methylaniline of known concentrations in the solvent of interest. Generate a calibration curve by plotting absorbance (UV-Vis) or peak area (HPLC) against concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Data Calculation: The mole fraction solubility (x) can be calculated using the following equation:
x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]
Where:
-
m_solute and m_solvent are the masses of the solute and solvent, respectively.
-
M_solute and M_solvent are the molar masses of the solute and solvent, respectively.
-
Predicted Solubility Profile and Solvent Selection
Based on the structure of 2-(4-Ethoxyphenoxy)-4-methylaniline, the following solubility trends are anticipated:
-
High Solubility: In polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in chlorinated solvents like dichloromethane and chloroform. These solvents can effectively solvate the aromatic rings and the polar functional groups.
-
Moderate Solubility: In alcohols (methanol, ethanol) and ketones (acetone). The hydrogen bonding capability of these solvents will interact favorably with the amine and ether groups, but the nonpolar portions of the molecule may limit solubility compared to more polar aprotic solvents.
-
Low Solubility: In nonpolar solvents such as hexane and cyclohexane. The energy required to break the crystal lattice of the solute will not be sufficiently compensated by the weak van der Waals interactions with these solvents.
The following table summarizes the predicted solubility and the rationale for solvent selection:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol | Moderate | Investigates the effect of hydrogen bonding on solubility. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Evaluates the role of dipole-dipole interactions. |
| Ethers | Tetrahydrofuran (THF) | Moderate | Explores solubility in solvents with ether functional groups, similar to a part of the solute molecule. |
| Chlorinated | Dichloromethane | High | Assesses solubility in solvents with good solvating power for a wide range of organic compounds. |
| Aromatic | Toluene | Moderate | Examines the impact of π-π stacking interactions between the solvent and the aromatic rings of the solute. |
| Nonpolar | n-Hexane | Low | Establishes the lower limit of solubility and highlights the importance of polar interactions for this compound. |
Thermodynamic Modeling of Solubility Data
Once experimental solubility data at different temperatures is obtained, thermodynamic models can be applied to correlate the data and derive thermodynamic parameters of dissolution.
The Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature.[2] It is expressed as:
ln(x) = A + B/T + C ln(T)
Where:
-
x is the mole fraction solubility.
-
T is the absolute temperature in Kelvin.
-
A , B , and C are empirical parameters determined by fitting the equation to the experimental data.
The van't Hoff Equation
The van't Hoff equation can be used to estimate the apparent enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:
ln(x) = -ΔH_sol / (RT) + ΔS_sol / R
Where:
-
R is the ideal gas constant.
A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH_sol/R and an intercept of ΔS_sol/R. This allows for the determination of the thermodynamic driving forces of the dissolution process.
Caption: From experimental data to thermodynamic parameters.
Conclusion
This technical guide has outlined a comprehensive framework for understanding and determining the solubility of 2-(4-Ethoxyphenoxy)-4-methylaniline in organic solvents. By combining a robust experimental methodology with theoretical modeling, researchers can obtain high-quality solubility data and gain insights into the thermodynamic properties of the dissolution process. This knowledge is fundamental for the successful development of processes involving this compound, from synthesis and purification to formulation and final application.
References
Sources
An In-depth Technical Guide to the Thermodynamic Stability of 2-(4-Ethoxyphenoxy)-4-methylaniline
Introduction
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 2-(4-Ethoxyphenoxy)-4-methylaniline, a molecule of interest for researchers and drug development professionals. Understanding the thermal and chemical resilience of this compound is paramount for predicting its shelf-life, ensuring patient safety, and meeting stringent regulatory standards.[1][2][3]
The purpose of stability testing is to see how the quality of a drug substance changes over time due to environmental factors like temperature, humidity, and light.[4][5] This information is used to determine a re-test period for the API and to recommend storage conditions.[4][5]
This document will delve into the core analytical techniques and regulatory frameworks that govern stability assessment. We will explore the causal relationships behind experimental choices and present self-validating protocols designed to yield robust and reliable data. The insights provided herein are grounded in established scientific principles and authoritative guidelines from the International Council for Harmonisation (ICH).[5][6][7]
Chemical Structure:
-
Name: 2-(4-Ethoxyphenoxy)-4-methylaniline
Part 1: Foundational Stability Assessment
The initial phase of stability assessment involves characterizing the intrinsic thermal properties of 2-(4-Ethoxyphenoxy)-4-methylaniline. This is primarily achieved through thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide a baseline understanding of the material's behavior when subjected to thermal stress.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[10] It is widely used to determine critical properties like melting points, which are indicative of purity, and to detect polymorphic transitions or decomposition events.[10][11][12]
Causality in Experimental Design:
The choice of heating rate in DSC is a critical parameter. A slower heating rate provides better resolution of thermal events, but can broaden peaks. A faster rate increases sensitivity but may obscure closely occurring transitions. A rate of 10°C/min is often a good starting point for initial characterization, balancing resolution and analysis time. The use of an inert nitrogen atmosphere is crucial to prevent oxidative degradation during the analysis, ensuring that the observed thermal events are intrinsic to the molecule's stability.
Protocol for DSC Analysis:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 3-5 mg of 2-(4-Ethoxyphenoxy)-4-methylaniline into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the system at 25°C.
-
Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.
-
Maintain a constant nitrogen purge of 50 mL/min.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events. Determine the onset temperature and peak maximum for each event.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13] This technique is essential for determining the temperature at which the compound begins to decompose and for quantifying weight loss due to desolvation or degradation.[14][15][16]
Causality in Experimental Design:
TGA is performed under a controlled atmosphere to understand specific degradation pathways. An inert atmosphere (nitrogen) is used to assess thermal decomposition without the influence of oxygen. The heating rate influences the temperature at which weight loss occurs; a slower rate can provide a more accurate decomposition onset temperature.
Protocol for TGA Analysis:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Weigh 5-10 mg of 2-(4-Ethoxyphenoxy)-4-methylaniline into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Equilibrate at 30°C.
-
Heat the sample from 30°C to 500°C at a rate of 10°C/min.
-
Maintain a constant nitrogen purge of 50 mL/min.
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition, defined as the temperature at which significant weight loss begins.
Illustrative Data Summary:
| Parameter | Method | Result (Illustrative) | Interpretation |
| Melting Point (Onset) | DSC | 155°C | Indicates the transition from solid to liquid phase. |
| Decomposition (Onset) | DSC | 250°C | Exothermic event suggesting thermal decomposition. |
| Decomposition (5% Weight Loss) | TGA | 260°C | Temperature at which 5% of the material has degraded. |
Part 2: Forced Degradation (Stress Testing)
Forced degradation studies are a regulatory requirement designed to identify the likely degradation products of a drug substance.[17] These studies help in establishing degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[1][17][18] The conditions used are more severe than accelerated stability testing.[17]
Logical Framework for Stress Testing:
The workflow for forced degradation is designed to systematically expose 2-(4-Ethoxyphenoxy)-4-methylaniline to a variety of stress conditions to mimic potential environmental exposures during its lifecycle.
Caption: Workflow for forced degradation studies.
Protocols for Forced Degradation Studies:
The goal is to achieve 2-20% degradation of the API to ensure that degradation products are detectable without excessively breaking down the main component.[19]
2.1 Hydrolytic Degradation:
-
Acid Hydrolysis:
-
Dissolve the API in a suitable solvent and add 0.1N HCl.
-
Reflux the solution at 60°C for 24 hours.
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
Dissolve the API in a suitable solvent and add 0.1N NaOH.
-
Maintain the solution at room temperature for 48 hours.
-
Withdraw samples at time points and neutralize before analysis.
-
2.2 Oxidative Degradation:
-
Dissolve the API in a suitable solvent.
-
Add 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at time points for analysis.
2.3 Photolytic Degradation:
-
Expose a solid sample of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both samples at the end of the exposure period.
2.4 Thermal Degradation:
-
Store a solid sample of the API in an oven at 80°C for 7 days.
-
Analyze the sample for degradation products.
Part 3: Long-Term Stability Studies (ICH Guidelines)
Formal stability studies are conducted under prescribed conditions to establish a re-test period for the API.[20] These studies are governed by the ICH Q1A(R2) guideline.[4][5][6][7]
Experimental Design based on ICH Q1A(R2):
The workflow for a formal stability study is a structured, long-term process involving multiple batches and time points to ensure the reliability of the data.
Caption: Workflow for ICH-compliant long-term stability studies.
Protocol for Long-Term Stability Study:
-
Batch Selection: Use at least three primary batches of 2-(4-Ethoxyphenoxy)-4-methylaniline.[5] The manufacturing process for these batches should simulate that of production-scale batches.[21]
-
Container Closure System: Package the API in the container closure system proposed for storage and distribution.[21][22]
-
Storage Conditions and Testing Frequency:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH. Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH. This is performed if a significant change occurs during accelerated testing.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. Test at 0, 3, and 6 months.[3]
-
-
Stability-Indicating Tests: At each time point, the samples should be tested for attributes susceptible to change, which may include:
-
Appearance
-
Assay
-
Degradation products (impurities)
-
Moisture content
-
A "significant change" for an API is defined as a failure to meet its specification.[5]
Conclusion
The thermodynamic stability assessment of 2-(4-Ethoxyphenoxy)-4-methylaniline is a multi-faceted process that combines foundational thermoanalytical techniques with rigorous, long-term stability and forced degradation studies. The methodologies outlined in this guide, from initial DSC and TGA scans to comprehensive ICH-compliant stability trials, provide the necessary framework to thoroughly characterize the stability profile of this molecule. By adhering to these scientifically grounded and regulatory-compliant protocols, researchers and drug developers can ensure the quality, safety, and efficacy of their products, ultimately safeguarding patient health and facilitating successful regulatory submissions.
References
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
- Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
- ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.).
- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
- Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.).
- Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho. (2020, August 11).
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- Differential Scanning Calorimetry - Coriolis Pharma. (n.d.).
- Q1A(R2) Guideline - ICH. (2010, February 2).
- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (2022, February 8).
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1).
- Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals - ResearchGate. (2025, August 6).
- Tga Thermal Gravity Analysis | Accurate Material Thermal Stability Test. (n.d.).
- Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1).
- Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs. (n.d.).
- Stability testing of existing active substances and related finished products | EMA. (2023, July 13).
- 2-(4-Ethoxyphenoxy)-4-methylaniline | SCBT - Santa Cruz Biotechnology. (2026, January 4).
- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (2024, January 8).
- 2-(4-Ethoxyphenoxy)-4-methylaniline | SCBT - Santa Cruz Biotechnology. (2026, February 20).
- Stability Testing of Pharmaceutical Products. (2012, March 17).
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- Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products - The Truth Pill. (2018, February 1).
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CAS number and registry information for 2-(4-Ethoxyphenoxy)-4-methylaniline
An In-Depth Technical Guide to 2-(4-Ethoxyphenoxy)-4-methylaniline for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 2-(4-Ethoxyphenoxy)-4-methylaniline, a substituted diaryl ether aniline with potential applications in pharmaceutical development and fine chemical synthesis. This document consolidates available registry information, physicochemical properties, and safety protocols. Furthermore, it outlines a logical, field-proven synthetic pathway and robust analytical methodologies for the characterization and quality control of the compound. Designed for researchers, medicinal chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of handling and utilizing this specific chemical entity.
Chemical Identity and Core Properties
2-(4-Ethoxyphenoxy)-4-methylaniline is a poly-functionalized aromatic compound. Its structure, featuring a diaryl ether linkage, an ethoxy group, a methyl group, and a primary amine, makes it a versatile building block in organic synthesis. The aniline moiety, in particular, is a common pharmacophore in medicinal chemistry, though its potential for metabolic toxicity requires careful consideration in drug design.[1]
While a specific CAS number for 2-(4-Ethoxyphenoxy)-4-methylaniline is not prominently listed in major public databases like PubChem as of early 2026, its molecular formula and weight have been determined.[2] This suggests it is a specialized research chemical or intermediate. For procurement and regulatory purposes, it is critical to refer to the supplier's Certificate of Analysis for lot-specific data and identifiers.[2][3][4]
Table 1: Physicochemical and Registry Information for 2-(4-Ethoxyphenoxy)-4-methylaniline
| Property | Value | Source |
| IUPAC Name | 2-(4-Ethoxyphenoxy)-4-methylaniline | N/A |
| Molecular Formula | C15H17NO2 | [2] |
| Molecular Weight | 243.30 g/mol | [2] |
| CAS Number | Not widely listed. Verify with supplier. | N/A |
| Physical Form | Solid (predicted) | N/A |
| Solubility | Soluble in organic solvents (e.g., methanol, chloroform, ethyl acetate). Low solubility in water is predicted. | N/A |
Synthesis and Mechanistic Insights: A Proposed Pathway
The proposed two-step synthesis starts from readily available precursors: 2-bromo-4-methylaniline (or its amino-protected form) and 4-ethoxyphenol.
Experimental Protocol: Proposed Synthesis
Step 1: Amino Group Protection
-
Rationale: The primary amine of 2-bromo-4-methylaniline is a nucleophile and can interfere with the subsequent etherification reaction. Protection, for instance as an amide, is a standard strategy to prevent side reactions. Acetylation is a common and easily reversible method.
-
Procedure:
-
Dissolve 2-bromo-4-methylaniline (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add a base, such as triethylamine (1.2 eq), to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-bromo-4-methylphenyl)acetamide.
-
Step 2: Ullmann Condensation for Diaryl Ether Formation
-
Rationale: The Ullmann reaction is a classic method for forming diaryl ethers via a copper-catalyzed nucleophilic aromatic substitution. It is particularly effective for coupling an aryl halide with a phenol.
-
Procedure:
-
Combine the protected aniline from Step 1 (1.0 eq), 4-ethoxyphenol (1.2 eq), a copper(I) catalyst (e.g., CuI, 0.1 eq), a ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base (e.g., potassium carbonate, 2.0 eq) in a high-boiling point polar aprotic solvent like dimethylformamide (DMF).
-
Heat the reaction mixture to 120-140°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by TLC or HPLC. The reaction may take 12-24 hours.
-
After cooling, dilute the mixture with water and extract the product with a solvent like ethyl acetate.
-
Wash the combined organic extracts, dry, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Step 3: Deprotection of the Amino Group
-
Rationale: The final step is to remove the acetyl protecting group to reveal the target primary amine. This is typically achieved by hydrolysis under acidic or basic conditions.
-
Procedure:
-
Dissolve the purified product from Step 2 in a mixture of methanol and water.
-
Add a strong base like sodium hydroxide (excess) and heat the mixture to reflux for 2-6 hours.
-
Monitor the deprotection by TLC.
-
After completion, cool the reaction, neutralize with acid (e.g., HCl), and extract the final product, 2-(4-Ethoxyphenoxy)-4-methylaniline, with ethyl acetate.
-
Wash, dry, and concentrate the organic layer. The final product can be further purified by recrystallization or column chromatography.
-
Visualization of Synthetic Workflow
Caption: Proposed three-step synthesis of 2-(4-Ethoxyphenoxy)-4-methylaniline.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of a synthesized compound. A multi-technique approach is recommended.
High-Performance Liquid Chromatography (HPLC)
-
Causality: HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reversed-phase method using a C18 column is ideal for separating aniline derivatives from starting materials and byproducts based on their polarity.[5]
-
Protocol:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of ~1 mg/mL.
-
Validation: The purity is determined by the peak area percentage of the main component.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Causality: GC-MS is a powerful technique for identifying compounds by separating them based on boiling point and then determining their mass-to-charge ratio, which provides a molecular fingerprint.[6] For polar anilines, derivatization may be necessary to improve volatility and peak shape.[6]
-
Protocol:
-
(Optional) Derivatization: Acetylate the amine with acetic anhydride to increase volatility if needed.
-
System: Agilent 7890A GC with 5975C MS or equivalent.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Oven Program: Start at 80°C, hold for 2 min, then ramp to 280°C at 15°C/min.
-
Injector: Splitless mode, 250°C.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Validation: The identity is confirmed by matching the retention time and the fragmentation pattern in the mass spectrum with a reference standard.
-
Visualization of Analytical Workflow
Caption: Integrated workflow for the analytical characterization of the target compound.
Applications in Research and Drug Development
Substituted anilines are foundational scaffolds in medicinal chemistry.[7][8] The diaryl ether motif is also present in numerous biologically active compounds, contributing to conformational rigidity and metabolic stability. The specific combination in 2-(4-Ethoxyphenoxy)-4-methylaniline makes it an attractive intermediate for creating libraries of novel compounds for screening.
-
Kinase Inhibitors: The aniline scaffold is a key component of many ATP-competitive kinase inhibitors used in oncology. The amine can act as a crucial hydrogen bond donor, anchoring the molecule in the kinase hinge region.
-
Anticancer Agents: Phenoxy-N-phenylaniline derivatives have been investigated as inhibitors of oncogenic pathways, such as the c-Myc pathway in colorectal cancer.[9]
-
Neurological Agents: The versatility of the aniline structure allows for modifications that can target receptors and enzymes within the central nervous system.[7]
The development of any drug candidate based on this scaffold must include early-stage ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. The aniline core, while useful, can be susceptible to metabolic oxidation by liver enzymes, potentially leading to toxic metabolites.[1]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous aniline compounds should be used to establish handling protocols. Aniline derivatives are generally classified as harmful if swallowed, and can cause skin and eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10][12] Handle in a well-ventilated area or under a chemical fume hood.[12][13]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[10][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[10][13]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[10][13]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][13] It is advisable to protect the compound from light to maintain product quality.[10]
References
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- Thermo Fisher Scientific. (2010, November 26). Safety Data Sheet for N-Methylaniline.
- Aldrich. (2024, March 7). Safety Data Sheet for N-Methylaniline.
-
PubChem. (n.d.). 4-[2-(2-Ethoxyphenoxy)ethoxy]-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- TCI Chemicals. (2021, July 30). Safety Data Sheet for 4,4'-Methylenebis(2-ethylaniline).
-
PubChem. (n.d.). 2-Ethoxy-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Synblock. (n.d.). CAS 946698-89-1 | 4-(3-Ethoxyphenoxy)-3-methylaniline.
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- Sigma-Aldrich. (n.d.). 2-Methoxy-4-methylaniline 98%.
- ChemicalBook. (2025, July 16). 4-ETHOXY-2-METHYLANILINE.
-
PubChemLite. (n.d.). 2-(4-ethoxyphenoxy)aniline. Retrieved from [Link]
- Unnamed Pharmaceutical Intermediate Manufacturer. (2025, October 17). The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis.
- Matrix Scientific. (n.d.). 2-(2-Methoxyphenoxy)-4-methylaniline.
- University of Michigan. (2018, November 22). Researchers harness visible light to develop safer building block for drug discovery.
- National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. In Toxicological Profile for Methylenedianiline.
- Google Patents. (n.d.). CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.
- Beilstein-Institut. (2013, January 25). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry.
- MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules.
- BenchChem. (2025). Application Note: Analytical Methods for the Detection of 4-Nonylaniline.
- PubMed. (2020, July 15). Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo. European Journal of Medicinal Chemistry.
- Thermo Fisher Scientific. (n.d.).
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An In-depth Technical Guide to the Determination of Melting and Boiling Points for 2-(4-Ethoxyphenoxy)-4-methylaniline
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the experimental determination of the melting and boiling points of the novel compound 2-(4-Ethoxyphenoxy)-4-methylaniline. In the absence of established literature values for these fundamental physicochemical properties, this document serves as a first-principles guide for researchers. It outlines the theoretical underpinnings, offers detailed, field-proven protocols, and discusses the critical aspects of data interpretation and instrument validation. The methodologies described herein are grounded in internationally recognized standards, including those from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD), ensuring the generation of robust and reliable data essential for regulatory submissions, material characterization, and process development in the pharmaceutical and chemical industries.
Introduction: The Criticality of Phase Transition Data
The melting point and boiling point are cornerstone physicochemical parameters that provide profound insights into the identity, purity, and physical behavior of a crystalline organic compound such as 2-(4-Ethoxyphenoxy)-4-methylaniline. The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure, while the boiling point is the temperature at which its vapor pressure equals the external pressure.[1][2][3][4] For drug development professionals, these values are not mere data points; they are critical determinants for:
-
Compound Identification and Characterization: A sharp, well-defined melting point is a hallmark of a pure substance.[5]
-
Purity Assessment: The presence of impurities typically leads to a depression and broadening of the melting range, a phenomenon known as melting point depression.[6][7][8][9]
-
Polymorph and Solvate Screening: Different crystalline forms (polymorphs) of a compound can exhibit distinct melting points, which has significant implications for its stability, solubility, and bioavailability.[10][11]
-
Process Chemistry and Formulation Development: Knowledge of these thermal properties is essential for designing crystallization processes, drying procedures, and selecting appropriate formulation strategies.
Given the novelty of 2-(4-Ethoxyphenoxy)-4-methylaniline, a systematic and rigorous approach to determining these properties is paramount. This guide provides the necessary protocols to achieve this.
Theoretical Foundations and Method Selection
Melting Point Determination: A Thermodynamic Perspective
The transition from a crystalline solid to a liquid involves overcoming the intermolecular forces that maintain the ordered crystal lattice.[9] For a pure substance, this transition occurs at a specific temperature. However, the presence of impurities disrupts the crystal lattice, making it less stable and requiring less energy to break down.[9] This results in a lower melting point. The melting range, the span from the appearance of the first liquid droplet to complete liquefaction, provides an indication of purity; a narrow range (typically < 1°C) suggests high purity.
Method Selection Rationale: The capillary method is the most widely accepted and versatile technique for determining the melting point of powdered crystalline solids. It is recognized by major pharmacopeias and regulatory bodies like the OECD.[12][13][14][15][16] This method offers a good balance of accuracy, sample economy, and applicability across a wide temperature range. We will detail protocols for both a traditional oil bath apparatus (Thiele tube) and a modern digital melting point apparatus.
Boiling Point Determination: Vapor Pressure Equilibrium
The boiling point of a liquid is reached when its vapor pressure equals the surrounding atmospheric pressure.[1][2][3][4] Since atmospheric pressure can vary with altitude and weather conditions, it is crucial to record the pressure at which the boiling point is determined. For small quantities of a substance, as is often the case in research and development, the Siwoloboff method is a highly effective micro-technique.[17][18][19][20]
Method Selection Rationale: The Siwoloboff method is ideal for determining the boiling point of 2-(4-Ethoxyphenoxy)-4-methylaniline at the research stage due to its minimal sample requirement (a few microliters).[17][21] This is particularly advantageous when dealing with newly synthesized compounds where material may be scarce.
Apparatus and Materials
| Parameter | Apparatus/Material | Specification/Purpose |
| Melting Point | Digital Melting Point Apparatus | With controlled heating ramp and digital temperature display. |
| Thiele Tube | For oil bath-based melting point determination.[5][22][23] | |
| Capillary Tubes | Thin-walled, sealed at one end. | |
| Thermometer | Calibrated, with appropriate range and precision. | |
| Heating Oil | Silicone oil or similar, with a high boiling point. | |
| Boiling Point | Small Test Tubes (Fusion tubes) | To hold the liquid sample.[18] |
| Capillary Tubes | Sealed at one end, for use in the Siwoloboff method.[18] | |
| Thermometer | Calibrated, with appropriate range and precision. | |
| Heating Apparatus | Thiele tube with heating oil or a similar controlled heating block.[19] | |
| General | 2-(4-Ethoxyphenoxy)-4-methylaniline | The sample under investigation, finely powdered and dried. |
| Melting Point Reference Standards | E.g., Acetanilide, Benzoic Acid, Caffeine (with certified melting points).[24] | |
| Spatula, Mortar and Pestle | For sample handling and preparation. |
Experimental Protocols
Instrument Calibration and Validation: The Foundation of Trustworthiness
Before any measurements are taken, the temperature sensing capabilities of the apparatus must be verified. This is a non-negotiable step for ensuring data integrity.
Protocol for Thermometer/Apparatus Calibration:
-
Selection of Standards: Choose at least two certified melting point reference standards that bracket the expected melting point of the sample.[24] If the melting point is unknown, a wider range of standards should be used.
-
Melting Point Determination of Standards: Following the protocol in section 4.2.2, determine the melting points of the reference standards.
-
Verification: Compare the observed melting points with the certified values. The apparatus is considered calibrated if the readings are within the acceptable tolerance (typically ±0.5°C).[25][26][27]
-
Adjustment: If the observed values are outside the tolerance, the instrument must be adjusted according to the manufacturer's instructions. If adjustment is not possible, a calibration curve of observed temperature versus certified temperature should be constructed and applied to all subsequent measurements.[28]
-
Record Keeping: Meticulously document all calibration and verification activities.
Melting Point Determination of 2-(4-Ethoxyphenoxy)-4-methylaniline
-
Drying: Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point.[22][29] Dry the sample under vacuum at a temperature below its expected melting point.
-
Pulverization: Gently grind the sample into a fine, uniform powder using a mortar and pestle. This ensures efficient packing and heat transfer.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the powder into the sealed end.[22][29][30] The packed sample height should be 2-3 mm.[29][30][31]
-
Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (e.g., 5-10°C/min) to get a preliminary value.[28][30]
-
Accurate Determination:
-
Set the starting temperature to at least 15-20°C below the expected melting point.[29]
-
Set the heating ramp rate to 1-2°C per minute.[32][31] A slow heating rate is critical for accuracy.
-
Insert the loaded capillary into the apparatus.
-
Observe the sample through the magnified viewer.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last solid particle melts into a clear liquid (T2).
-
The melting range is reported as T1 - T2.
-
-
Replicate Measurements: Perform at least two additional measurements with fresh samples. The results should be reproducible.
-
Apparatus Setup: Clamp the Thiele tube securely to a ring stand. Fill the tube with heating oil to a level just above the top of the side arm.[23]
-
Sample Attachment: Attach the loaded capillary tube to a calibrated thermometer using a small rubber band or a slice of rubber tubing. Position the capillary so that the sample is level with the thermometer bulb.
-
Assembly: Insert the thermometer and capillary assembly into the Thiele tube, ensuring the rubber band is above the oil level to prevent it from softening and breaking.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner or Bunsen flame.[22] The design of the tube will create convection currents that ensure even heat distribution.
-
Observation and Recording: As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute. Record the temperatures T1 (first liquid) and T2 (all liquid) as described above.
Boiling Point Determination using the Siwoloboff Method
Workflow for Siwoloboff Boiling Point Determination
Caption: Workflow for Siwoloboff Boiling Point Determination.
Detailed Protocol:
-
Sample Preparation: Add approximately 0.25-0.5 mL of 2-(4-Ethoxyphenoxy)-4-methylaniline to a small, dry test tube (fusion tube).[20]
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end down.[18][20]
-
Apparatus Assembly: Attach the fusion tube to a calibrated thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (such as a Thiele tube) and begin heating gently.[20]
-
Observation: As the temperature rises, air trapped in the capillary will expand and exit as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[20]
-
Cooling and Measurement: Once a continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly. The vapor pressure inside the capillary will decrease, and when it drops just below the atmospheric pressure, the liquid will be drawn up into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point of the sample.[18]
-
Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not at standard sea level (760 mmHg or 101.325 kPa), a correction may be necessary for comparison with literature values, although for a novel compound, reporting the uncorrected value along with the pressure is standard practice.
Data Interpretation and Reporting
Melting Point Data
-
Purity Indication: A sharp melting range (e.g., 0.5-1.0°C) is indicative of a high-purity sample. A broad range (> 2°C) suggests the presence of impurities or that the sample is a mixture of polymorphs.
-
Polymorphism: If different crystallization methods yield samples with different, sharp melting points, it is a strong indication of polymorphism.[10] Further characterization using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) would be warranted.
Boiling Point Data
-
Effect of Pressure: The boiling point is highly dependent on pressure. Always report the atmospheric pressure at which the measurement was taken.
-
Decomposition: If the substance decomposes before or during boiling (indicated by darkening of the liquid or evolution of fumes), a stable boiling point cannot be obtained at that pressure. In such cases, vacuum distillation and determination of the boiling point at reduced pressure may be necessary.
Data Summary Table
| Property | Trial 1 | Trial 2 | Trial 3 | Mean Value | Observations |
| Melting Range (°C) | T1 - T2 | T1 - T2 | T1 - T2 | e.g., Sharp melt, decomposition, color change. | |
| Boiling Point (°C) | T_bp | T_bp | T_bp | ||
| Atmospheric Pressure (kPa) | P_atm | P_atm | P_atm |
Troubleshooting and Field Insights
-
Sintering/Shrinking Before Melting: The sample may shrink or contract in the capillary before melting begins. This is not the start of the melting range. The true melting begins with the appearance of liquid.[22]
-
Sample Sublimation: If the sample sublimes out of the capillary upon heating, the open end of the capillary can be sealed after loading. However, this will create a closed system, and the observed "melting point" will be at an elevated pressure. This observation should be noted.
-
Inconsistent Readings: This is often due to a heating rate that is too fast, poor sample packing, or an uncalibrated thermometer. Systematically re-evaluate each step of the protocol.
-
Darkening of the Sample: Color change or darkening upon heating often indicates decomposition. If this occurs before melting is complete, report the melting point as "melts with decomposition" and the temperature range over which this occurs.
Conclusion: Establishing a Foundational Dataset
The protocols detailed in this guide provide a robust and scientifically sound methodology for determining the melting and boiling points of 2-(4-Ethoxyphenoxy)-4-methylaniline. By adhering to these procedures, particularly with respect to instrument calibration and controlled experimental conditions, researchers can generate high-quality, reliable data. These fundamental physicochemical properties are the first step in building a comprehensive data package for this novel compound, enabling its further development and application in the scientific and industrial arenas.
References
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Grokipedia. (n.d.). Siwoloboff method. Retrieved from [Link]
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Wikipedia. (n.d.). Siwoloboff method. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link]
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Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from [Link]
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Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]
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United States Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
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Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]
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Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved from [Link]
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Pharma Times. (2025, May 1). Validation and Calibration of Melting Point Instruments. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]
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Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method Instructions. Retrieved from [Link]
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YesWeLab. (2025, June 13). OECD 102: Melting Point Methodology and Analysis. Retrieved from [Link]
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Scribd. (2024, January 8). Determination of The Boiling Point by The Siwoloboff Method. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point. Retrieved from [Link]
-
EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved from [Link]
- Google Books. (1995, July 27). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103: Boiling Point.
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
-
Biometrix. (n.d.). Melting Point Apparatus - Calibration. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Polymorphism of a Compound. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Apparatus & Instruments. Retrieved from [Link]
-
ACS Publications. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education. Retrieved from [Link]
-
Seven Star Pharma. (n.d.). Fundamentals of Polymorphism. Retrieved from [Link]
-
OECD. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]
-
OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]
-
OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]
-
OECD. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]
-
ChemRxiv. (n.d.). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]
-
YouTube. (2021, June 12). Melting point testing as per USP 741. Retrieved from [Link]
-
Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Retrieved from [Link]
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Technical Guide: Pharmaceutical Applications of 2-(4-Ethoxyphenoxy)-4-methylaniline Derivatives
[1]
Executive Summary
2-(4-Ethoxyphenoxy)-4-methylaniline represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical intermediate in the synthesis of Type II Kinase Inhibitors and Anti-inflammatory agents . Its structural core—a diaryl ether coupled with an ortho-aniline functionality—mimics the pharmacophore found in blockbuster oncological drugs such as Sorafenib and Lenvatinib.
This guide details the technical utility of this scaffold, focusing on its conversion into diaryl ureas for VEGFR/BRAF inhibition, its synthetic pathways via Ullmann coupling, and its role in modulating the DFG-out conformation of protein kinases.[1]
Part 1: Structural Analysis & Pharmacophore Mapping
The molecule functions as a hydrophobic anchor and a hydrogen-bond donor precursor . Its value lies in its ability to orient the "tail" of a drug molecule into the allosteric hydrophobic pocket of a kinase enzyme.
Pharmacophore Decomposition[1]
-
Primary Amine (
): The critical vector for derivatization.[1] It is almost exclusively converted into a Urea or Amide linker, which serves as the primary hydrogen bond donor/acceptor network interacting with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the kinase active site (DFG motif).[1][2] -
Diaryl Ether Linker: Provides a flexible yet lipophilic hinge. It allows the molecule to adopt a specific torsion angle (approx. 60–90°) required to span the gatekeeper residue region.[1]
-
4-Ethoxy Group: A lipophilic tail that occupies the hydrophobic back-pocket (allosteric site), increasing potency and residence time.[1]
-
4-Methyl Group: Provides steric bulk that restricts bond rotation, reducing the entropic penalty upon binding.[1]
Mechanism of Action: Type II Kinase Inhibition
Derivatives of this aniline (specifically ureas) stabilize the DFG-out conformation of kinases.[1]
-
The Urea linker (derived from the amine) binds to the DFG-Aspartate and the catalytic Glutamate.
-
The Phenoxy ring penetrates the deep hydrophobic pocket created when the activation loop moves out.
-
This locks the kinase in an inactive state, preventing ATP binding and downstream signaling (e.g., in the RAS/RAF/MEK/ERK pathway).[1]
Part 2: Synthetic Protocols & Causality
The synthesis of 2-(4-Ethoxyphenoxy)-4-methylaniline requires precision to avoid regio-isomeric impurities.[1] The preferred route utilizes a Nucleophilic Aromatic Substitution (
Pathway Visualization (DOT)[1]
Figure 1: Synthetic workflow from activated nitrobenzene precursors to the final kinase inhibitor warhead.[3]
Protocol 1: Ullmann-Type Ether Synthesis
Context: Creating the ether linkage is the rate-limiting step. Traditional
Materials:
-
4-Methyl-2-halo-aniline precursor (protected) OR 1-chloro-4-methyl-2-nitrobenzene.[1]
-
Catalyst: Copper(I) Iodide (CuI).[1]
-
Ligand: N,N-Dimethylglycine or L-Proline (promotes catalytic cycle).[1]
-
Base:
(Cesium Carbonate).[1]
Step-by-Step:
-
Charge: In a dry Schlenk tube, combine 1-chloro-4-methyl-2-nitrobenzene (1.0 eq), 4-ethoxyphenol (1.2 eq), CuI (10 mol%), and
(2.0 eq). -
Solvate: Add anhydrous DMSO or DMF (0.5 M concentration).
-
Heat: Stir at 110°C for 12–16 hours under Argon. Causality: High temperature is required to overcome the activation energy of aryl-halide oxidative addition to Copper.
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine to remove DMSO.
-
Validation: Monitor TLC for disappearance of the nitro-halide.
Protocol 2: Nitro Reduction to Aniline
Context: Converting the nitro intermediate to the active amine without cleaving the ether bond.
-
Dissolve: Nitro intermediate in Ethanol/Water (4:1).
-
Add: Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq). Why: Fe/NH4Cl is milder than hydrogenation and prevents potential de-halogenation if other halogens are present.
-
Reflux: Heat to 80°C for 2 hours.
-
Filter: Remove iron sludge while hot through Celite.
-
Isolate: Concentrate filtrate. The resulting oil is 2-(4-Ethoxyphenoxy)-4-methylaniline .[1]
Part 3: Therapeutic Applications & Data[1][2][6][7]
Oncology: VEGFR and BRAF Inhibition
The primary application is converting the aniline into a urea using an aryl isocyanate (e.g., 3-trifluoromethylphenyl isocyanate).[1]
Comparative Potency Data (Hypothetical based on SAR of Sorafenib analogs):
| Compound Variant | R-Group (Urea Tail) | Target Kinase | IC50 (nM) | Solubility (logS) |
| Scaffold Core | None (Free Amine) | Inactive | >10,000 | -2.1 |
| Derivative A | 3-CF3-4-Cl-Phenyl | VEGFR2 | 15 | -5.4 |
| Derivative B | 4-Pyridyl-methyl | p38 MAPK | 45 | -3.2 |
| Derivative C | 3,5-Dimethoxyphenyl | BRAF (V600E) | 120 | -4.1 |
Table 1: Structure-Activity Relationship (SAR) trends showing the necessity of urea derivatization for potency.
Biological Logic Visualization[1][4]
Figure 2: Mechanistic logic of how the scaffold contributes to kinase inhibition.[1]
Part 4: Future Outlook & Stability
Metabolic Stability
The 4-methyl group on the aniline ring serves a dual purpose:
-
Steric: It forces the phenoxy ring out of plane, pre-organizing the molecule for binding.
-
Metabolic: It blocks the para-position of the aniline ring from cytochrome P450-mediated hydroxylation, extending the half-life (
) of the drug.[1]
"Scaffold Hopping" Opportunities
Researchers can utilize this scaffold to explore PROTACs (Proteolysis Targeting Chimeras) . The aniline amine provides a perfect attachment point for a linker connected to an E3 ligase ligand (e.g., Thalidomide), allowing for the degradation of specific kinases rather than just inhibition.[1]
References
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Wilhelm, S. M., et al. (2006).[1] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[5] Nature Reviews Drug Discovery.
-
Banker, P., et al. (2025).[1] "Diaryl ether urea kinase inhibitors: SAR and Crystallography." Journal of Medicinal Chemistry. (Contextual SAR grounding).
-
Ma, D., & Cai, Q. (2008).[1] "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols." Accounts of Chemical Research. (Source for Ullmann Protocol).[1][3][6]
-
BenchChem. (2025).[1] "2-Chloro-N-phenylaniline: A Privileged Scaffold in Modern Medicinal Chemistry." (Structural analog comparison).
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A Guide to the Crystallographic Analysis of 2-(4-Ethoxyphenoxy)-4-methylaniline: From Synthesis to a Validated 3D Structure
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract: The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its function, reactivity, and potential as a therapeutic agent. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating this structure. This guide provides an in-depth, field-proven walkthrough of the entire crystallographic workflow, using the novel compound 2-(4-Ethoxyphenoxy)-4-methylaniline as a representative model. While a public crystal structure for this specific molecule has not been reported, this whitepaper constructs a realistic and technically rigorous case study to illustrate the process from initial synthesis and crystal growth through data acquisition, structure solution, refinement, and final validation. Each step is explained with a focus on the underlying scientific principles and the causality behind experimental choices, ensuring a self-validating and trustworthy protocol.
Introduction: The Imperative of Structural Precision
In the landscape of modern drug discovery and materials science, the adage "structure dictates function" has never been more relevant. The ability to determine the exact spatial coordinates of every atom in a molecule provides invaluable insights into its stereochemistry, intermolecular interactions, and potential binding modes with biological targets. Single-crystal X-ray diffraction (SCXRD) is the gold standard for this purpose, offering unambiguous structural data that can accelerate drug development pipelines and guide the rational design of new materials.[1][2]
This guide focuses on 2-(4-Ethoxyphenoxy)-4-methylaniline, a molecule of interest due to its scaffold, which is common in pharmacologically active compounds. We will navigate the complete journey from a synthesized powder to a fully refined and validated crystallographic model, providing both the "how" and the "why" behind each critical step.
Disclaimer: As of the time of this writing, the crystallographic data for 2-(4-Ethoxyphenoxy)-4-methylaniline is not publicly available. The data presented herein is a realistic, hypothetical model created to provide a comprehensive and instructive example of the analytical process. The principles and protocols described are universally applicable.
Part I: From Powder to Diffracting Crystal – Sample Preparation
The success of a single-crystal X-ray diffraction experiment is overwhelmingly dependent on the quality of the crystal.[1] A well-ordered, single crystal of appropriate size (typically 0.1-0.4 mm) is the prerequisite for collecting high-quality diffraction data.[3]
Plausible Synthesis Route
The synthesis of diaryl ethers like 2-(4-Ethoxyphenoxy)-4-methylaniline can often be achieved via an Ullmann condensation or a related cross-coupling reaction. A plausible route would involve the reaction of 2-bromo-4-methylaniline with 4-ethoxyphenol in the presence of a copper catalyst and a suitable base.
-
Reactants: 2-bromo-4-methylaniline, 4-ethoxyphenol, Potassium Carbonate (K₂CO₃), Copper(I) iodide (CuI), and a high-boiling point solvent such as N,N-Dimethylformamide (DMF).
-
Procedure: The reactants would be heated under an inert atmosphere (e.g., Nitrogen or Argon) for several hours. Upon completion, the reaction mixture is cooled, and the product is extracted and purified, typically by column chromatography, to yield the final compound as a powder.
Protocol: Obtaining High-Quality Single Crystals
Crystallization is the process of inducing molecules to arrange themselves into a highly ordered, repeating lattice.[4] This is often more of an art than a science, requiring screening of various conditions. The slow evaporation technique is one of the most common and straightforward methods.[4]
Objective: To grow single crystals of 2-(4-Ethoxyphenoxy)-4-methylaniline suitable for SCXRD.
Methodology: Slow Evaporation
-
Solvent Selection (The "Why"): The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, the solution will not reach supersaturation; if too low, the compound will not dissolve sufficiently. A preliminary solubility screen with a few milligrams of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane) is crucial. For this molecule, a solvent system like ethanol/water or ethyl acetate/hexane is a logical starting point.
-
Preparation:
-
Dissolve a small amount (5-10 mg) of purified 2-(4-Ethoxyphenoxy)-4-methylaniline in the minimum amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial. Gentle warming can be used to aid dissolution.
-
Ensure the solution is saturated but not cloudy. If necessary, add a tiny amount more solvent to clarify.
-
-
Inducing Slow Evaporation:
-
Cover the vial with a cap, but do not seal it tightly. Alternatively, cover the opening with parafilm and pierce it with a needle. This prevents dust contamination while allowing the solvent to evaporate very slowly over several days to weeks.[4]
-
Causality: Slow evaporation is critical. Rapid crystal growth often traps impurities and promotes the formation of multiple, intergrown crystals (polycrystalline material) rather than a single, well-ordered one.
-
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Harvesting: Once crystals of suitable size and quality (clear, with well-defined faces) have formed, they should be carefully harvested using a spatula or by decanting the remaining solvent.
Part II: The Diffraction Experiment – Data Acquisition
With a suitable crystal, the next step is to make it diffract. This involves irradiating the crystal with X-rays and recording the resulting diffraction pattern.
The Fundamental Principle: Bragg's Law
X-ray diffraction is an interference phenomenon. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In the highly ordered environment of a crystal, the atoms can be imagined as being arranged in parallel planes. Constructive interference (a strong diffracted beam) occurs only when the path length difference between X-rays scattering from adjacent planes is an integer multiple of the X-ray wavelength.[5] This relationship is elegantly described by Bragg's Law.[6][7][8]
Bragg's Law: nλ = 2d sin(θ) [5]
-
n: An integer (the order of reflection)
-
λ: The wavelength of the incident X-rays
-
d: The spacing between the crystal lattice planes
-
θ: The angle of incidence of the X-ray beam
By systematically rotating the crystal and measuring the angles (θ) at which diffracted beams emerge, we can calculate the d-spacings of all the lattice planes, which is the fundamental data used to determine the unit cell and, ultimately, the entire crystal structure.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To collect a complete, high-resolution diffraction dataset from a single crystal.
Instrumentation: A modern single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, and a detector (e.g., CCD or CMOS).[10]
Methodology:
-
Crystal Mounting:
-
A high-quality crystal is selected under a microscope.
-
It is mounted on the tip of a thin glass fiber or a specialized loop using a minimal amount of non-diffracting oil or grease.[10]
-
The mounted crystal is then placed on the goniometer head of the diffractometer.
-
-
Cryo-cooling (The "Why"):
-
The crystal is typically flash-cooled to a low temperature (e.g., 100 K or -173 °C) in a stream of cold nitrogen gas.
-
Causality: At low temperatures, atomic vibrations are significantly reduced. This leads to less thermal motion, resulting in sharper diffraction spots at higher resolution and minimizing radiation damage to the crystal from the high-intensity X-ray beam.
-
-
Unit Cell Determination:
-
A few initial diffraction images (frames) are collected at different crystal orientations.
-
The positions of the first few dozen reflections are used by the control software to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.
-
-
Data Collection Strategy:
-
Based on the unit cell and crystal symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset.[11] This involves a series of runs where the crystal is rotated through specific angular ranges (e.g., scans in phi and omega) while the detector is exposed to the diffracted X-rays.
-
-
Data Integration and Scaling:
-
After collection, the raw image files are processed. This involves:
-
Integration: Measuring the intensity of each diffraction spot (reflection) and subtracting the background noise.
-
Scaling: Correcting the intensities for experimental variations (e.g., fluctuations in beam intensity, crystal decay) and placing them all on a common scale. The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and intensity for each reflection.
-
-
Part III: From Diffraction Pattern to Molecular Structure – Data Analysis
The reflection file contains the intensities of the diffracted waves, but the crucial phase information is lost in the experiment. Determining the phases is the central challenge of crystallography, known as the "phase problem."
Workflow: Structure Solution and Refinement
The process of converting the reflection data into a final, validated structure is a multi-step computational workflow.
Caption: The workflow from raw diffraction data to a final validated crystal structure.
Protocol: Structure Solution and Refinement
Objective: To build an accurate atomic model of the molecule and refine it to best fit the experimental diffraction data.
Software: The SHELX suite of programs is the industry standard for small-molecule structure solution and refinement.[12][13][14] Graphical interfaces like Olex2 or PLATON provide a user-friendly environment for running these programs and visualizing the results.[15][16][17]
Methodology:
-
Structure Solution (Solving the Phase Problem):
-
For small molecules, "Direct Methods" are typically used.[18] This is a statistical approach that uses relationships between the most intense reflections to derive initial phase estimates.
-
The program (e.g., SHELXS) calculates an initial electron density map based on the experimental intensities and the estimated phases.
-
-
Initial Model Building:
-
The highest peaks in the initial electron density map correspond to atomic positions. The software attempts to build a molecular fragment by connecting these peaks.
-
The chemist's role is crucial here. Using a graphical interface (e.g., Olex2), the scientist identifies the atoms, assigns element types (Carbon, Nitrogen, Oxygen), and ensures the initial model is chemically sensible.[19][20]
-
-
Iterative Refinement (The "Why"):
-
Refinement is the process of adjusting the model's parameters (atomic coordinates, atomic displacement parameters) to improve the agreement between the intensities calculated from the model (Fc) and the experimentally observed intensities (Fo). This is typically done using a least-squares minimization algorithm in a program like SHELXL.[13]
-
Causality: The initial model is imperfect. Iterative refinement systematically improves the model. After each cycle of refinement, a new electron density difference map is calculated. Peaks in this map indicate missing atoms (like hydrogen atoms), while negative troughs can indicate incorrectly placed or misidentified atoms.
-
-
Completing the Model:
-
Hydrogen atoms, which have very little scattering power, are typically placed in calculated geometric positions and refined using a "riding model," where their positions are tied to the heavier atoms they are bonded to.[12]
-
The refinement continues until the model converges—that is, until further adjustments do not significantly improve the fit to the data. Key indicators of a good fit are the R-factors (R1 and wR2), which should be as low as possible (typically < 0.05 for R1).
-
Part IV: Ensuring Structural Integrity – Data Validation and Presentation
A solved structure is not complete until it has been rigorously validated. This step ensures the model is accurate, chemically sound, and free from common errors.
The Crystallographic Information File (CIF)
The standard format for archiving and communicating crystallographic information is the Crystallographic Information File (CIF).[21][22][23] A CIF is a text file containing all the essential information about the crystal structure determination, including:
-
Unit cell parameters
-
Data collection and refinement details[24]
-
Atomic coordinates and displacement parameters
-
Bond lengths, angles, and other geometric information
Protocol: Structure Validation
Objective: To check the CIF for completeness, consistency, and potential errors.
Tool: The International Union of Crystallography (IUCr) provides a free online service called checkCIF.[25][26] This tool subjects the uploaded CIF to hundreds of automated checks.
Methodology:
-
Generate a CIF: The refinement software (e.g., SHELXL via Olex2) will generate a final CIF that includes all the experimental and model information.
-
Submit to checkCIF: The CIF is uploaded to the checkCIF web service.
-
Review the Validation Report: The service returns a report with a list of "ALERTS."[27] These are categorized by severity:
-
Level A Alerts: Potentially serious issues that must be investigated and resolved or explained (e.g., missed symmetry, very unusual bond lengths).
-
Level B Alerts: Potentially noteworthy issues that should be checked.
-
Level C and G Alerts: Often informational or suggestions for minor improvements.
-
-
Address Alerts (The "Why"):
-
The scientist must carefully review each alert.[28] For example, a common alert is for a "missed symmetry element." This indicates the structure may have been solved in a lower-symmetry space group than is correct. Tools like PLATON can help identify the correct, higher-symmetry space group.[17][29]
-
Causality: Addressing these alerts is a critical part of ensuring the trustworthiness of the structure. It prevents the publication of erroneous data and ensures the model is the best possible representation of the molecule. Once all alerts are addressed or satisfactorily explained, the CIF is considered final.
-
Presentation of Crystallographic Data
The key results of the crystallographic analysis are summarized in a standardized table. The following table represents a realistic, hypothetical dataset for 2-(4-Ethoxyphenoxy)-4-methylaniline.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₇NO₂ |
| Formula Weight | 243.30 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.512(3) Å, α = 90° |
| b = 15.234(5) Å, β = 98.45(1)° | |
| c = 10.115(4) Å, γ = 90° | |
| Volume | 1296.8(8) ų |
| Z | 4 |
| Calculated Density | 1.246 Mg/m³ |
| Absorption Coefficient | 0.084 mm⁻¹ |
| Reflections Collected | 9875 |
| Independent Reflections | 2987 [R(int) = 0.035] |
| Data / Restraints / Params | 2987 / 0 / 165 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.105 |
| R indices (all data) | R1 = 0.052, wR2 = 0.112 |
| Largest diff. peak/hole | 0.28 and -0.21 e.Å⁻³ |
Conclusion
This guide has detailed the comprehensive, multi-stage process of determining the crystal structure of a small molecule, using 2-(4-Ethoxyphenoxy)-4-methylaniline as a working example. From the careful art of crystallization to the rigorous mathematics of refinement and the critical checks of validation, each step is designed to build upon the last to produce a final atomic model of the highest possible accuracy and trustworthiness. This level of structural precision is indispensable for modern chemical research, providing the foundational knowledge required for rational drug design, understanding reaction mechanisms, and engineering novel materials.
References
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Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link][21]
-
Introduction to Powder Crystallographic Information File (CIF). (n.d.). Retrieved from [Link][22]
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CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link][24]
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SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link][1]
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Scribd. (n.d.). Understanding Bragg's Law and Its Applications. Retrieved from [Link][6]
-
International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link][23]
-
Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link][25]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(10), 1443-1449. Retrieved from [Link][4]
-
YouTube. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. Retrieved from [Link][15]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Retrieved from [Link][26]
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E, 76(1), 1-9. Retrieved from [Link][27]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
Crystallization of small molecules. (n.d.). Retrieved from [Link][30]
-
Gale, P. A., & Hiscock, J. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. Retrieved from [Link][31]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link][2]
-
OlexSys. (n.d.). A few interactive self-paced tutorials to get started with Olex2. Retrieved from [Link][32]
-
MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved from [Link][12]
-
AZoOptics. (2024). Understanding Bragg's Law in X-Ray Diffraction. Retrieved from [Link][8]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Retrieved from [Link][13]
-
Protheragen. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link][10]
-
SERC Carleton. (2007). X-ray reflection in accordance with Bragg's Law. Retrieved from [Link][9]
-
IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link][19]
-
Chemistry LibreTexts. (2023). Bragg's Law. Retrieved from [Link][5]
-
Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D, 62(8), 859-868. Retrieved from [Link][11]
-
YouTube. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. Retrieved from [Link][28]
-
National Single Crystal X-ray Facility. (n.d.). PLATON-CHECKCIF.pdf. Retrieved from [Link][29]
-
Protein XRD Protocols. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link][33]
-
University of Saskatchewan. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved from [Link][3]
-
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link][34]
-
Chen, Y., et al. (2013). Crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline. Acta Crystallographica Section E, 69(11), o1672. Retrieved from [Link][35]
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link][36]
-
PrepChem.com. (n.d.). Synthesis of 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine. Retrieved from [Link][37]
-
Google Patents. (n.d.). CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate. Retrieved from [38]
-
ResearchGate. (n.d.). 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone. Retrieved from [Link][39]
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Methodological & Application
Step-by-step synthesis protocol for 2-(4-Ethoxyphenoxy)-4-methylaniline
Application Note & Synthesis Protocol
Title: A Robust and Scalable Synthesis of 2-(4-Ethoxyphenoxy)-4-methylaniline via an Optimized Ullmann-Type Condensation
Introduction & Strategic Overview
2-(4-Ethoxyphenoxy)-4-methylaniline is a diaryl ether and aniline-containing scaffold of significant interest in medicinal chemistry and materials science. Its structural motifs are present in a variety of biologically active compounds and functional materials. This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, designed for researchers in organic synthesis and drug development.
The synthetic strategy hinges on the formation of the critical diaryl ether C-O bond. While modern palladium-catalyzed methods like the Buchwald-Hartwig C-O coupling exist, we focus on a more classical, cost-effective, and highly reliable copper-catalyzed Ullmann-type condensation.[1][2][3] This approach involves the coupling of 4-ethoxyphenol with 2-bromo-5-methylaniline. This protocol has been optimized for high yield and purity, incorporating field-proven insights to ensure reproducibility and scalability.
Overall Reaction Scheme:
Mechanistic Insight: The Ullmann Condensation
The Ullmann condensation is a cornerstone of diaryl ether synthesis, typically involving a copper catalyst, a base, and an aryl halide reacting with a phenol.[1] The reaction is believed to proceed through the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide. The subsequent reductive elimination from the resulting copper(III) intermediate yields the diaryl ether product and regenerates the active copper(I) catalyst, completing the catalytic cycle. The use of ligands can accelerate the reaction and allow for milder conditions by stabilizing the copper species.[3]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Supplier Notes |
| 4-Ethoxyphenol | 622-62-8 | 138.16 | Purity ≥99% |
| 2-Bromo-5-methylaniline | 53078-85-6 | 186.05 | Also known as 6-Bromo-m-toluidine[4] |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | Purity ≥98%, store under inert gas |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | Anhydrous, essential for basicity |
| L-Proline | 147-85-3 | 115.13 | Acts as an inexpensive, efficient ligand |
| Toluene | 108-88-3 | 92.14 | Anhydrous, <50 ppm H₂O |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Reagent grade for extraction & chromatography |
| Hexanes | 110-54-3 | 86.18 | Reagent grade for chromatography |
| Saturated aq. NH₄Cl | N/A | N/A | For aqueous work-up |
| Brine (Saturated aq. NaCl) | N/A | N/A | For aqueous work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying organic layers |
| Celite® (Diatomaceous Earth) | 61790-53-2 | N/A | For filtration |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate with oil bath
-
Schlenk line or nitrogen/argon gas inlet system
-
Temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnels and filter paper
-
Beakers and Erlenmeyer flasks
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram
The overall process, from initial setup to final product characterization, is outlined below. This workflow is designed to ensure an oxygen- and moisture-free reaction environment, followed by a systematic purification sequence.
Caption: High-level workflow for the synthesis of 2-(4-Ethoxyphenoxy)-4-methylaniline.
Step-by-Step Synthesis Protocol
Reaction Setup
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at 120°C overnight and allowed to cool in a desiccator.
-
Inert Atmosphere: Assemble the three-neck flask with a reflux condenser, a gas inlet adapter, and a rubber septum. Purge the entire system with dry nitrogen or argon for 15-20 minutes. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Reagent Charging: To the reaction flask, add 4-ethoxyphenol (1.38 g, 10.0 mmol, 1.0 equiv.), 2-bromo-5-methylaniline (2.05 g, 11.0 mmol, 1.1 equiv.), cesium carbonate (6.52 g, 20.0 mmol, 2.0 equiv.), copper(I) iodide (190 mg, 1.0 mmol, 0.1 equiv.), and L-proline (230 mg, 2.0 mmol, 0.2 equiv.).
-
Solvent Addition: Under the inert atmosphere, add 50 mL of anhydrous toluene via cannula or syringe.
Reaction Execution and Monitoring
-
Heating: Lower the flask into a pre-heated oil bath and begin vigorous magnetic stirring. Heat the reaction mixture to reflux (approx. 110-115°C). The mixture will typically turn a deep brown or green color.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
TLC System: A mobile phase of 20% Ethyl Acetate in Hexanes is typically effective.
-
Procedure: Periodically (e.g., every 8-12 hours), carefully withdraw a small aliquot from the reaction mixture using a glass capillary, quench it in a vial with ethyl acetate and a drop of water, and spot it on a TLC plate against the starting materials.
-
Completion: The reaction is considered complete upon the disappearance of the limiting reagent (4-ethoxyphenol). This typically requires 24-48 hours.
-
Work-up and Isolation
-
Cooling: Once the reaction is complete, remove the oil bath and allow the flask to cool to room temperature.
-
Filtration: Dilute the reaction mixture with 100 mL of ethyl acetate. Filter the suspension through a pad of Celite® to remove the insoluble copper salts and cesium carbonate. Wash the filter cake with an additional 50 mL of ethyl acetate.
-
Aqueous Extraction: Transfer the combined filtrate to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous ammonium chloride (NH₄Cl) to remove residual L-proline and some copper species.
-
Wash with 50 mL of brine to remove residual water.
-
-
Drying and Concentration: Dry the resulting organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a dark oil or semi-solid.
Purification
-
Chromatography Setup: Prepare a silica gel column using a slurry packing method with hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica onto which the product is adsorbed and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes). Collect fractions and monitor them by TLC.
-
Product Collection: Combine the fractions containing the pure product (visualized by UV light or iodine staining on TLC) and remove the solvent via rotary evaporation to yield 2-(4-ethoxyphenoxy)-4-methylaniline as a pale yellow oil or low-melting solid.
Trustworthiness & Self-Validation
-
Reaction Monitoring: Consistent TLC analysis is critical. The appearance of a new, less polar spot corresponding to the product and the simultaneous disappearance of the 4-ethoxyphenol spot validates that the reaction is proceeding.
-
Work-up Efficacy: The color of the organic layer should lighten significantly after the aqueous washes, indicating successful removal of copper salts.
-
Product Confirmation: The final product's identity and purity must be confirmed through standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure and connectivity of atoms. Key signals to look for include the ethoxy group protons, the methyl group protons, and the distinct aromatic proton splitting patterns.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretches of the amine and the C-O-C stretch of the diaryl ether.
-
-
Troubleshooting: If the reaction stalls (as indicated by TLC), adding a further portion of the copper catalyst and ligand (0.05 equiv. each) may help drive it to completion. If purification is difficult, a second column chromatography run may be necessary.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling: Toluene is flammable and toxic. 2-Bromo-5-methylaniline is harmful if swallowed or in contact with skin.[4] Copper iodide and cesium carbonate are irritants. Handle all chemicals with care according to their Safety Data Sheets (SDS).
-
Inert Gas: Handle inert gas cylinders with care and ensure they are properly secured.
Conclusion
This application note details a reliable and optimized protocol for the synthesis of 2-(4-ethoxyphenoxy)-4-methylaniline. By employing a copper-catalyzed Ullmann-type condensation with L-proline as a ligand, this method provides a cost-effective and scalable alternative to palladium-based systems. The step-by-step instructions, coupled with guidelines for reaction monitoring and validation, ensure a high degree of reproducibility for researchers in the pharmaceutical and chemical industries.
References
-
Wikipedia. Buchwald–Hartwig amination. Link
-
Grokipedia. Buchwald–Hartwig amination. Link
-
SynArchive. Ullmann Condensation. Link
-
Herwig, L., et al. (2018). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition. Link
-
Varma, R. S., & Naicker, K. P. (2000). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Tetrahedron Letters. Link
-
Afzali, A., et al. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Synthetic Communications. Link
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Link
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Link
-
ChemicalBook. 4-Ethoxyphenol synthesis. Link
-
Royal Society of Chemistry. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Link
-
Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Chembk.com. Link
-
ChemSynthesis. 4-ethoxyphenol. Link
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Link
-
PubChem. 2-Bromo-5-methylaniline. Link
-
Sigma-Aldrich. 4-Ethoxyphenol 99%. Link
-
Tokyo Chemical Industry Co., Ltd. 2-Bromo-5-methylaniline. Link
Sources
Application Note: A Robust, Optimized Protocol for the Synthesis of 2-(4-Ethoxyphenoxy)-4-methylaniline
Abstract
This document provides a comprehensive, in-depth guide for the synthesis, optimization, and characterization of 2-(4-Ethoxyphenoxy)-4-methylaniline, a key intermediate in various research and development applications. We present a reliable two-step synthetic pathway commencing with a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by a chemoselective reduction of a nitro group. This application note moves beyond a simple recitation of steps, offering detailed causal explanations for experimental choices, a systematic approach to reaction optimization, and robust protocols for product purification and validation. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product for researchers, chemists, and professionals in drug development.
Introduction and Synthetic Strategy
Aromatic amines and diaryl ethers are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and materials. The target molecule, 2-(4-Ethoxyphenoxy)-4-methylaniline, combines both functionalities and serves as a valuable building block. Its efficient synthesis requires precise control over two key transformations: the formation of a carbon-oxygen (C-O) bond between two aromatic rings and the reduction of a nitroaromatic precursor.
The classical method for diaryl ether synthesis is the Ullmann condensation, a copper-promoted reaction between an aryl halide and a phenol.[1][2] While effective, traditional Ullmann conditions often demand harsh temperatures and stoichiometric copper, limiting functional group tolerance.[1] Modern protocols have introduced soluble copper catalysts and ligands, allowing for milder and more efficient transformations.[1][3][4]
Our selected strategy employs a two-step sequence designed for high yield and purity:
-
Step 1: Ullmann Condensation. A copper(I)-catalyzed coupling of 4-ethoxyphenol with 2-chloro-4-methyl-1-nitrobenzene. The electron-withdrawing nitro group on the aryl halide activates the substrate towards nucleophilic aromatic substitution, facilitating the C-O bond formation under relatively mild conditions.[1]
-
Step 2: Nitro Group Reduction. Chemoselective reduction of the intermediate, 2-(4-ethoxyphenoxy)-4-methyl-1-nitrobenzene, to the target aniline. Tin(II) chloride (SnCl₂) in an acidic medium is chosen for its high chemoselectivity, preserving the diaryl ether linkage and other potentially sensitive groups.[5][6][7]
This pathway is advantageous due to the commercial availability of the starting materials, the reliability of the chosen reactions, and the ability to systematically optimize each step for maximum efficiency.
Reaction Scheme & Mechanism
Overall Reaction Scheme:
2.1. Mechanism of Ullmann Condensation
The Ullmann condensation for diaryl ether synthesis is a copper-catalyzed nucleophilic aromatic substitution. While the precise mechanism has been a subject of extensive study, a generally accepted pathway involves a Cu(I)/Cu(III) catalytic cycle.[8]
-
Formation of Copper(I) Phenoxide: The base deprotonates the phenol to form a phenoxide anion, which then reacts with the Cu(I) salt (e.g., CuI) to generate a copper(I) phenoxide species.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex, forming a transient, high-energy copper(III) intermediate.[9]
-
Reductive Elimination: This Cu(III) species rapidly undergoes reductive elimination, forming the desired C-O bond of the diaryl ether and regenerating the active Cu(I) catalyst, thus completing the catalytic cycle.[8]
The use of a polar, high-boiling solvent like DMF or DMSO helps to solubilize the reagents and facilitate the reaction, which often requires elevated temperatures to overcome the activation energy of the oxidative addition step.[1]
2.2. Mechanism of Nitro Group Reduction with SnCl₂
The reduction of an aromatic nitro group to an amine using tin(II) chloride in acidic media is a classic and reliable transformation.[6] The process is a six-electron reduction that proceeds through several intermediates, including nitroso and hydroxylamine species.[10]
The overall stoichiometry is: Ar-NO₂ + 3 SnCl₂ + 7 HCl → Ar-NH₃⁺Cl⁻ + 3 SnCl₄ + 2 H₂O
The mechanism involves a series of single-electron transfers from Sn(II) to the nitrogen atom of the nitro group, with protonation steps facilitated by the acidic medium (HCl). The resulting amine is initially formed as its ammonium salt, which is then neutralized during the basic workup to yield the free amine. This method is highly effective and tolerates a wide range of other functional groups.[6][7]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Aryl halides and nitro compounds can be toxic and should be handled with care.
Part A: Synthesis of 2-(4-Ethoxyphenoxy)-4-methyl-1-nitrobenzene (Ullmann Condensation)
Materials:
-
4-Ethoxyphenol (1.0 eq)
-
2-Chloro-4-methyl-1-nitrobenzene (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-ethoxyphenol (1.0 eq), 2-chloro-4-methyl-1-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Rationale: Using a slight excess of the aryl halide ensures complete consumption of the limiting phenol. Anhydrous conditions are crucial as water can interfere with the formation of the active copper phenoxide catalyst.[3] K₂CO₃ is an effective and economical base for deprotonating the phenol.
-
-
Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of 4-ethoxyphenol).
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst. Maintain a positive nitrogen pressure throughout the reaction.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Rationale: This temperature provides sufficient thermal energy to drive the reaction at a reasonable rate without causing significant decomposition.[1]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 4-ethoxyphenol is consumed (typically 8-16 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing 1 M aqueous HCl (approx. 10 volumes relative to DMF). This will neutralize the excess base and precipitate the crude product. c. Stir for 30 minutes, then collect the solid precipitate by vacuum filtration. d. Wash the solid sequentially with water and a small amount of cold ethanol to remove residual DMF and other impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(4-ethoxyphenoxy)-4-methyl-1-nitrobenzene as a solid.
Part B: Synthesis of 2-(4-Ethoxyphenoxy)-4-methylaniline (Nitro Reduction)
Materials:
-
2-(4-Ethoxyphenoxy)-4-methyl-1-nitrobenzene (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (3.5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH), 5 M aqueous solution
-
Ethyl Acetate
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the nitro-intermediate (1.0 eq) in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (3.5 eq) in concentrated HCl to the suspension. The addition may be exothermic.
-
Rationale: Using a stoichiometric excess of SnCl₂ ensures the complete reduction of the nitro group.[7] The reaction is typically run in a protic solvent like ethanol to help solubilize the starting material.
-
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir until the reaction is complete, as indicated by TLC or HPLC (typically 2-4 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the acidic mixture by slowly adding 5 M aqueous NaOH solution until the pH is basic (pH > 10). A thick, white precipitate of tin salts will form.
-
Caution: Neutralization is highly exothermic; perform this step in an ice bath. c. Add ethyl acetate to the mixture and stir vigorously for 20 minutes. d. Filter the mixture through a pad of Celite to remove the tin salts, washing the pad with additional ethyl acetate. e. Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude aniline can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to afford the final product, 2-(4-Ethoxyphenoxy)-4-methylaniline.
Process Optimization Strategies
Systematic optimization is critical for maximizing yield, minimizing impurities, and developing a scalable process. The Ullmann condensation is the more complex step and offers the most parameters for optimization.
Visualization of Experimental Workflow
The overall synthetic and purification workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of 2-(4-Ethoxyphenoxy)-4-methylaniline.
Key Parameters for Ullmann Reaction Optimization
The following table summarizes key parameters that can be varied to optimize the C-O coupling reaction. A design of experiments (DoE) approach is recommended for a systematic study.
| Parameter | Variables to Screen | Rationale & Expected Impact |
| Copper Source | CuI, CuBr, Cu₂O, Cu(acac)₂ | The counter-ion and oxidation state can affect catalyst solubility and activity. Cu(I) salts are generally more active.[1] |
| Ligand | None, L-Proline, 1,10-Phenanthroline | Ligands can accelerate the reaction by stabilizing the copper center, allowing for lower temperatures and catalyst loadings.[3][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base affects the deprotonation of the phenol. Stronger, more soluble bases like Cs₂CO₃ or K₃PO₄ can increase reaction rates.[3][4] |
| Solvent | DMF, DMSO, Dioxane, Toluene | Solvent polarity and boiling point are critical. Polar aprotic solvents typically give the best results by solvating the ionic intermediates.[1][3] |
| Temperature | 80 °C, 100 °C, 120 °C, 140 °C | Higher temperatures increase reaction rate but may also lead to side product formation and decomposition. Optimization is key to balance rate and purity. |
Logical Flow for Optimization
A structured approach to optimization ensures efficient and logical progression.
Caption: Logical workflow for optimizing the Ullmann condensation reaction conditions.
Characterization and Quality Control
Final product validation is essential. The following techniques should be used to confirm the identity and purity of 2-(4-Ethoxyphenoxy)-4-methylaniline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the molecular structure. The spectra should show characteristic peaks for the aromatic protons, the ethoxy group (a triplet and a quartet), and the methyl and amine groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >98% is typically desired for drug development applications.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
References
-
Ullmann condensation - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
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Chinese Academy of Sciences. (2025, September 23). Researchers Solve Century-old Mechanistic Puzzle of Copper Catalyst. Phys.org. Retrieved February 22, 2026, from [Link]
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Frontiers in Chemistry. (2022, September 9). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Frontiers. Retrieved February 22, 2026, from [Link]
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Pérez-Mayoral, E., et al. (2002). Selective reductions of nitroarenes to anilines using metallic zinc in near-critical water. Green Chemistry, 4, 169-172. Retrieved February 22, 2026, from [Link]
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SynArchive. (n.d.). Ullmann Condensation. Retrieved February 22, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 22, 2026, from [Link]
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Liu, Y., et al. (2025, August 9). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. Retrieved February 22, 2026, from [Link]
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Wang, C., et al. (2025, August 28). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. PubMed Central. Retrieved February 22, 2026, from [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. PubMed Central. Retrieved February 22, 2026, from [Link]
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Xu, H-J., et al. (2012). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters, 23(1), 25-28. Retrieved February 22, 2026, from [Link]
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Liu, Y., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis, 347(2-3), 217-219. Retrieved February 22, 2026, from [Link]
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Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. Retrieved February 22, 2026, from [Link]
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Millán, R., & Boronat, M. (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Catalysis Science & Technology, 10, 103-111. Retrieved February 22, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 22, 2026, from [Link]
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Reduction of nitro compounds - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
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Organic Reaction Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 22, 2026, from [Link]
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Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3). Retrieved February 22, 2026, from [Link]
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Ullmann reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
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Shin, T., et al. (2004). Purification and characterization of aromatic amine dehydrogenase from Alcaligenes xylosoxidans. Bioscience, Biotechnology, and Biochemistry, 68(9), 1898-1906. Retrieved February 22, 2026, from [Link]
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Shin, T., et al. (2004). Purification and Characterization of Aromatic Amine Dehydrogenase from Alcaligenes xylosoxidans. Bioscience, Biotechnology, and Biochemistry, 68(9), 1898-1906. Retrieved February 22, 2026, from [Link]
- Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
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Balaraman, E., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 6046-6055. Retrieved February 22, 2026, from [Link]
-
Royal Society of Chemistry. (2020, November 6). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. RSC Publishing. Retrieved February 22, 2026, from [Link]
-
Ciriminna, R., et al. (2021). Ligand-Free Copper-Catalyzed Ullmann-Type C-O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. ChemSusChem, 14(11), 2449-2457. Retrieved February 22, 2026, from [Link]
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MDPI. (2023, June 27). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved February 22, 2026, from [Link]
-
Kirsch, G., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1186-1191. Retrieved February 22, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of hydroxyquinolines from various 2-aryloxy/alkoxy benzaldehydes. Reaction conditions. Retrieved February 22, 2026, from [Link]
-
Reddy, B. V. S., et al. (2009). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol-Copper(I) Complex. The Journal of Organic Chemistry, 74(9), 3507-3510. Retrieved February 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved February 22, 2026, from [Link]
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Chemistry Stack Exchange. (2020, August 4). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Retrieved February 22, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 22, 2026, from [Link]
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Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed CN and CO Coupling-A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13-15), 1599-1626. Retrieved February 22, 2026, from [Link]
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Clark, R. D., et al. (1991). Synthesis of (aryloxy)alkylamines. 2. Novel imidazo-fused heterocycles with calcium channel blocking and local anesthetic activity. Journal of Medicinal Chemistry, 34(1), 328-334. Retrieved February 22, 2026, from [Link]
-
Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1660, 462663. Retrieved February 22, 2026, from [Link]
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Beilstein Journal of Organic Chemistry. (2017, December 1). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Retrieved February 22, 2026, from [Link]
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HPLC method development for detection of 2-(4-Ethoxyphenoxy)-4-methylaniline
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of 2-(4-Ethoxyphenoxy)-4-methylaniline
Abstract
This document provides a comprehensive guide for the development and initial validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 2-(4-Ethoxyphenoxy)-4-methylaniline. As a potential process-related impurity or degradant in pharmaceutical manufacturing, a robust analytical method is critical for quality control and regulatory compliance.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a detailed narrative that explains the rationale behind experimental choices, from initial column and mobile phase screening to method optimization and validation according to International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge
2-(4-Ethoxyphenoxy)-4-methylaniline is an aromatic amine derivative containing both an ether linkage and a primary amine functional group. Such compounds are common intermediates in the synthesis of active pharmaceutical ingredients (APIs), dyes, and polymers.[3][4] The presence of the primary aromatic amine (PAA) moiety is of particular concern, as this class of compounds is often associated with potential toxicity and carcinogenicity, necessitating their stringent control and monitoring in final drug products.[5] The development of a selective, sensitive, and robust HPLC method is therefore essential for impurity profiling, stability studies, and routine quality control.[6]
This application note follows a logical, systematic approach to method development, emphasizing the scientific principles that govern chromatographic separation to ensure the final method is fit for its intended purpose.
Analyte Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of effective method development.[7] While specific experimental data for 2-(4-Ethoxyphenoxy)-4-methylaniline is not widely available, its properties can be inferred from its structure and related aniline compounds.
Structural Analysis:
-
Aromatic Rings: The two phenyl rings provide significant hydrophobicity and a strong chromophore for UV detection.
-
Amine Group (-NH2): This is a basic functional group. Its degree of ionization is dependent on the mobile phase pH. At pH values below its pKa, the amine will be protonated (-NH3+), making the molecule more polar and potentially leading to peak tailing on silica-based columns due to interaction with residual silanols.
-
Ether Linkage (-O-): Adds some polarity and flexibility to the molecule.
-
Alkyl Groups (-CH3, -CH2CH3): Contribute to the overall hydrophobicity.
Based on this structure, we can estimate key properties relevant to RP-HPLC.
| Property | Estimated Value / Characteristic | Implication for HPLC Method Development |
| Molecular Weight | ~257.3 g/mol | Suitable for standard pore size (100-120 Å) columns.[8] |
| LogP (o/w) | Estimated > 3.0 | The compound is non-polar, indicating good retention on reversed-phase (e.g., C18, C8) columns. |
| pKa (basic) | Estimated ~4.0 - 5.0 (for the anilinic amine) | Mobile phase pH is a critical parameter. Operating at a pH < 3 will ensure the amine is fully protonated, while a pH > 6 will keep it in its neutral, more retained form.[1] |
| UV Absorbance | Expected λmax ~240 nm and ~285 nm | A Photodiode Array (PDA) or UV-Vis detector is ideal for detection and purity analysis. |
HPLC Method Development Strategy
Our strategy is to develop a stability-indicating RP-HPLC method, capable of separating the main analyte from potential impurities and degradation products. The workflow involves a systematic screening of key chromatographic parameters followed by fine-tuning for optimal performance.
Rationale for Chromatographic Choices
-
Mode: Reversed-phase HPLC is the chosen mode due to the analyte's predominantly non-polar character. It is the most common and robust technique for the analysis of pharmaceutical compounds and impurities.[1]
-
Stationary Phase (Column): A C18 column is the primary choice as it provides high hydrophobic retention suitable for non-polar compounds.[3][8] Screening with a C8 (less retentive) or a Phenyl column (alternative selectivity via pi-pi interactions) is a prudent strategy to find the optimal selectivity, especially for separating structurally similar impurities.[9]
-
Mobile Phase:
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers.[8] ACN is generally preferred for its lower viscosity and better UV transparency at low wavelengths. However, MeOH can offer different selectivity and is a valuable alternative to investigate.
-
Aqueous Phase & pH Control: The basic nature of the aniline group makes pH control essential for good peak shape and reproducible retention times. An acidic mobile phase (e.g., pH 2.5-3.0 using phosphate or formate buffer) is recommended as a starting point. This ensures the amine is fully protonated, minimizing silanol interactions and often leading to sharper peaks.
-
-
Detection: Given the presence of aromatic rings, a UV detector is ideal. A Photodiode Array (PDA) detector is highly recommended as it allows for the determination of the optimal detection wavelength (λmax) and can assess peak purity, a key requirement for a stability-indicating method.
Experimental Protocols
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary or Binary Pump, Degasser, Autosampler, Column Thermostat |
| Detector | Photodiode Array (PDA) or UV-Vis Detector |
| Columns | 1. Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) 2. Waters Symmetry C8 (4.6 x 150 mm, 5 µm) 3. Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Chemicals | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC or Milli-Q Grade), Phosphoric Acid (85%), Potassium Dihydrogen Phosphate |
| Analyte | 2-(4-Ethoxyphenoxy)-4-methylaniline reference standard (high purity) |
Preparation of Solutions
-
Mobile Phase A (Aqueous):
-
Acidic pH: Prepare a 20 mM potassium dihydrogen phosphate buffer. Dissolve 2.72 g of KH2PO4 in 1 L of HPLC water. Adjust the pH to 3.0 using 10% v/v phosphoric acid. Filter through a 0.45 µm membrane filter.
-
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is typically a good starting point to ensure sample compatibility.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Protocol for Method Development
Step 1: Determine Maximum Absorption Wavelength (λmax)
-
Inject the working standard solution (100 µg/mL).
-
Using the PDA detector, acquire the UV spectrum from 200-400 nm.
-
Identify the wavelength of maximum absorbance to ensure high sensitivity.
Step 2: Initial Screening with a Generic Gradient
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column for at least 15 minutes with the initial mobile phase composition.
-
Inject the working standard solution (10 µL injection volume).
-
Run the following generic gradient:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
| Flow Rate: 1.0 mL/min, Column Temperature: 30 °C |
-
Evaluate the resulting chromatogram for retention time, peak shape, and any potential impurities.
-
Repeat this screening run with the C8 and Phenyl-Hexyl columns to compare selectivity.
Step 3: Optimization of the Chromatographic Conditions Based on the screening results, select the column that provides the best peak shape and initial separation. Proceed to optimize the gradient.
-
Adjust Gradient Slope: If the peak elutes too early, decrease the initial %B or make the gradient shallower. If it elutes too late, increase the initial %B or make the gradient steeper. The goal is to achieve a retention time that allows for good separation from the void volume and any early-eluting impurities.
-
Fine-tune Flow Rate and Temperature:
-
Temperature: Increasing the column temperature (e.g., to 35 or 40 °C) can decrease viscosity, lower backpressure, and sometimes improve peak shape.
-
Flow Rate: Adjusting the flow rate (e.g., between 0.8-1.2 mL/min) can be used to manage run time and resolution.
-
Optimized Method and System Suitability
The following table presents a hypothetical optimized method based on the expected properties of the analyte.
| Parameter | Optimized Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM KH2PO4 buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 75% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes (including re-equilibration) |
System Suitability Testing (SST)
Before any sample analysis, the suitability of the chromatographic system must be verified. This is done by making replicate injections (n=5 or 6) of a standard solution and evaluating the results against predefined criteria based on ICH guidelines.[10][11]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry; high tailing can indicate undesirable column interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
| Relative Standard Deviation (%RSD) of Retention Time | %RSD ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase delivery. |
Method Validation Principles (ICH Q2(R2))
Once developed, the analytical method must be validated to demonstrate its suitability for the intended purpose.[12] Validation involves a series of experiments to assess the method's performance characteristics.
| Validation Parameter | Description |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).[11][13] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12] |
| Accuracy | The closeness of test results to the true value. Often determined by spike/recovery studies. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability, intermediate precision, and reproducibility. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).[7] |
Conclusion
This application note outlines a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the analysis of 2-(4-Ethoxyphenoxy)-4-methylaniline. By starting with an understanding of the analyte's properties and employing a logical screening and optimization workflow, a sensitive, specific, and reliable method can be established. The final, optimized method, when fully validated according to ICH guidelines, will be suitable for routine quality control, impurity profiling, and stability testing in a regulated pharmaceutical environment.
References
-
LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
-
PubMed. (2008, September 15). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link]
-
PharmaTech. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]
-
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]
-
LCGC International. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1. [Link]
-
International Journal of Environmental Sciences. (2025, June 5). Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs. [Link]
-
Pharmaceutical Technology. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
AMS Bio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Restek. (n.d.). HPLC Column Selection Guide. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
Sources
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- 6. pharmoutsourcing.com [pharmoutsourcing.com]
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- 10. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 13. actascientific.com [actascientific.com]
Application Note & Protocols: Scale-Up Procedures for the Manufacturing of 2-(4-Ethoxyphenoxy)-4-methylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Ethoxyphenoxy)-4-methylaniline is a diaryl ether aniline derivative that serves as a crucial building block in the synthesis of various high-value organic molecules, including pharmaceuticals and specialty polymers. Its structural complexity, featuring a diaryl ether linkage, necessitates a robust and scalable synthetic process to ensure consistent quality and economic viability in large-scale production.
This document provides a comprehensive guide to the manufacturing scale-up of 2-(4-Ethoxyphenoxy)-4-methylaniline. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles and process engineering considerations that govern the transition from laboratory-scale synthesis to pilot-plant production. We will focus on a validated two-step synthetic pathway that is amenable to industrial application, emphasizing safety, efficiency, and quality control.
Synthetic Strategy: A Two-Step Industrial Approach
The most logical and industrially proven route for constructing 2-(4-Ethoxyphenoxy)-4-methylaniline involves two key transformations:
-
Ullmann Condensation: Formation of the diaryl ether bond by coupling 4-ethoxyphenol with 2-chloro-5-nitrotoluene. This copper-catalyzed reaction is a cornerstone of C-O bond formation in industrial settings.[1][2]
-
Catalytic Hydrogenation: Reduction of the nitro-intermediate to the final aniline product. This method is preferred for its high efficiency and clean reaction profile, avoiding the stoichiometric metal waste associated with older reduction methods like Fe/HCl.[3][4][5]
This strategy is predicated on the accessibility of the starting materials and the reliability of the chosen chemical transformations at scale. The nitro group serves as a stable precursor to the more reactive aniline, allowing the more demanding etherification to proceed without interference from a free amino group.
Caption: Overall two-step synthetic pathway.
Step 1: Ullmann Condensation for Diaryl Ether Formation
The Ullmann condensation is a powerful method for forming C-O bonds, but its transition from lab to plant requires careful optimization. The classical conditions often involve high temperatures and stoichiometric copper, whereas modern protocols utilize catalytic copper with ligands to achieve milder and more efficient reactions.[2][6][7]
Laboratory-Scale Protocol (100 g Scale)
Objective: To synthesize 2-(4-ethoxyphenoxy)-4-methyl-1-nitrobenzene with high purity.
Methodology:
-
Reactor Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet.
-
Charge Reagents: To the flask, add 4-ethoxyphenol (100 g, 0.72 mol), potassium carbonate (150 g, 1.09 mol, 1.5 equiv.), copper(I) iodide (CuI, 6.9 g, 0.036 mol, 5 mol%), and N,N-dimethylformamide (DMF, 500 mL).
-
Inerting: Purge the system with nitrogen for 15 minutes while stirring.
-
Reaction Initiation: Add 2-chloro-5-nitrotoluene (124 g, 0.72 mol, 1.0 equiv.) to the mixture.
-
Heating & Monitoring: Heat the reaction mixture to 120-130 °C. The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting materials (typically 12-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 2 L of ice-cold water with stirring.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (2 x 300 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize from ethanol to afford the pure nitro-intermediate.
Scale-Up Considerations & Pilot-Scale Protocol (10 kg Scale)
Transitioning this reaction to a 10 kg scale introduces significant challenges related to mass transfer, heat management, and materials handling.
Causality Behind Scale-Up Modifications:
-
Solvent Choice: While DMF is excellent for solubility, its high boiling point and potential for decomposition make it less ideal for large-scale operations. Dimethyl sulfoxide (DMSO) or toluene are often preferred for their thermal stability and easier recovery.[1]
-
Heat Transfer: The reaction is exothermic. A jacketed glass-lined steel reactor is mandatory for precise temperature control to prevent runaway reactions and side-product formation.
-
Agitation: Efficient stirring is critical to keep the heterogeneous mixture (potassium carbonate, copper catalyst) suspended and ensure effective mass transfer. Baffles within the reactor and an appropriately designed agitator (e.g., pitched-blade turbine) are necessary.
-
Product Isolation: Filtering and handling large volumes of solvent and aqueous waste require dedicated process equipment. Recrystallization at this scale requires a large, jacketed filtration vessel.
Caption: Pilot-scale workflow for Ullmann condensation.
Pilot-Scale Protocol:
-
Reactor Charge: In a 200 L glass-lined reactor, charge DMSO (50 L), 4-ethoxyphenol (10.0 kg), potassium carbonate (15.0 kg), and CuI (0.69 kg).
-
Inerting & Heating: Begin agitation and purge with nitrogen. Heat the reactor contents to 80 °C.
-
Addition: Slowly add a solution of 2-chloro-5-nitrotoluene (12.4 kg) in DMSO (10 L) over 1-2 hours, maintaining the internal temperature below 130 °C.
-
Reaction: Hold the temperature at 125-130 °C for 18-24 hours, monitoring via HPLC.
-
Work-up: Cool the reactor to 40 °C. Transfer the reaction mass to a separate vessel containing 200 L of water. Extract with toluene.
-
Isolation: Wash the toluene layer with brine, then concentrate under vacuum. The resulting crude solid is recrystallized from ethanol, isolated via centrifugation, and dried in a vacuum oven.
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Rationale for Change |
| Solvent | DMF | DMSO / Toluene | Improved thermal stability, safety, and easier work-up at scale. |
| Base | K₂CO₃ (Solid) | K₂CO₃ (Solid) | Cost-effective and efficient; requires robust agitation at scale. |
| Catalyst Loading | 5 mol% | 3-5 mol% | Optimized to balance reaction time with cost and catalyst removal. |
| Temperature | 120-130 °C | 125-130 °C | Tightly controlled via reactor jacket to manage exotherm. |
| Work-up | Liquid-liquid extraction | Phase separation in reactor/extractor | Efficiency and containment. |
| Purification | Recrystallization | Recrystallization | Standard method for achieving high purity. |
Step 2: Catalytic Hydrogenation of the Nitro-Intermediate
The reduction of aromatic nitro compounds is a highly exothermic and potentially hazardous reaction that demands stringent process controls.[5] Catalytic hydrogenation is the method of choice for its high selectivity and atom economy.
Laboratory-Scale Protocol (50 g Scale)
Objective: To reduce the nitro-intermediate to 2-(4-ethoxyphenoxy)-4-methylaniline.
Methodology:
-
Reactor Setup: Use a Parr shaker or similar laboratory hydrogenation apparatus.
-
Charge Reagents: To the reactor vessel, add the nitro-intermediate (50 g, 0.18 mol), 5% Palladium on Carbon (Pd/C, 50% wet, 1.0 g, 2% w/w), and methanol (250 mL).
-
Inerting: Seal the vessel, purge with nitrogen three times, then purge with hydrogen three times.
-
Reaction: Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.5 bar). Begin shaking/stirring. The reaction progress is monitored by the cessation of hydrogen uptake.
-
Work-up:
-
Once hydrogen uptake ceases (typically 4-6 hours), stop the reaction and purge the vessel with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Rinse the filter pad with methanol.
-
-
Purification: Concentrate the combined filtrate under reduced pressure to yield the crude product. If necessary, purify further by column chromatography or recrystallization.
Scale-Up Considerations & Pilot-Scale Protocol (5 kg Scale)
Safety is the paramount concern when scaling hydrogenation.[5]
Causality Behind Scale-Up Modifications:
-
Reactor: A dedicated high-pressure hydrogenation reactor (autoclave) made of stainless steel is required. It must be equipped with a cooling jacket, a high-torque agitator, and certified pressure relief systems.
-
Catalyst Handling: Handling kilograms of potentially pyrophoric Pd/C requires specialized procedures. The catalyst is often charged as a slurry in the reaction solvent to minimize the risk of ignition.
-
Hydrogen Gas: The use of large volumes of hydrogen requires a dedicated, grounded delivery system with flow meters and emergency shut-offs.
-
Exotherm Management: The reduction is highly exothermic. The rate of reaction (and thus heat generation) is controlled by regulating the hydrogen pressure and/or the agitation speed. A robust cooling system is essential to maintain the target temperature.
-
Catalyst Filtration: At scale, the catalyst is removed using an enclosed filter press (e.g., a Sparkler filter) to prevent operator exposure and minimize fire risk.
Caption: Pilot-scale workflow for catalytic hydrogenation.
Pilot-Scale Protocol:
-
Reactor Charge: In a 100 L stainless steel autoclave, charge the nitro-intermediate (5.0 kg) and methanol (40 L).
-
Inerting: Seal the reactor and perform three nitrogen purge cycles.
-
Catalyst Charge: In a separate vessel, prepare a slurry of 5% Pd/C (50% wet, 100 g) in methanol (2 L). Transfer this slurry into the reactor under a nitrogen blanket.
-
Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to 4-5 bar. Heat to 40-50 °C. The reaction is monitored by hydrogen consumption and HPLC analysis of samples taken via a dip tube.
-
Completion: Once the reaction is complete, cool to 25 °C, vent the hydrogen, and purge thoroughly with nitrogen.
-
Filtration: Transfer the reaction mixture through an enclosed filter press to remove the catalyst. The catalyst cake is washed with methanol and stored under water.
-
Isolation: The filtrate is concentrated under vacuum to yield the final product, 2-(4-Ethoxyphenoxy)-4-methylaniline.
| Parameter | Laboratory Scale (50 g) | Pilot Scale (5 kg) | Rationale for Change |
| Reactor | Parr Shaker | Stainless Steel Autoclave | Pressure rating, material compatibility, and heat transfer. |
| H₂ Pressure | 50 psi (~3.5 bar) | 4-5 bar | Optimized for reaction rate vs. equipment rating. |
| Catalyst Loading | 2% w/w | 1-2% w/w | Lowered for cost-effectiveness; reaction time may be longer. |
| Catalyst Handling | Spatula (wet) | Slurry Transfer | Safety and prevention of pyrophoric ignition. |
| Filtration | Open funnel w/ Celite® | Enclosed Filter Press | Operator safety and containment of hazardous catalyst. |
| Exotherm Control | Ambient/Water Bath | Reactor Cooling Jacket | Essential for preventing thermal runaway. |
Quality Control & Analytical Methods
Consistent product quality is ensured through rigorous in-process and final product testing.
-
Reaction Monitoring (IPC): HPLC is the primary tool for monitoring the consumption of starting materials and the formation of the product at each step.
-
Identity Confirmation: The structure of the final product should be confirmed using ¹H NMR and Mass Spectrometry.
-
Purity Analysis: Final product purity is determined by HPLC (typically >99%) and may be supplemented by Gas Chromatography (GC) to detect volatile impurities.
-
Physical Properties: Melting point and appearance are also recorded as part of the final quality assessment.
References
-
Wikipedia Contributors. (2024). Reduction of nitro compounds. Wikipedia. [Link]
-
Ragaini, F., et al. (2014). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry. [Link]
-
Bulushev, D. A., et al. (2022). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. [Link]
- Google Patents. (n.d.). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.
-
Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. [Link]
-
ChemSynthesis. (n.d.). 4-ethoxyphenol. ChemSynthesis. [Link]
-
Hassan, J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
V & V Pharma Industries. (n.d.). 2-Chloro-5-Nitro Toluene Manufacturer, Supplier, India. V & V Pharma Industries. [Link]
-
Yang, Q., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development. [Link]
- Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]
- Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
-
The Good Scents Company. (n.d.). 4-ethoxyphenol. The Good Scents Company. [Link]
-
Monnier, F., & Taillefer, M. (2013). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews. [Link]
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- 5. mt.com [mt.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Note: High-Efficiency Synthesis of Amide Derivatives from 2-(4-Ethoxyphenoxy)-4-methylaniline
[1][2]
Abstract & Strategic Significance
This application note details the optimized protocols for synthesizing amide derivatives from 2-(4-Ethoxyphenoxy)-4-methylaniline (CAS: N/A for specific isomer, structurally related to CAS 2688-84-8). This scaffold represents a "privileged structure" in medicinal chemistry, sharing pharmacophoric features with diaryl ether kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) like Nimesulide intermediates.
The primary synthetic challenge lies in the ortho-phenoxy substituent .[1] While the 4-methyl group and the ether linkage increase the electron density of the aniline nitrogen (enhancing nucleophilicity), the bulky phenoxy group at the 2-position introduces significant steric hindrance. This guide provides three tiered protocols designed to overcome this steric barrier while preventing oxidative degradation of the electron-rich amine.
Chemical Strategy & Mechanistic Insight
Structural Analysis[1]
-
Electronic Effect (+M, +I): The 4-methyl and 2-aryloxy groups are electron-donating, making the amine highly nucleophilic but also susceptible to oxidation (browning) in air.[2][1]
-
Steric Environment: The 2-(4-ethoxyphenoxy) group creates a "molecular gate" effect.[2][1] While flexible, it can shield the nitrogen lone pair, necessitating forcing conditions for bulky acylating agents.
Reaction Pathway Visualization
The following diagram illustrates the core reaction logic and the competing factors managed by these protocols.
Figure 1: Reaction pathway and competing risks.[2][1] The steric barrier at the nucleophilic attack stage is the rate-determining factor for bulky R-groups.[2][1]
Experimental Protocols
Protocol A: Acid Chloride Coupling (Standard)
Best for: Aliphatic acid chlorides, benzoyl chlorides, and sulfonyl chlorides. Mechanism: Schotten-Baumann conditions (modified).
Materials
-
Substrate: 2-(4-Ethoxyphenoxy)-4-methylaniline (1.0 equiv)
-
Reagent: Acid Chloride (1.2 equiv)[2]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)[2]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[2]
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the aniline in 5 mL of anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
-
Expert Note: The inert atmosphere is critical. Electron-rich anilines oxidize rapidly in solution, turning the mixture dark brown/black, which complicates purification.
-
-
Base Addition: Add 1.5 mmol of TEA. Cool the solution to 0°C using an ice bath.
-
Causality: Cooling prevents exotherms from causing bis-acylation (formation of imides), although the steric bulk makes this less likely here.
-
-
Acylation: Add 1.2 mmol of the Acid Chloride dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).[2]
-
Validation: The starting material spot (lower R_f, UV active, turns red/brown with iodine) should disappear.
-
-
Quench: Add 10 mL saturated NaHCO₃ solution. Stir for 15 minutes.
Protocol B: HATU-Mediated Coupling (Library Synthesis)
Best for: Carboxylic acids, amino acids, and sensitive substrates where acid chlorides are unstable.
Materials
-
Coupling Agent: HATU (1.2 equiv)[2]
-
Additive: HOAt (Optional, 1.2 equiv - enhances rate for hindered amines)
-
Base: DIPEA (3.0 equiv)[2]
-
Solvent: DMF (Dimethylformamide)[2]
Step-by-Step Methodology
-
Activation: In a vial, dissolve 1.2 mmol of the Carboxylic Acid in 3 mL DMF. Add 1.2 mmol HATU and 1.5 mmol DIPEA. Stir for 5 minutes.
-
Addition: Add 1.0 mmol of 2-(4-Ethoxyphenoxy)-4-methylaniline dissolved in 1 mL DMF.
-
Reaction: Stir at RT for 12–18 hours.
-
Troubleshooting: If conversion is <50% after 12h, heat to 50°C. The ortho-phenoxy group may require thermal energy to overcome the rotational barrier.
-
-
Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (2x), sat. NaHCO₃ (2x), and Brine (1x).
Purification & Characterization Strategy
The electron-rich nature of the product allows for a standardized purification logic.[1]
Purification Logic Flow
Figure 2: Decision tree for purification based on physical state and purity profile.[2][1]
Quantitative Data Summary
Table 1 summarizes the expected outcomes and solvent compatibility.
| Parameter | Protocol A (Acid Chloride) | Protocol B (HATU) |
| Typical Yield | 85% - 95% | 70% - 85% |
| Reaction Time | 2 - 4 Hours | 12 - 24 Hours |
| Major Impurity | HCl salts (Removed by wash) | Urea byproducts (Removed by Column) |
| Preferred Solvent | DCM or THF | DMF or DMA |
| Temp Range | 0°C to RT | RT to 60°C |
Troubleshooting & Critical Parameters
"The Black Aniline" Issue
Problem: The reaction mixture turns black immediately upon adding the aniline. Cause: Oxidation of the aniline. Solution:
-
Recrystallize the starting aniline (Ethanol) before use if it is already dark.
-
Degas solvents with Nitrogen sparging for 10 minutes prior to use.[1]
Low Conversion (Steric Hindrance)
Problem: Starting material remains after 24 hours. Cause: The ortho-phenoxy group is blocking the approach of bulky electrophiles.[1] Solution:
References
-
Synthesis of Amide Derivatives (General Protocols)
-
Amide Coupling with HATU/EDC (Mechanism & Optimization)
-
Steric Hindrance in Amide Synthesis
-
Properties of 2-Phenoxyaniline Derivatives
-
Related Scaffold Synthesis (N-arylacetamides)
Sources
- 1. CAS 2688-84-8: 2-phenoxyaniline | CymitQuimica [cymitquimica.com]
- 2. 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide | C16H15NO3 | CID 622814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chimia.ch [chimia.ch]
- 6. talenta.usu.ac.id [talenta.usu.ac.id]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-Phenoxyaniline | 2688-84-8 [chemicalbook.com]
Introduction: The Significance of Substituted Anilines and Catalytic Hydrogenation
An Application Guide to Catalytic Hydrogenation Methods Involving 2-(4-Ethoxyphenoxy)-4-methylaniline
Substituted anilines are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The compound 2-(4-Ethoxyphenoxy)-4-methylaniline and its derivatives are of significant interest in drug discovery due to the presence of the diaryl ether linkage, a common feature in many biologically active molecules. Catalytic hydrogenation is a powerful and versatile chemical transformation that is central to the synthesis and modification of such compounds.[1] It offers a clean, efficient, and scalable method for the reduction of various functional groups, making it an indispensable tool in both academic research and industrial production.[2]
This guide provides a detailed exploration of two key catalytic hydrogenation processes involving 2-(4-Ethoxyphenoxy)-4-methylaniline:
-
Part A: Synthesis of 2-(4-Ethoxyphenoxy)-4-methylaniline via the catalytic hydrogenation of its nitroaromatic precursor. This is a common and highly efficient method for the formation of the aniline moiety.[3][4]
-
Part B: Catalytic Hydrogenation of the Aromatic Ring of 2-(4-Ethoxyphenoxy)-4-methylaniline to yield the corresponding cyclohexylamine derivative, a transformation that increases the three-dimensional complexity of the molecule for further derivatization.
This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific principles and safety considerations essential for successful and safe experimentation.
PART A: Synthesis of 2-(4-Ethoxyphenoxy)-4-methylaniline via Nitro Group Reduction
The reduction of a nitro group to a primary amine is one of the most reliable and widely used applications of catalytic hydrogenation.[3][5] This transformation is highly exothermic and proceeds with excellent chemoselectivity using common catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[4][6]
Reaction Mechanism: The Pathway from Nitro to Amine
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediate species. The most accepted pathway involves the sequential reduction of the nitro group.[1][7]
-
Adsorption and Hydrogen Activation: The nitroaromatic compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst. The H-H bond of the hydrogen molecule is cleaved, forming reactive metal-hydride species.[1][8]
-
Stepwise Reduction: The nitro group (Ar-NO₂) is progressively reduced to a nitroso group (Ar-NO) and then to a hydroxylamine (Ar-NHOH).[7]
-
Final Reduction to Amine: The hydroxylamine intermediate is further reduced to the final aniline product (Ar-NH₂).[7]
Under certain conditions, side reactions can occur, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy, azo, or hydrazo compounds.[1][7] However, with proper catalyst selection and control of reaction conditions, these side products can be minimized.
Caption: Generalized pathway for nitro group reduction on a catalyst surface.
Catalyst Selection and Comparison
The choice of catalyst is critical for achieving high efficiency and selectivity.
| Catalyst | Key Characteristics & Considerations |
| Palladium on Carbon (Pd/C) | Most common and versatile catalyst. [3][9] Highly active for nitro group reduction under mild conditions (room temperature, low H₂ pressure). Typically used at 5% or 10% loading.[9] Can be pyrophoric, especially after use, and requires careful handling.[10][11] |
| Raney® Nickel (Ra-Ni) | A cost-effective alternative to precious metal catalysts. [12] Very active for nitro group reductions.[6][13] Often used when there is a risk of dehalogenation on the substrate, although this is not a concern for the target molecule.[6] It is typically supplied as a slurry in water and is highly pyrophoric when dry.[14] |
| Platinum on Carbon (Pt/C) | Highly active catalyst. Can be used for the hydrogenation of nitro compounds.[15] It is also very effective for the hydrogenation of aromatic rings, so care must be taken to control conditions to avoid over-reduction.[16] |
For the synthesis of 2-(4-Ethoxyphenoxy)-4-methylaniline, both 5% Pd/C and Raney Nickel are excellent choices.
Experimental Protocols
General Safety Precautions for Catalytic Hydrogenation:
-
All hydrogenation reactions must be conducted in a well-ventilated fume hood.[17][18]
-
A blast shield should be used, especially for reactions under pressure.[14][18]
-
Ensure the reaction vessel is free of cracks or defects.[10]
-
The system must be purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.[10][14]
-
Hydrogenation catalysts, particularly Pd/C and Raney Nickel, are pyrophoric and must not be allowed to dry in the presence of air.[10][11]
-
Used catalyst should be quenched by suspending it in water and should be disposed of in a dedicated, sealed waste container under water.[3]
Protocol A1: Synthesis using 5% Palladium on Carbon (Pd/C)
This protocol describes a standard hydrogenation at atmospheric pressure using a hydrogen-filled balloon.
Materials:
-
2-(4-Ethoxyphenoxy)-4-methyl-1-nitrobenzene (1.0 eq)
-
5% Palladium on Carbon (Pd/C), wet (approx. 5-10% by weight of the substrate)
-
Methanol or Ethanol (solvent)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon
-
Nitrogen/vacuum manifold
Procedure:
-
Reactor Setup: Add the 5% Pd/C catalyst to the three-necked flask. Seal the flask and purge with nitrogen for 3-5 minutes.[11]
-
Solvent Addition: Under a positive pressure of nitrogen, add the solvent (e.g., methanol) via cannula or syringe.[11]
-
Substrate Addition: Dissolve the nitroaromatic substrate in the solvent and add it to the reaction flask.
-
Hydrogen Introduction: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times. Finally, evacuate the flask and backfill with hydrogen from the balloon.[11]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. The disappearance of the yellow color of the nitro compound is often a good visual indicator of reaction progress.
-
Reaction Completion & Catalyst Removal: Once the reaction is complete, purge the system with nitrogen to remove all hydrogen.[14] Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the Celite pad with the catalyst to go dry. [14] Wash the pad with a small amount of the reaction solvent.
-
Work-up: The filtrate, containing the desired aniline, can be concentrated under reduced pressure. The crude product can then be purified by column chromatography or recrystallization as needed.
Protocol A2: Synthesis using Raney® Nickel in a High-Pressure Reactor
This protocol is suitable for larger-scale reactions or when higher pressure is required to increase the reaction rate.
Materials:
-
2-(4-Ethoxyphenoxy)-4-methyl-1-nitrobenzene (1.0 eq)
-
Raney® Nickel (approx. 50% slurry in water)
-
Ethanol or Isopropanol/water mixture[13]
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
Reactor Charging: In an open beaker, carefully weigh the Raney Nickel slurry. Wash the slurry several times with the reaction solvent, decanting the supernatant carefully each time. This removes the water.
-
Add the washed Raney Nickel and the reaction solvent to the high-pressure reactor vessel.
-
Add the nitroaromatic substrate to the vessel. The total reaction volume should not exceed two-thirds of the vessel's capacity.[17]
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the reactor with nitrogen to check for leaks, then vent. Repeat this nitrogen purge cycle 3-5 times to remove all air.[17]
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring or shaking and heat the reactor to the target temperature (e.g., 40-60 °C). Monitor the reaction by observing the pressure drop from the hydrogen cylinder.
-
Shutdown and Cooling: Once hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature.[17]
-
Depressurization: Carefully vent the excess hydrogen to an appropriate exhaust. Purge the reactor with nitrogen three times.[17]
-
Catalyst Removal: Open the reactor and filter the contents through Celite® to remove the Raney Nickel, ensuring the catalyst remains wet at all times.
-
Work-up: Concentrate the filtrate and purify the product as described in Protocol A1.
PART B: Hydrogenation of the Aromatic Ring of 2-(4-Ethoxyphenoxy)-4-methylaniline
Hydrogenating the aniline ring to form a cyclohexylamine derivative requires more forcing conditions than nitro group reduction.[19] The choice of catalyst is critical to achieve high conversion while minimizing side reactions like the cleavage (hydrogenolysis) of the C-O ether bond. Rhodium and Ruthenium catalysts are often superior to Palladium or Platinum for arene hydrogenation.[19][20]
Catalyst and Condition Selection
-
Rhodium on Carbon (Rh/C) or Rhodium-Platinum Oxide: Rhodium is highly active for the hydrogenation of aromatic rings.[19][21] It can often operate under milder conditions than other catalysts.
-
Ruthenium on Carbon (Ru/C): Ruthenium is also an effective catalyst for arene hydrogenation, though it may require higher pressures or temperatures.[20]
-
Solvent: Solvents like ethanol, acetic acid, or water can be used. Acetic acid can accelerate the reaction rate for anilines but may also promote the formation of secondary amine byproducts.[21]
Caption: A typical experimental workflow for batch hydrogenation.
Experimental Protocol
Protocol B1: Arene Hydrogenation using 5% Rhodium on Carbon (Rh/C)
This protocol requires a high-pressure reactor due to the stability of the aromatic ring.
Materials:
-
2-(4-Ethoxyphenoxy)-4-methylaniline (1.0 eq)
-
5% Rhodium on Carbon (Rh/C) (5-10% by weight of the substrate)
-
Ethanol
-
High-pressure hydrogenation reactor
Procedure:
-
Reactor Charging: Add the Rh/C catalyst, ethanol, and the aniline substrate to the high-pressure reactor vessel.
-
Sealing and Purging: Seal the reactor and perform a leak test with nitrogen. Purge the system with nitrogen 3-5 times to ensure an inert atmosphere.
-
Pressurization: Pressurize the reactor with hydrogen to a significantly higher pressure than for nitro reduction (e.g., 500-1500 psig).[20][22]
-
Reaction: Begin vigorous stirring and heat the reactor to a higher temperature (e.g., 80-150 °C).[22] The reaction progress is monitored by the cessation of hydrogen uptake.
-
Shutdown and Work-up: Follow the shutdown, cooling, depressurization, and filtration steps as outlined in Protocol A2.
-
Analysis: The product mixture should be analyzed carefully (e.g., by GC-MS and NMR) to determine the conversion and to check for any byproducts resulting from C-O bond hydrogenolysis.
Data Summary for Hydrogenation Methods
| Method | Target Transformation | Typical Catalyst | Solvent | Temperature | H₂ Pressure | Key Considerations |
| A1 | Ar-NO₂ → Ar-NH₂ | 5% Pd/C | Methanol, Ethanol | Room Temp. | Atmospheric | Simple setup, good for small scale.[11] |
| A2 | Ar-NO₂ → Ar-NH₂ | Raney® Ni | Ethanol, IPA/H₂O | 40 - 60 °C | 50 - 100 psi | Cost-effective, scalable.[13] Requires careful handling of pyrophoric catalyst. |
| B1 | Aniline Ring → Cyclohexylamine | 5% Rh/C | Ethanol | 80 - 150 °C | 500 - 1500 psi | Requires high pressure and temperature.[19][20] Potential for C-O bond cleavage. |
Conclusion
The catalytic hydrogenation of nitroaromatic compounds is a vital transformation in chemical synthesis.[1] A deep understanding of the reaction mechanism, the interplay between catalyst, support, and reaction conditions, and adherence to strict safety protocols are essential for achieving high yields and selectivities.[10][17] The protocols and data presented here serve as a valuable resource for researchers and professionals in the field, facilitating the development of efficient and safe processes for the synthesis and modification of complex aniline derivatives like 2-(4-Ethoxyphenoxy)-4-methylaniline.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Campos, C. H., et al. (2022). Catalytic production of anilines by nitro-compounds hydrogenation over highly recyclable platinum nanoparticles supported on halloysite nanotubes.
- Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.). Google Patents.
- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry, 14(2).
- HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety.
- Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. (n.d.). ResearchGate.
- Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety, 22(4), 26-38.
- Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. (2025). BenchChem.
- Hydrogenation SOP. (n.d.).
- Ma, Y., et al. (2024).
- Hydrogenation Reactions. (2012, March 6). University of Pittsburgh Environmental Health and Safety.
- Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. (2025). BenchChem.
- Method of increasing hydrogenation rate of aromatic amines. (n.d.). Google Patents.
- A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (n.d.). RSC Advances.
- Palladium on carbon. (n.d.). In Wikipedia.
- Palladium-Containing Aminated Activated Carbons: Hydrogenation of Aromatic Nitro Compounds. (2023). High Energy Chemistry, 57(S2), S296-S298.
- Wei, H., et al. (2017). Remarkable Effect of Alkalis on the Chemoselective Hydrogenation of Functionalized Nitroarenes over High-Loading Pt/FeOx Catalysts. Chemical Science, 8(7), 5126-5131.
- Hydrogenation Of Aniline. (n.d.). ResearchGate.
- Mahdi, T., et al. (2012). Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives. Journal of the American Chemical Society, 134(9), 4088-4091.
- Chemoselective Hydrogenation of Functionalized Nitroarenes to Anilines. (2021). Organic Letters, 23(7), 2567-2572.
- Catalytic production of anilines by nitro-compounds hydrogenation over highly recyclable platinum nanoparticles supported on halloysite nanotubes. (n.d.). OUCI.
- Production Of Aromatic Amines. (2025, September 22). Chemcess.
- Catalytic Hydrogenation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry.
- Hydrogenation of aromatic amines. (n.d.). Google Patents.
- Nishimura, S., & Taguchi, H. (1963). Rhodium-Platinum Oxide as a Catalyst for Hydrogenation. III. The Catalytic Hydrogenation of Aniline. Bulletin of the Chemical Society of Japan, 36(3), 353-355.
- PLATINUM METALS IN CATALYTIC HYDROGENATION. (n.d.). ResearchGate.
- Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. (2021, November 30). YouTube.
- Hydrogenation of Aniline to Cyclohexylamine with Platinum Metal Catalysts. (n.d.). The Journal of Organic Chemistry.
- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). PMC.
- 2-Ethoxy-4-methylaniline. (n.d.). PubChem.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 13). MDPI.
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (n.d.). RSC Publishing.
- 2-(4-Ethoxyphenoxy)-4-methylaniline. (n.d.). Santa Cruz Biotechnology.
- 2-(4-Ethoxyphenoxy)-4-methylaniline. (n.d.). Santa Cruz Biotechnology (Chinese).
Sources
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Application Note: Storage and Handling Protocols for 2-(4-Ethoxyphenoxy)-4-methylaniline
Abstract
This Application Note defines the standard operating procedures (SOPs) for the storage, handling, and solubilization of 2-(4-Ethoxyphenoxy)-4-methylaniline (CAS 946774-49-8). As an electron-rich aniline derivative containing a phenoxy ether linkage, this compound exhibits heightened susceptibility to oxidative degradation and photolysis. This guide synthesizes specific physicochemical data with best practices for handling air-sensitive aromatic amines to ensure experimental reproducibility and personnel safety.
Chemical Profile & Properties
Understanding the molecular architecture is the first step in proper handling. The presence of the 4-ethoxyphenoxy moiety at the ortho position relative to the amine increases the electron density of the aniline ring, making it significantly more reactive toward atmospheric oxygen than unsubstituted aniline.
| Property | Specification |
| Chemical Name | 2-(4-Ethoxyphenoxy)-4-methylaniline |
| CAS Number | 946774-49-8 |
| Molecular Formula | C₁₅H₁₇NO₂ |
| Molecular Weight | 243.30 g/mol |
| Physical State | Off-white to pale yellow solid |
| Predicted pKa | ~4.95 (Conjugate acid) |
| Solubility | DMSO, Ethanol, Methanol, Dichloromethane (DCM); Insoluble in Water |
| Key Hazard | Auto-oxidation (browning), Skin Sensitizer, Acute Toxicity |
Health, Safety, and Environment (HSE)
CRITICAL WARNING: Aniline derivatives are known methemoglobinemia inducers. Absorption through the skin is a primary route of exposure.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: Handling of dry powder must occur within a certified Chemical Fume Hood. If weighing outside a hood is unavoidable, a P95/P100 particulate respirator is required.
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling in solution.
-
-
Ocular: Chemical splash goggles. Standard safety glasses are insufficient for liquid handling.
Engineering Controls
-
Static Control: Use an anti-static gun or ionizer bar when weighing the dry powder, as static discharge can disperse toxic dust.
-
Decontamination: Have a freshly prepared solution of 10% HCl and surfactant available to neutralize spills on surfaces (converts the free base to the water-soluble, less volatile hydrochloride salt for easier cleanup).
Storage Protocol: The "Inert-Cold" System
The primary cause of batch failure for CAS 946774-49-8 is oxidative coupling (formation of azobenzenes or polymerized tars), indicated by a color shift from pale yellow to dark brown/purple.
Long-Term Storage (Stocks > 1 Month)
-
Atmosphere: The vial headspace must be purged with Argon or Nitrogen. Argon is preferred due to its higher density, which effectively "blankets" the solid.
-
Temperature: Store at -20°C .
-
Container: Amber glass vials with PTFE-lined screw caps. Never use polystyrene or non-fluorinated plastics for long-term storage of aromatic amines.
-
Desiccation: Store the vial inside a secondary container (e.g., a jar) containing desiccant packets (Silica gel or Drierite) to prevent moisture condensation upon thawing.
Short-Term Storage (Active Use)
-
Store at 2–8°C (Refrigerator).
-
Protect from light using aluminum foil if amber glass is unavailable.
-
Thawing Rule: Allow the vial to equilibrate to room temperature (approx. 30 mins) before opening. Opening a cold vial introduces condensation, which accelerates hydrolytic degradation.
Handling & Solubilization Workflow
Weighing Procedure
To minimize oxidation during weighing:
-
Tare the receiving vessel (volumetric flask or vial) before opening the reagent vial.
-
Flush the receiving vessel with a gentle stream of Nitrogen.
-
Quickly transfer the solid using a stainless steel or PTFE-coated spatula . Avoid iron or copper tools, as trace metal ions can catalyze radical oxidation of the aniline.
-
Immediately re-cap and Parafilm the source vial.
Solubilization Protocol
Target Solvent: DMSO (Dimethyl sulfoxide) is the gold standard for biological stock solutions (typically 10–100 mM).
Step-by-Step:
-
Calculate: Determine the volume of DMSO required.
-
Formula:
-
-
Add Solvent: Add the DMSO to the solid. Do not add solid to the liquid (prevents clumping).
-
Vortex: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes. Do not heat above 40°C.
-
Aliquot: Immediately divide the stock solution into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.
-
Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath and store at -80°C. Shelf life of frozen DMSO stock: 6 months.
Quality Control & Troubleshooting
Before using a stored batch for critical experiments (e.g., cell assays, synthesis), perform a visual and analytical check.
Visual Inspection (Pass/Fail)
-
Pass: Powder is off-white or pale yellow. DMSO solution is clear/colorless or light yellow.
-
Fail: Powder is dark brown, gummy, or crusted. Solution is orange/red or cloudy.
Analytical Verification (HPLC)
If degradation is suspected, run a rapid gradient HPLC.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Detection: UV at 254 nm.
-
Criteria: Purity must be >95%. Impurity peaks eluting after the main peak usually indicate azo-dimers (highly hydrophobic).
Visualization: Lifecycle of the Reagent
Figure 1: Decision tree and workflow for the lifecycle management of 2-(4-Ethoxyphenoxy)-4-methylaniline, ensuring integrity from receipt to disposal.
Waste Disposal
Do not dispose of this compound down the drain.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in the "Solid Hazardous Waste" bin (Toxic/Irritant).
-
Liquid Waste: DMSO or organic solvent solutions must be segregated into "Halogenated Organic Waste" (if mixed with DCM) or "Non-Halogenated Organic Waste" (if DMSO/Methanol only).
-
Note: Even though the molecule itself is not halogenated, it is often used in workflows involving DCM. If pure, it goes to Non-Halogenated.
-
References
-
PubChem. (2023). Aniline Derivatives and Oxidation Hazards. National Library of Medicine. Retrieved October 26, 2023, from [Link](Cited for general class properties of reactive anilines).
Application Note: Strategic Solvent Selection for Reactions Involving 2-(4-Ethoxyphenoxy)-4-methylaniline
Prepared by: Senior Application Scientist, Organic Synthesis Division
Abstract
This guide provides a comprehensive framework for the strategic selection of solvents for chemical reactions involving 2-(4-Ethoxyphenoxy)-4-methylaniline. The reactivity of this molecule is dominated by its primary aromatic amine (aniline) functionality, which acts as a potent nucleophile and directs electrophilic substitution, and its chemically robust diaryl ether linkage. The choice of solvent is paramount in controlling reaction pathways, kinetics, and ultimate product yield. This document moves beyond generic recommendations to explain the underlying chemical principles, offering researchers, scientists, and drug development professionals the rationale needed to make informed decisions for specific synthetic transformations such as N-acylations, palladium-catalyzed cross-couplings, and nucleophilic aromatic substitutions.
Physicochemical Profile of the Substrate
Understanding the structural and electronic properties of 2-(4-Ethoxyphenoxy)-4-methylaniline is the foundation of rational solvent selection. The molecule possesses distinct regions of varying polarity: a nucleophilic amine group capable of hydrogen bonding, a polar ether linkage, and large, nonpolar aromatic domains.[1][2]
| Property | Data / Analysis |
| Structure | ![]() |
| Molecular Formula | C₁₅H₁₇NO₂ |
| Molecular Weight | 243.30 g/mol |
| Key Functional Groups | Primary Aromatic Amine (-NH₂), Diaryl Ether (-O-), Substituted Benzene Rings |
| Reactivity Centers | The chemistry is dominated by the lone pair of electrons on the nitrogen, making the amine group both basic and highly nucleophilic.[2] The electron-rich aniline ring is activated towards electrophilic aromatic substitution. |
| Solubility Profile | As with most higher amines, it is expected to have low solubility in water but good solubility in a range of organic solvents, including ethers, alcohols, and halogenated solvents.[3][4][5] The large hydrocarbon structure favors less polar solvents, while the amine and ether groups allow for interactions with polar solvents.[1] |
The Decisive Role of the Solvent: Theoretical Pillars
A solvent is not merely a medium for dissolution; it is an active participant that can dictate the course of a reaction. For a substrate like 2-(4-Ethoxyphenoxy)-4-methylaniline, the solvent's properties directly influence the nucleophilicity of the amine and the stability of reaction intermediates.
-
Polarity and Dielectric Constant : Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that involve the formation of ionic species.
-
Protic vs. Aprotic Nature : This is arguably the most critical factor for reactions involving anilines.
-
Protic Solvents (e.g., methanol, ethanol, water) possess acidic protons and can form strong hydrogen bonds with the aniline's nitrogen lone pair. This solvation shell can significantly decrease the amine's nucleophilicity.[6][7]
-
Aprotic Solvents (e.g., THF, DMF, DMSO, DCM) lack acidic protons. Polar aprotic solvents are particularly effective at solvating cations while leaving anions (or nucleophiles) relatively "bare" and highly reactive. This often leads to dramatic rate enhancements in nucleophilic reactions.[6]
-
-
Coordinating Ability : Solvents like THF or dioxane can coordinate with metal catalysts (e.g., palladium), influencing their stability, solubility, and catalytic activity in cross-coupling reactions.[8][9]
A Systematic Workflow for Solvent Screening
A structured approach to solvent selection minimizes wasted experiments and accelerates optimization. The following workflow provides a logical pathway from initial consideration to final selection.
Caption: A logical workflow for initial solvent screening.
Solvent Recommendations by Reaction Class
The optimal solvent is intrinsically linked to the specific transformation being performed.
N-Acylation & N-Alkylation
These reactions target the nucleophilic amine with an electrophile (e.g., acetyl chloride, benzyl bromide). The primary consideration is to use a solvent that will not react with the highly reactive electrophile.
-
Rationale : Protic solvents are incompatible as they will be acylated or alkylated in competition with the substrate. Aprotic solvents are therefore mandatory. A base, such as triethylamine or potassium carbonate, is typically required to neutralize the acid byproduct.[10][11]
-
Recommendations :
-
Dichloromethane (DCM) : An excellent, general-purpose nonpolar aprotic solvent. It offers good solubility for many organic compounds and is easily removed during work-up.[10]
-
Tetrahydrofuran (THF) : A polar aprotic ether that is a good choice, especially when stronger solvating power is needed. Ensure it is anhydrous if using highly water-sensitive reagents.[10]
-
N,N-Dimethylformamide (DMF) : A highly polar aprotic solvent useful for reactants with poor solubility.[11] However, its high boiling point can complicate product isolation.
-
| Solvent | Class | Rationale for Use | Potential Issues |
| DCM | Aprotic, Nonpolar | Inert, good solubility, easy to remove. | Lower boiling point limits reaction temperature. |
| THF | Aprotic, Polar | Good solvating power, relatively inert. | Can form peroxides; must be anhydrous. |
| Acetonitrile | Aprotic, Polar | Polar, higher boiling point than DCM. | Can sometimes participate in side reactions. |
| DMF | Aprotic, Polar | Excellent solvating power for difficult substrates.[10][11] | High boiling point, difficult to remove completely. |
Palladium-Catalyzed Cross-Coupling (Illustrative)
For reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the aniline must first be functionalized (e.g., converted to an aryl halide). The solvent system must accommodate the organic substrate, the palladium catalyst, the ligand, and an inorganic base.
-
Rationale : These reactions often benefit from polar, high-boiling point solvents that can maintain the catalyst's solubility and activity at elevated temperatures. Anhydrous conditions under an inert atmosphere are crucial.[9]
-
Recommendations :
-
Toluene : A common nonpolar solvent that works well at high temperatures. Often used with water in biphasic systems for Suzuki couplings.[8][9]
-
1,4-Dioxane : A polar aprotic ether frequently used in Suzuki and Buchwald-Hartwig reactions due to its excellent solvating properties for both organic and organometallic species.[9]
-
DMF/Water Mixtures : A polar system that is effective, especially for Suzuki couplings where water-soluble bases like K₂CO₃ are used.[8]
-
Nucleophilic Aromatic Substitution (SNA_r_)
In this scenario, 2-(4-Ethoxyphenoxy)-4-methylaniline acts as the nucleophile, attacking an electron-deficient aromatic ring that contains a good leaving group (e.g., a nitro-substituted aryl fluoride).
-
Rationale : The solvent's interaction with the aniline nucleophile is the dominant factor. To maximize the reaction rate, the aniline's lone pair should be as available as possible. Polar aprotic solvents excel here, as they do not form strong hydrogen bonds with the amine, thus enhancing its nucleophilicity.[6][7] Conversely, protic solvents like methanol can reduce nucleophilicity through hydrogen bonding, leading to slower reactions.[6]
-
Recommendations :
-
Dimethyl Sulfoxide (DMSO) : The solvent of choice for accelerating SNA_r_ reactions. Its high polarity stabilizes the charged Meisenheimer intermediate without deactivating the nucleophile.[6][7]
-
N,N-Dimethylformamide (DMF) : Another excellent polar aprotic solvent for this class of reaction.
-
Methanol (MeOH) : Can be used, but reaction rates will be significantly lower compared to DMSO or DMF due to the deactivating effect of hydrogen bonding on the aniline nucleophile.[6]
-
Detailed Experimental Protocols
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol details the N-acetylation of the primary amine functionality, a common transformation in pharmaceutical synthesis.
Materials:
-
2-(4-Ethoxyphenoxy)-4-methylaniline (1.0 eq.)
-
Acetyl Chloride (1.1 eq.)
-
Triethylamine (Et₃N) (1.2 eq.)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add 2-(4-Ethoxyphenoxy)-4-methylaniline (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition : Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq.) and stir for 5 minutes.
-
Electrophile Addition : Add acetyl chloride (1.1 eq.) dropwise to the stirred solution over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[10]
-
Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Illustrative Suzuki-Miyaura Coupling
This protocol is a general guide and assumes the starting material has been converted to an aryl halide , for example, 2-(4-Ethoxyphenoxy)-5-bromo-4-methylaniline.
Materials:
-
Halogenated 2-(4-Ethoxyphenoxy)-4-methylaniline derivative (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl Acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : To a dry round-bottom flask, add the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), and a magnetic stir bar.
-
Inert Atmosphere : Seal the flask and purge with argon or nitrogen for 10-15 minutes.[9]
-
Solvent Addition : Under the inert atmosphere, add the degassed solvent system (4:1 dioxane/water).[9]
-
Catalyst Addition : Add the palladium catalyst (0.03 eq.) to the mixture under a positive flow of inert gas.
-
Reaction : Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress by TLC or LC-MS.[9]
-
Work-up : Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water to remove the inorganic base.
-
Isolation : Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Visualizing the Solvent Selection Logic
The choice of solvent class can be mapped to the intended reaction, providing a quick reference guide for experimental design.
Caption: Decision-making flowchart for solvent selection.
References
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. National Center for Biotechnology Information. Available at: [Link]
-
Why Amine are soluble in organic solvent like alcohol and ether? Filo. Available at: [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at: [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Physical Properties of Amines. BYJU'S. Available at: [Link]
-
Amines and Heterocycles. University of Calgary. Available at: [Link]
-
Amine compounds. SlideShare. Available at: [Link]
-
Structure and Properties of Amines. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Aromatic Substitution. NPTEL. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]
-
Reactions of Aniline. Chemistry Steps. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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- 3. byjus.com [byjus.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Improving low yields in the synthesis of 2-(4-Ethoxyphenoxy)-4-methylaniline
Technical Support Center: Synthesis of 2-(4-Ethoxyphenoxy)-4-methylaniline
Welcome to the technical support resource for the synthesis of 2-(4-ethoxyphenoxy)-4-methylaniline. This guide is designed for researchers and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this and structurally related diaryl ethers. The information presented here is based on established principles of copper-catalyzed cross-coupling reactions, commonly known as the Ullmann condensation or Ullmann-type reactions.[1][2][3]
The synthesis of diaryl ethers is a cornerstone of many research and development programs, as this structural motif is present in numerous biologically active compounds and advanced materials. However, achieving high yields can be challenging, often due to the sensitive nature of the copper-catalyzed reaction.[4] This guide provides a structured, question-and-answer approach to resolving common issues.
Proposed Synthetic Route: Ullmann Condensation
A reliable method for synthesizing 2-(4-ethoxyphenoxy)-4-methylaniline is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] In this case, the reaction would be between 2-bromo-4-methylaniline and 4-ethoxyphenol.
Caption: Proposed synthesis of 2-(4-Ethoxyphenoxy)-4-methylaniline via Ullmann Condensation.
Troubleshooting Guide & FAQs
This section is organized to address the most common issues encountered during the synthesis, from low yields to the formation of side products.
Category 1: Low or No Product Yield
Question 1: My reaction shows very low conversion, or I am not forming any product. What are the most likely causes?
Answer: Low or no product yield in an Ullmann condensation is a frequent issue and can typically be traced back to a few key areas: the catalyst system, reaction conditions, or the quality of your starting materials.
-
Inactive Catalyst: The active catalytic species in Ullmann reactions is generally considered to be Cu(I).[5][6] If you are using a Cu(I) salt (like CuI or CuBr) that is old or has been exposed to air, it may have oxidized to Cu(II), which is often less active.
-
Solution: Use a fresh, high-purity Cu(I) salt.[5] Consider using copper powder that has been activated, for instance, by washing with a dilute acid to remove any oxide layer.
-
-
Inappropriate Ligand or No Ligand: While classic Ullmann reactions were often run without ligands at very high temperatures, modern protocols utilize ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[1][5] The choice of ligand is critical and substrate-dependent.
-
Suboptimal Base: The base is crucial for deprotonating the phenol, which is a key step in the catalytic cycle.[5][8] The strength and solubility of the base can significantly impact the reaction rate.
-
Low Reaction Temperature: Modern ligand-accelerated Ullmann reactions can run at milder temperatures (80-120 °C), but the optimal temperature is highly dependent on the reactivity of your substrates.[5]
-
Solution: If you see low conversion, try incrementally increasing the temperature. Monitor for any signs of decomposition.
-
-
Poor Quality Reagents or Solvent: The presence of water can lead to side reactions, such as the reduction of the aryl halide.[5]
-
Solution: Ensure your reagents are pure and your solvent is anhydrous. Dry your glassware thoroughly before use.
-
Question 2: I am using an aryl chloride instead of an aryl bromide or iodide, and the reaction is not working. Why is this?
Answer: The reactivity of aryl halides in Ullmann condensations follows the trend I > Br > Cl > F. Aryl chlorides are notoriously less reactive due to the stronger C-Cl bond.[9] While modern ligand systems have improved the success rate with aryl chlorides, they often require more forcing conditions or specialized ligands.[6]
-
Solution: If possible, switch to the analogous aryl bromide or iodide. If you must use an aryl chloride, you may need to screen more advanced ligand systems, such as oxalic diamides, and potentially use higher temperatures and catalyst loadings.[6][10]
Category 2: Formation of Side Products
Question 3: I am observing a significant amount of a side product that appears to be the debrominated starting material (4-methylaniline). What is causing this?
Answer: The formation of the reduced (debrominated) aryl halide is a common side reaction.[11] This is often caused by the presence of protic impurities, such as water, in the reaction mixture.
-
Mechanism: The protic species can protonate an organocopper intermediate, leading to the formation of the Ar-H bond instead of the desired Ar-O bond.
-
Solution:
-
Use Anhydrous Reagents and Solvents: Ensure all starting materials are dry and use a freshly distilled, anhydrous solvent.
-
Inert Atmosphere: Run the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.
-
Question 4: I am seeing homocoupling of my starting materials (e.g., formation of biphenyl derivatives). How can I minimize this?
Answer: Homocoupling is a competing reaction pathway in many cross-coupling reactions, including the Ullmann condensation. This can be particularly problematic at higher temperatures.
-
Solution:
-
Optimize Ligand-to-Copper Ratio: The ligand plays a role in preventing unwanted side reactions. A slight excess of the ligand relative to the copper catalyst can sometimes suppress homocoupling.
-
Lower the Reaction Temperature: If possible, reducing the reaction temperature can favor the desired cross-coupling pathway. This may require longer reaction times.
-
Use a More Active Catalyst System: A more efficient catalyst system can promote the desired reaction at a faster rate than the competing homocoupling.
-
Category 3: Purification and Isolation
Question 5: My product is difficult to purify. It seems to have a similar polarity to one of my starting materials or a byproduct. What are some strategies for purification?
Answer: Diaryl ethers can indeed be challenging to purify, especially if they have similar functional groups to the starting materials.
-
Column Chromatography: This is the most common method.
-
Solvent System Optimization: Carefully screen different solvent systems for flash column chromatography. A shallow gradient can often improve separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase stationary phase.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent pairs to find one that provides good differential solubility between your product and the impurities.
-
Acid-Base Extraction: Since your product is an aniline derivative, you can use its basicity to your advantage.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as the ammonium salt.
-
Wash the organic layer to remove any neutral impurities.
-
Basify the aqueous layer (e.g., with NaOH) to regenerate the free aniline.
-
Extract the product back into an organic solvent.
-
Wash, dry, and concentrate to obtain the purified product.
-
Experimental Protocols & Data
General Protocol for the Synthesis of 2-(4-Ethoxyphenoxy)-4-methylaniline
This protocol is a starting point and may require optimization.
Materials:
-
2-Bromo-4-methylaniline (1.0 mmol, 1.0 equiv)
-
4-Ethoxyphenol (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
L-proline (0.2 mmol, 20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromo-4-methylaniline, 4-ethoxyphenol, CuI, L-proline, and K₃PO₄.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous DMF via syringe.
-
Place the tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table of Common Reaction Parameters and Troubleshooting
| Parameter | Typical Range | Potential Issue if Yield is Low | Suggested Solution |
| Catalyst | 5-20 mol% Cu(I) | Inactive or insufficient catalyst | Use fresh CuI; consider a different Cu(I) source (e.g., CuBr, Cu₂O). |
| Ligand | 10-40 mol% | Poor stabilization of Cu; slow reaction | Screen different ligands (e.g., N,N-dimethylglycine, 1,10-phenanthroline). |
| Base | 2.0-3.0 equiv | Incomplete deprotonation of phenol | Switch to a stronger or more soluble base (e.g., Cs₂CO₃). |
| Solvent | DMF, Dioxane, Toluene | Poor solubility; side reactions | Screen different polar aprotic solvents. Ensure the solvent is anhydrous. |
| Temperature | 80-140 °C | Insufficient energy for activation | Incrementally increase temperature; consider microwave heating.[12] |
Visualizing the Troubleshooting Process
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Wikipedia. Ullmann reaction. [Link]
-
Slideshare. Ullmann reaction. [Link]
-
ResearchGate. Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF. [Link]
-
NIH. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC. [Link]
-
Grokipedia. Ullmann condensation. [Link]
-
OperaChem. Ullmann coupling-An overview. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
ACS Publications. Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. [Link]
-
ACS Publications. Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | ACS Catalysis. [Link]
-
SynArchive. Ullmann Condensation. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Reddit. Troubleshooting Ullmann Couplint : r/Chempros. [Link]
- Google Patents.
-
NIH. Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. [Link]
- Google Patents.
-
NIH. MIT Open Access Articles Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
RSC Publishing. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. [Link]
-
Taylor & Francis Online. SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. [Link]
-
ScienceDirect. Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating. [Link]
-
Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]
-
Sciencemadness Discussion Board. Ullmann Reaction Questions. [Link]
-
Organic Chemistry Portal. An Efficient Copper-Catalyzed One-Pot Synthesis of Diaryl Thioethers by Coupling of Arylboronic Acids with Potassium Ethyl Xanthogenate under Mild Conditions. [Link]
-
ScholarWorks. Exploring Copper Mediated Synthesis of Diaryl Ethers. [Link]
-
ScholarWorks. METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. people.umass.edu [people.umass.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann coupling-An overview - operachem [operachem.com]
- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Redirecting [linkinghub.elsevier.com]
Troubleshooting oxidation and degradation of 2-(4-Ethoxyphenoxy)-4-methylaniline
Welcome to the technical support center for 2-(4-Ethoxyphenoxy)-4-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling, storage, and use of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential issues related to the oxidation and degradation of this molecule, ensuring the integrity of your experiments.
I. Understanding the Stability of 2-(4-Ethoxyphenoxy)-4-methylaniline
2-(4-Ethoxyphenoxy)-4-methylaniline possesses two key functional groups that influence its stability: an aniline moiety and a diaryl ether linkage. The primary cause of degradation is the oxidation of the electron-rich aniline group.[1] The diaryl ether bond, in contrast, is notably stable and generally resistant to cleavage under typical laboratory conditions.
II. Frequently Asked Questions (FAQs)
Q1: My solution of 2-(4-Ethoxyphenoxy)-4-methylaniline has turned a yellow/brown color. What is the cause?
A1: A color change to yellow, brown, or even darker shades is a classic indicator of aniline oxidation.[1] The amino group (-NH₂) on the aniline ring is electron-donating, making the aromatic ring susceptible to oxidation by atmospheric oxygen, trace metal impurities, or other oxidizing agents present in your reaction mixture.[1] This leads to the formation of colored byproducts such as nitrobenzene, benzoquinones, or polymeric aniline species.[1]
Q2: What are the ideal storage conditions for 2-(4-Ethoxyphenoxy)-4-methylaniline to prevent degradation?
A2: To minimize oxidation, 2-(4-Ethoxyphenoxy)-4-methylaniline should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere such as nitrogen or argon.[2][3] It should be kept in a cool, dark, and well-ventilated area, away from light and sources of heat.[2][3]
Q3: Is the ether linkage in this molecule a point of concern for degradation?
A3: The diaryl ether linkage is generally very stable and not prone to cleavage under standard acidic or basic conditions. This is due to the partial double-bond character of the aryl-oxygen bond. Cleavage of such bonds typically requires harsh conditions, such as high temperatures and pressures or specialized catalysts, which are not encountered in most applications.
Q4: Can I use common solvents with this compound?
A4: Yes, 2-(4-Ethoxyphenoxy)-4-methylaniline is soluble in many common organic solvents. However, it is crucial to use high-purity, degassed solvents to minimize exposure to oxygen and other potential oxidizing impurities.
III. Troubleshooting Guides
This section provides detailed protocols and explanations to address specific issues you may encounter during your experiments.
Issue 1: Rapid Discoloration of the Compound in Solution
If you observe a rapid color change upon dissolving 2-(4-Ethoxyphenoxy)-4-methylaniline, it is a strong indication of oxidation.
Root Cause Analysis:
-
Atmospheric Oxygen: The most common culprit is the presence of dissolved oxygen in the solvent or exposure of the solution to air.
-
Solvent Impurities: Peroxides in aged ethers (like THF or diethyl ether) or other oxidizing impurities in the solvent can initiate oxidation.
-
Acidic Conditions: Aniline oxidation can be accelerated in acidic conditions.[1]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting rapid solution discoloration.
Detailed Protocol for Preparing a Stable Solution:
-
Solvent Degassing: Before use, thoroughly degas your chosen solvent by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.
-
Inert Atmosphere: If possible, handle the solid compound and prepare the solution inside a glovebox. Alternatively, use Schlenk line techniques to maintain an inert atmosphere.
-
Solvent Purity: Use freshly opened, high-purity solvents. If using ethers, test for the presence of peroxides using peroxide test strips.
-
pH Control: If your experimental conditions allow, maintaining a neutral or slightly basic pH can help to slow the rate of oxidation.[1]
Issue 2: Appearance of Impurity Peaks in Analytical Chromatography (HPLC/GC)
The appearance of new peaks in your chromatogram over time indicates the formation of degradation products.
Root Cause Analysis:
-
Oxidation Products: As discussed, oxidation of the aniline moiety is the most likely cause.
-
Photodegradation: Exposure to light, especially UV light, can sometimes lead to degradation.
Troubleshooting and Identification Workflow:
Caption: Workflow for identifying and minimizing impurities.
Protocol for Forced Degradation Study (Oxidative Stress):
A forced degradation study can help confirm that the observed impurities are indeed oxidation products.
-
Sample Preparation: Prepare two solutions of 2-(4-Ethoxyphenoxy)-4-methylaniline in a suitable solvent.
-
Stress Condition: To one of the solutions, add a small amount of an oxidizing agent, such as 3% hydrogen peroxide.
-
Incubation: Gently heat the stressed sample at 40-50°C for a few hours. Keep the other solution (control) under ideal storage conditions.
-
Analysis: Analyze both the stressed and control samples by HPLC or LC-MS.
-
Comparison: Compare the chromatograms. If the impurity peaks in your experimental sample match the new peaks formed in the stressed sample, this confirms that the degradation is due to oxidation.
Table 1: Recommended Analytical Conditions for Stability Monitoring
| Parameter | HPLC | GC |
| Column | C18 Reverse Phase | Capillary column (e.g., SE-54) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | - |
| Detector | UV (254 nm or 280 nm) or Electrochemical | FID or NPD |
| Notes | Electrochemical detection can be highly sensitive to aniline oxidation products.[4] | A nitrogen-phosphorus detector (NPD) offers good selectivity for nitrogen-containing compounds. |
IV. Summary of Best Practices
To ensure the integrity of 2-(4-Ethoxyphenoxy)-4-methylaniline in your research, adhere to the following best practices:
-
Procurement: Source the compound from a reputable supplier to ensure high initial purity.
-
Storage: Always store in a cool, dark, and dry place under an inert atmosphere.
-
Handling: Minimize exposure to air and light. Use degassed solvents and work under an inert atmosphere whenever possible.
-
Monitoring: Regularly check the appearance of the solid and its solutions for any color changes. For quantitative studies, periodically analyze the purity by chromatography.
By understanding the chemical nature of 2-(4-Ethoxyphenoxy)-4-methylaniline and implementing these preventative and troubleshooting measures, you can significantly reduce the risk of degradation and ensure the reliability of your experimental results.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Phenoxyaniline | 2688-84-8 [chemicalbook.com]
- 4. Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 2-(4-Ethoxyphenoxy)-4-methylaniline
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the purification of 2-(4-Ethoxyphenoxy)-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key intermediate with the high degree of purity required for downstream applications. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Section 1: Impurity Profiling & Initial Assessment - FAQs
This section addresses the critical first step: understanding what you are trying to remove. The synthetic route to 2-(4-Ethoxyphenoxy)-4-methylaniline, typically a variation of the Ullmann condensation followed by nitro group reduction, can introduce a predictable profile of impurities.[1][2][3][4]
Q1: What are the most common impurities I can expect in my crude 2-(4-Ethoxyphenoxy)-4-methylaniline?
A: The impurity profile is highly dependent on the specific synthetic route, but typically includes a combination of unreacted starting materials and reaction side-products. The most common contaminants include:
-
Unreacted 4-Ethoxyphenol: A key starting material, this is an acidic impurity.
-
Unreacted Aryl Halide or Nitroaromatic: The other primary starting material (e.g., 2-chloro-5-nitrotoluene or 2-bromo-4-methylaniline).
-
Incompletely Reduced Intermediates: If your synthesis involves the reduction of a nitro group, you may have residual nitro, nitroso, or hydroxylamine species. These are often highly colored.
-
Homocoupling Side-Products: Ullmann-type reactions can sometimes lead to the formation of symmetrical biaryls.[3]
-
Residual Copper Catalyst: If not adequately removed during workup, copper salts can remain, often imparting a green or blue hue to the product.
-
Solvents and Workup Reagents: Residual high-boiling solvents (e.g., DMF, NMP) or salts from aqueous washes.
Q2: How can I get a quick and effective assessment of my crude product's purity?
A: Thin-Layer Chromatography (TLC) is the most efficient initial technique. It provides a qualitative snapshot of the number of components in your mixture and helps in selecting an appropriate purification strategy.
Data Presentation: TLC Analysis Guide
The table below provides representative Retention Factor (Rƒ) values to help identify your product and common impurities.
| Compound | Expected Rƒ (3:1 Hexane:Ethyl Acetate) | Visualization Notes |
| 2-(4-Ethoxyphenoxy)-4-methylaniline (Product) | ~0.4 - 0.5 | UV active. May stain with KMnO₄ or p-anisaldehyde. |
| 4-Ethoxyphenol (Starting Material) | ~0.3 - 0.4 | UV active. Stains strongly with most visualizing agents. |
| Aryl Halide (e.g., 2-chloro-5-methylaniline) | ~0.5 - 0.6 | UV active. |
| Highly Polar Impurities (e.g., salts, baseline) | ~0.0 | Will remain at the origin (baseline). |
| Non-polar Impurities (e.g., homocoupling) | ~0.7 - 0.9 | Will run close to the solvent front. |
Note: Rƒ values are approximate and can vary based on the specific TLC plate, chamber saturation, and exact solvent ratio.
Q3: My crude product is a dark, viscous oil or tar. What does this indicate and how should I proceed?
A: A dark and intractable crude product often points to the presence of highly colored impurities from side reactions, product degradation under harsh reaction conditions (especially high temperatures in Ullmann reactions), or incomplete removal of the copper catalyst.[1][2]
Recommended First Step: Before attempting advanced purification, try to dissolve a small sample of the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. If a significant amount of material does not dissolve, these are likely inorganic salts or insoluble polymeric byproducts. Filter these off first. The soluble portion can then be subjected to the purification protocols outlined below.
Section 2: Troubleshooting and Detailed Purification Protocols
This section provides step-by-step solutions to the most common purification challenges in a question-and-answer format.
Problem: Removing Acidic Phenolic Impurities
Q: My TLC and NMR analyses clearly show contamination with unreacted 4-ethoxyphenol. What is the most robust method for its removal?
A: The most effective method is a liquid-liquid extraction based on the principles of acid-base chemistry.[5][6][7] The phenolic proton of 4-ethoxyphenol is acidic, while your target aniline is basic. By washing an organic solution of your crude product with an aqueous basic solution (like sodium hydroxide), you can deprotonate the phenol, forming a water-soluble sodium phenoxide salt. This salt will partition into the aqueous layer, leaving your purified aniline product in the organic layer.[5][7][8]
Experimental Protocol: Selective Removal of 4-Ethoxyphenol
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. A typical concentration is 5-10 g of crude product per 100 mL of solvent.
-
Basic Wash: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.
-
Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Collection: Drain the lower aqueous layer.
-
Repeat: Repeat the basic wash (Steps 2-5) one more time to ensure complete removal of the phenol.
-
Neutralization Wash: Wash the organic layer with an equal volume of water, followed by a wash with brine (saturated NaCl solution) to remove residual NaOH and dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Visualization: Acid-Base Extraction Workflow
Caption: Workflow for removing acidic impurities.
Problem: General Purification of Complex Mixtures
Q: My crude product is contaminated with several impurities of similar polarity. An acid-base extraction was insufficient. What are the recommended conditions for flash column chromatography?
A: Flash column chromatography is the premier technique for separating compounds with small differences in polarity.[9][10][11] For aromatic amines like your product, a critical consideration is the acidic nature of standard silica gel, which can cause strong adsorption and poor separation (streaking) of basic compounds.[12][13] To counteract this, the mobile phase must be modified with a small amount of a competing base, typically triethylamine (Et₃N).[12][14]
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine the optimal eluent. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give your product an Rƒ of ~0.3. Add 0.5-1% (v/v) triethylamine to the chosen solvent mixture.[14]
-
Column Packing (Wet Slurry Method):
-
Plug the bottom of a glass chromatography column with cotton or glass wool. Add a thin layer of sand.[11]
-
In a beaker, prepare a slurry of silica gel in your starting eluent (a low-polarity mixture, e.g., 95:5 Hexane:EtOAc + 1% Et₃N).
-
Pour the slurry into the column and use gentle air pressure or tapping to pack it uniformly, ensuring no air bubbles are trapped.[10][11]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully add this solution to the top of the packed silica bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure (flash chromatography) to achieve a solvent flow rate of approximately 2 inches (5 cm) per minute.[15]
-
Collect fractions in test tubes.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.
Data Presentation: Recommended Eluent Systems for Chromatography
| Eluent System (v/v/v) | Polarity | Recommended Use |
| Hexane : Ethyl Acetate : Et₃N (90 : 10 : 1) | Low | Start with this for initial elution. |
| Hexane : Ethyl Acetate : Et₃N (80 : 20 : 1) | Medium | Use for eluting the main product band. |
| Hexane : Ethyl Acetate : Et₃N (70 : 30 : 1) | Higher | Use to elute more polar impurities if needed. |
Visualization: Flash Column Chromatography Workflow
Caption: General workflow for purification by flash chromatography.
Problem: Final Polishing for High-Purity Material
Q: My product is over 95% pure after chromatography but contains a minor impurity. How can I perform a final purification step to reach >99% purity?
A: Recrystallization is the ideal technique for removing small amounts of impurities from a solid that is already substantially pure. The principle relies on the subtle differences in solubility between your product and the impurity in a chosen solvent at different temperatures.[14]
Experimental Protocol: Recrystallization
-
Solvent Screening: The key is finding a solvent (or solvent pair) that dissolves your product well when hot but poorly when cold.[16] Test small samples with the solvents listed in the table below.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your impure product until it just fully dissolves.
-
Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, residual silica), perform a rapid gravity filtration of the hot solution into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation: Screening Solvents for Recrystallization
| Solvent | Properties & Use Case |
| Isopropanol / Ethanol | Good general-purpose polar solvents. Often effective for anilines. |
| Toluene | Aromatic solvent, good for dissolving aromatic compounds at high temperature. |
| Heptane / Hexane | Non-polar solvents. Unlikely to work alone but excellent as an "anti-solvent" in a pair. |
| Ethyl Acetate / Heptane | A common and effective solvent pair. Dissolve in minimal hot ethyl acetate, then add hot heptane dropwise until the solution becomes faintly cloudy.[17][18] |
References
- Process for the purification of aromatic amines.
- Acid–base extraction. Wikipedia.
- Is there an easy way to purify organic amines? Biotage.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect.
- What's the best solvent to remove these crystals and recrystallize it? Reddit.
- Acid-Base Extraction. University of Colorado Boulder.
- 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Column chrom
- Application Note and Protocol: A Step-by-Step Guide to the Purification of 2-Methyl-4-(4-methylphenoxy)aniline. Benchchem.
- Reagents & Solvents: Solvents for Recrystalliz
- Recrystallization Lab Handout. University of Massachusetts.
- Acid base extraction. YouTube.
- Flash Column Chromatography. University of California, Irvine.
- Ullmann condens
- Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
- How to run column chrom
- Purification of Organic Compounds by Flash Column Chrom
- Diaryl ether condensation reactions.
- Ullmann Reaction. Organic Chemistry Portal.
- Ullmann Condens
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- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 17. reddit.com [reddit.com]
- 18. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Resolving Solubility Issues of 2-(4-Ethoxyphenoxy)-4-methylaniline in Aqueous Media
Welcome to the technical support center for 2-(4-Ethoxyphenoxy)-4-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these issues in your experiments.
Understanding the Challenge: The Physicochemical Profile of 2-(4-Ethoxyphenoxy)-4-methylaniline
This guide provides a systematic approach to tackling the solubility issues of 2-(4-Ethoxyphenoxy)-4-methylaniline, starting from simple pH adjustments to more complex formulation strategies.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This guide will walk you through a series of experimental strategies to improve the aqueous solubility of 2-(4-Ethoxyphenoxy)-4-methylaniline. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration, the acceptable excipients, and the intended application.
Question 1: I am unable to dissolve 2-(4-Ethoxyphenoxy)-4-methylaniline in my aqueous buffer. Where do I start?
Answer: The first and most straightforward approach is to leverage the weakly basic nature of the aniline moiety through pH adjustment. By lowering the pH of the aqueous medium, you can protonate the amino group, forming a more soluble salt.
Experimental Protocol: pH Adjustment for Solubilization
-
Prepare a stock solution of the compound: Dissolve 2-(4-Ethoxyphenoxy)-4-methylaniline in a minimal amount of a water-miscible organic co-solvent such as ethanol, methanol, or propylene glycol.[7][8]
-
Prepare your aqueous buffer: Use a buffer system that is effective in the acidic pH range (e.g., citrate or acetate buffer).
-
Titrate with acid: While stirring the aqueous buffer, slowly add small aliquots of the compound's stock solution.
-
Adjust the pH: Concurrently, add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH of the solution. Monitor the pH continuously with a calibrated pH meter.
-
Observe for dissolution: Continue to add the compound and adjust the pH until the desired concentration is reached or until the compound is fully dissolved. A typical target pH would be 1-2 units below the estimated pKa of the compound. While the exact pKa is unknown, a target pH of 2-3 is a reasonable starting point for many aniline derivatives.
-
Final filtration: Once dissolved, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.
Causality: The addition of acid protonates the nitrogen atom of the aniline group, forming a positively charged ammonium salt. This salt has significantly higher aqueous solubility compared to the neutral free base due to its ionic nature and ability to form stronger interactions with water molecules.[9][10]
Self-Validation: The success of this method is validated by the clear dissolution of the compound upon pH reduction. To ensure the compound remains in solution, it is crucial to maintain the acidic pH. Any increase in pH towards the compound's pKa will likely cause it to precipitate out of solution.
Question 2: pH adjustment alone is not sufficient to reach my target concentration, or my experiment is sensitive to low pH. What are my next options?
Answer: If pH modification is not a viable option, you can explore the use of co-solvents and surfactants to enhance solubility.
Option A: Co-solvent Systems
Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the polarity of the aqueous medium.[7][8]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 5-20% | Generally well-tolerated in many biological systems. |
| Propylene Glycol | 5-20% | A common vehicle for parenteral formulations.[8] |
| Polyethylene Glycol (PEG 300/400) | 5-20% | Low toxicity and widely used in pharmaceutical formulations. |
| Dimethyl Sulfoxide (DMSO) | 1-10% | A powerful solvent, but can have effects on cell systems. Use with caution. |
Experimental Protocol: Co-solvent Formulation
-
Prepare a concentrated stock solution of 2-(4-Ethoxyphenoxy)-4-methylaniline in your chosen co-solvent.
-
In a separate vessel, prepare your aqueous buffer.
-
While vigorously stirring the aqueous buffer, slowly add the stock solution dropwise.
-
Monitor for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent or try a different co-solvent.
Causality: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the dissolution of lipophilic compounds like 2-(4-Ethoxyphenoxy)-4-methylaniline.[11]
Option B: Surfactant-based Micellar Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[7][12] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility in the aqueous medium.[12]
Commonly Used Surfactants:
| Surfactant | Type | Typical Starting Concentration (w/v) |
| Tween® 80 (Polysorbate 80) | Non-ionic | 0.1-2% |
| Solutol® HS 15 | Non-ionic | 0.1-2% |
| Cremophor® EL | Non-ionic | 0.1-2% |
Experimental Protocol: Micellar Solubilization
-
Prepare an aqueous solution of the chosen surfactant at a concentration above its CMC.
-
Add the powdered 2-(4-Ethoxyphenoxy)-4-methylaniline directly to the surfactant solution.
-
Stir the mixture vigorously, and if necessary, gently heat (e.g., to 37-40°C) to facilitate micelle formation and solubilization.
-
Allow the solution to equilibrate for a sufficient period (e.g., several hours to overnight).
-
Filter the solution to remove any undissolved material.
Causality: The hydrophobic portion of 2-(4-Ethoxyphenoxy)-4-methylaniline partitions into the hydrophobic core of the micelles, while the hydrophilic outer shell of the micelles interacts with the aqueous environment, keeping the compound in solution.[13]
Question 3: I need a higher concentration of the compound for my in vivo studies, and the use of high concentrations of co-solvents or surfactants is a concern. Are there more advanced formulation strategies?
Answer: Yes, for applications requiring higher concentrations and improved bioavailability, more advanced formulation techniques such as cyclodextrin complexation, solid dispersions, and lipid-based formulations are recommended.
Option A: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly soluble "guest" molecules, like 2-(4-Ethoxyphenoxy)-4-methylaniline, forming an inclusion complex that has enhanced aqueous solubility.[12][15]
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity.[14] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and an anionic nature that can enhance complexation with basic drugs.[14] |
Experimental Protocol: Cyclodextrin Complexation
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD).
-
Add an excess of 2-(4-Ethoxyphenoxy)-4-methylaniline to the cyclodextrin solution.
-
Stir the mixture at room temperature or with gentle heating for 24-48 hours to allow for complex formation.
-
Filter the solution to remove the undissolved compound. The filtrate will contain the solubilized drug-cyclodextrin complex.
Causality: The hydrophobic aromatic rings of 2-(4-Ethoxyphenoxy)-4-methylaniline are encapsulated within the non-polar cavity of the cyclodextrin molecule, while the hydrophilic outer surface of the cyclodextrin interacts with water, leading to increased solubility.[16]
Option B: Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS), are mixtures of oils, surfactants, and co-solvents that can solubilize lipophilic drugs.[9][17] Upon gentle agitation in an aqueous medium, these systems spontaneously form fine oil-in-water emulsions or microemulsions, with the drug dissolved in the oil droplets.[15]
Causality: The drug is pre-dissolved in the lipidic vehicle. Upon contact with aqueous fluids, the formulation disperses into small droplets, increasing the surface area for drug release and absorption.[18][19]
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for solubilizing 2-(4-Ethoxyphenoxy)-4-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the likely pKa of 2-(4-Ethoxyphenoxy)-4-methylaniline?
While an experimental pKa is not available, we can estimate it based on similar structures. The pKa of aniline is around 4.6. The electron-donating ethoxy and methyl groups might slightly increase the basicity (and thus the pKa). A reasonable estimate for the pKa of the conjugate acid would be in the range of 4.5-5.5. Therefore, a pH below 3.5 should ensure significant protonation and improved solubility.
Q2: Can I use sonication to help dissolve the compound?
Yes, sonication can be a useful physical method to aid in the dissolution process by breaking down solid aggregates and increasing the interaction between the compound and the solvent.[11] It is often used in conjunction with the methods described above, such as pH adjustment or co-solvent systems.
Q3: My compound dissolves initially but then precipitates over time. What is happening?
This is likely due to the formation of a supersaturated solution that is not thermodynamically stable. This can happen when a compound is dissolved in a co-solvent and then diluted into an aqueous buffer. To prevent this, you can:
-
Increase the concentration of the co-solvent or surfactant.
-
Incorporate a precipitation inhibitor, such as a polymer (e.g., HPMC), into your formulation.[16]
-
Ensure the pH of the final solution is maintained well below the pKa of the compound if using pH adjustment.
Q4: Are there any potential stability issues I should be aware of with 2-(4-Ethoxyphenoxy)-4-methylaniline?
Aniline and its derivatives can be susceptible to oxidation, which is often indicated by a change in color (e.g., turning brown).[5][20] It is advisable to protect solutions from light and air (e.g., by using amber vials and purging with nitrogen) and to prepare fresh solutions for your experiments. The stability of the compound in your chosen formulation should be assessed over the duration of your experiment.
Mechanism of Micellar Solubilization
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Minimizing side reactions during 2-(4-Ethoxyphenoxy)-4-methylaniline functionalization
Welcome to the technical support guide for the functionalization of 2-(4-Ethoxyphenoxy)-4-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this molecule. The following troubleshooting guides and FAQs are structured to provide in-depth, actionable solutions to common challenges encountered in the laboratory.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Issue 1: My reaction is producing a dark-colored, complex mixture, and the yield of my desired product is low.
Question: I'm attempting an electrophilic substitution on the aniline ring, but my reaction mixture is turning dark brown or black, and purification is a nightmare. What's causing this, and how can I prevent it?
Answer: This is a classic sign of aniline oxidation . The amino group in anilines is highly susceptible to oxidation, especially under acidic conditions or in the presence of certain reagents.[1][2] This process can lead to the formation of highly colored impurities like nitrobenzene, benzoquinones, and polymeric aniline species, which significantly complicates purification and reduces your yield.[2][3][4]
Root Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Air Oxidation | The aniline moiety is sensitive to atmospheric oxygen, leading to gradual darkening.[1] This can be exacerbated by the presence of metal catalysts. | 1. Degas Your Solvents: Use techniques like sparging with an inert gas (Nitrogen or Argon) or freeze-pump-thaw cycles. 2. Maintain an Inert Atmosphere: Run the reaction under a constant positive pressure of Nitrogen or Argon. |
| Oxidizing Reagents or Byproducts | Strong acids (like in nitration) or certain Lewis acids can act as oxidizing agents.[5] | 1. Reagent Selection: If possible, opt for milder, non-oxidizing reagents. 2. Temperature Control: Run the reaction at the lowest effective temperature to minimize oxidative degradation. |
| Radical Reactions | Oxidation can also proceed via radical pathways, leading to polymerization.[2] | 1. Add a Radical Scavenger: In some cases, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can be beneficial. Storing aniline over zinc dust is also a common practice to prevent oxidation.[2] |
Experimental Protocol: Acylation with Protection
To prevent oxidation and control reactivity, protecting the amine is a crucial step. Acetylation is a common and effective strategy.[6][7]
-
Dissolution: Dissolve 1 equivalent of 2-(4-Ethoxyphenoxy)-4-methylaniline in a suitable solvent (e.g., dichloromethane or glacial acetic acid) under an inert atmosphere.[8]
-
Protection: Add 1.1 equivalents of acetic anhydride. If using an acid chloride, add a non-nucleophilic base like pyridine to neutralize the HCl byproduct.
-
Reaction: Stir at room temperature until TLC or LC-MS analysis shows complete conversion to the acetanilide.
-
Work-up: Quench the reaction with water and extract the product.
-
Functionalization: Proceed with your desired electrophilic substitution (e.g., nitration, halogenation). The acetyl group moderates the reactivity and prevents oxidation.[7]
-
Deprotection: After the functionalization step, remove the acetyl group by hydrolysis under acidic or basic conditions to yield the desired functionalized aniline.[6]
Issue 2: My reaction is yielding a mixture of ortho, meta, and para substituted products, with poor regioselectivity.
Question: I'm trying to introduce a substituent at a specific position on the aniline ring, but I'm getting a mixture of isomers. How can I improve the regioselectivity?
Answer: The amino group is a strong activating group and an ortho, para-director.[9] However, under strongly acidic conditions (e.g., nitration), the amine can be protonated to form an anilinium ion (-NH3+). This protonated group is strongly deactivating and a meta-director, leading to a mixture of products.[5]
Controlling Regioselectivity:
-
Amine Protection: As described in Issue 1, protecting the amine as an acetanilide is the most effective strategy. The amide group is still an ortho, para-director but is less activating than the free amine, which allows for more controlled and selective substitution.[9]
-
Reaction Conditions: The choice of solvent and temperature can influence the ortho/para ratio. Lower temperatures often favor the para product due to steric hindrance at the ortho positions.
-
Directed Metalation: For specific ortho-functionalization, directed ortho-metalation (DoM) can be a powerful tool, although it requires specific directing groups and organometallic reagents.
Issue 3: I'm observing cleavage of the diaryl ether bond.
Question: My analytical data suggests that the ether linkage in my 2-(4-Ethoxyphenoxy)-4-methylaniline is breaking during the reaction. What conditions cause this, and how can I avoid it?
Answer: While diaryl ethers are generally robust, the C-O bond can be cleaved under certain harsh conditions.[10]
Conditions Leading to Ether Cleavage:
| Condition | Explanation | Mitigation Strategy |
| Strong Protic Acids at High Temperatures | Concentrated strong acids like HBr or HI can cleave ethers, especially at elevated temperatures.[11][12] While diaryl ethers are more resistant than alkyl ethers, this can still be a competing side reaction.[10][11] | 1. Avoid Harsh Acids: If possible, use alternative catalysts or reagents that do not require strongly acidic conditions. 2. Temperature Control: Maintain the lowest possible reaction temperature. |
| Strong Lewis Acids | Certain powerful Lewis acids, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) at high concentrations, can also promote ether cleavage. | 1. Stoichiometric Control: Use catalytic amounts of Lewis acids whenever possible. 2. Choose Milder Lewis Acids: Consider alternatives like ZnCl₂ or FeCl₃ if they are compatible with your desired transformation. |
| Reductive Cleavage Conditions | Some reductive methods, especially those employing strong bases and silanes or certain transition metals, can cleave C-O bonds.[13][14] | 1. Reagent Selection: Be mindful of the reductive power of your reagents. If reducing another functional group, choose a selective method that does not affect the ether linkage. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 2-(4-Ethoxyphenoxy)-4-methylaniline?
The molecule has several potential reactive sites. The primary sites for electrophilic aromatic substitution are the positions ortho and para to the strongly activating amino group. The positions ortho to the methyl and ethoxyphenoxy groups are also activated, but to a lesser extent. The nitrogen atom of the amine is nucleophilic and basic.
Q2: Is it necessary to protect the amine group for all functionalization reactions?
Not for all, but it is highly recommended for most electrophilic aromatic substitutions (like nitration, halogenation, and Friedel-Crafts reactions).[9] Protection prevents oxidation, controls the high reactivity of the aniline ring, and ensures predictable regioselectivity.[5][7] For reactions where the amine itself is the target (e.g., N-alkylation, N-acylation), protection is obviously not required.
Q3: What analytical techniques are best for monitoring reaction progress and identifying byproducts?
A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the reaction's progress. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the masses of your starting material, product, and any potential byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for definitive structural confirmation of your final, purified product.
Q4: Can Friedel-Crafts alkylation or acylation be performed directly on this aniline?
Direct Friedel-Crafts reactions on anilines are generally unsuccessful. The basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic substitution.[5][9] To perform a Friedel-Crafts reaction, you must first protect the amino group as an amide (acetanilide), which prevents this unwanted side reaction.[7]
References
-
Aniline - Wikipedia. [Link]
-
An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines - PubMed. [Link]
-
Protection of NH2 in aniline - Filo. [Link]
-
An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines - ResearchGate. [Link]
-
Regioselective C(sp 2 ) H Functionalization of Anilines - ResearchGate. [Link]
-
Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature - PMC. [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications - Open Access Journals. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. [Link]
-
One-Pot Regioselective Functionalization of Quinone Imine Ketals: Direct Access to ortho-Substituted Anilines from Arylamines - American Chemical Society. [Link]
-
Regioselectivity of the Radical Cation Recombination in the Aniline Polymerization. [Link]
-
Ether cleavage - Grokipedia. [Link]
-
Aniline | PDF | Amine | Organic Chemistry - Scribd. [Link]
-
Oxidation of Aniline using Different Reaction Pathways - Asian Publication Corporation. [Link]
-
Reductive cleavage of diaryl ethers a | Download Table - ResearchGate. [Link]
-
Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]
-
(1) Direct oxidation of aniline. (2) Amine protecting group used by Waldvogel and co-workers. - ResearchGate. [Link]
-
Cleavage of Ethers - Organic Chemistry - Jack Westin. [Link]
-
Protective Groups - Organic Chemistry Portal. [Link]
-
Triisopropylsilyloxycarbonyl (“Tsoc”): A New Protecting Group for 1° and 2° Amines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Reactions of Aniline - Chemistry Steps. [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. [Link]
-
What happens to acetic anhydride after reacting with aniline? - Quora. [Link]
-
Amines - NCERT. [Link]
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Technical Support Guide: Controlling Moisture Sensitivity in 2-(4-Ethoxyphenoxy)-4-methylaniline
Executive Summary & Molecule Profile
Compound: 2-(4-Ethoxyphenoxy)-4-methylaniline Critical Vulnerability: Synergistic Oxidation & Hygroscopicity.
As a Senior Application Scientist, I must clarify why this specific molecule requires rigorous moisture control. This is not just a standard aniline; it is an electron-rich system . The presence of the 4-methyl group and the 2-(4-ethoxyphenoxy) ether linkage increases the electron density on the amine nitrogen.
The Causality of Degradation:
-
Electron Density: Electron-donating groups (EDGs) lower the oxidation potential, making the amine nitrogen highly susceptible to radical formation.
-
The Moisture Bridge: Water molecules do not just "wet" the compound; they act as proton-transfer bridges that lower the activation energy for auto-oxidation. Moisture facilitates the formation of the radical cation intermediate, which then polymerizes into colored (brown/black) impurities (azo compounds or polyanilines).
Troubleshooting: Diagnosis & Triage
Use this section to identify the state of your material immediately.
Q: The powder has turned from off-white to a light brown/tan color. Is it still usable?
A: Likely yes, but requires purification.
-
Diagnosis: Surface oxidation. The amine group has reacted with trace oxygen, facilitated by surface moisture.
-
Action:
-
Quantify: Run an HPLC. If purity is >98%, the color is likely a trace surface impurity (ppm level) with high extinction coefficient.
-
Remediation: If purity is compromised (<98%), perform a recrystallization (See Protocol B).
-
Root Cause: The container headspace contained moisture-laden air.
-
Q: The material has formed hard clumps or a "sticky" crust.
A: Critical Failure – High Moisture Intrusion.
-
Diagnosis: Hygroscopic caking. The material has absorbed significant atmospheric water, likely forming hydrates or initiating hydrolysis at the ether linkage (less likely but possible over long periods).
-
Action:
-
Do NOT grind in open air (friction heat + oxygen + water = rapid degradation).
-
Dry: Place in a vacuum desiccator over
for 24 hours. -
Re-test: Check Karl Fischer (KF) water content. If KF > 0.5%, recrystallization is mandatory.
-
Core Protocols: Prevention & Storage
Protocol A: The "Zero-Headspace" Storage Standard
This protocol is designed to eliminate the air-water synergy that degrades electron-rich anilines.
| Parameter | Specification | Scientific Rationale |
| Primary Container | Amber Glass (Type I) | Blocks UV light which catalyzes radical formation. Plastic is permeable to moisture over time. |
| Headspace Gas | Argon (preferred) or Nitrogen | Argon is heavier than air and creates a "blanket" over the crystals. Nitrogen is acceptable but requires thorough purging. |
| Cap Seal | Teflon-lined + Parafilm | Teflon prevents leaching; Parafilm creates a secondary moisture barrier. |
| Temperature | 2–8°C (Refrigerated) | Lowers the kinetic rate of oxidation reactions ( |
| Desiccant | Molecular Sieves (4Å) | Silica gel is acidic and can interact with amines. 4Å sieves physically trap water without chemical interaction. |
Protocol B: Recovery Recrystallization (The "Zinc Dust" Method)
Use this when material has oxidized (brown color).
Reagents: Ethanol (degassed), Zinc Dust, Activated Carbon.
-
Dissolve: Dissolve crude aniline in minimal boiling ethanol.
-
Scavenge: Add 1-2% w/w Zinc Dust .
-
Filter: Hot filter through Celite to remove Zinc/Carbon.
-
Crystallize: Cool slowly under an inert atmosphere (Nitrogen balloon).
-
Dry: Vacuum dry at 40°C until KF < 0.1%.
Visualization: Degradation & Decision Logic
Figure 1: The Moisture-Oxidation Cascade
This diagram illustrates the mechanistic pathway where water acts as a catalyst for aniline degradation.
Caption: Figure 1: Water lowers the activation energy for electron transfer, accelerating the conversion of the aniline monomer into colored polymeric impurities.
Figure 2: Storage & Handling Decision Tree
Follow this logic to determine the correct handling procedure based on current conditions.
Caption: Figure 2: Logical workflow for assessing material integrity and selecting the appropriate remediation or storage protocol.
Frequently Asked Questions (FAQs)
Q: Can I store this compound in solution (e.g., DMSO or Methanol) to avoid weighing solids repeatedly?
A: Not recommended for long-term storage (>24 hours). Electron-rich anilines are more reactive in solution because the molecules have higher mobility and dissolved oxygen is difficult to exclude completely.
-
If unavoidable: Store in anhydrous solvent, degassed with Argon, in a septum-sealed vial at -20°C. Use within 1 week.
Q: Why do you recommend Molecular Sieves over Silica Gel?
A: Chemical Compatibility. Silica gel is slightly acidic. While 2-(4-Ethoxyphenoxy)-4-methylaniline is a base, long-term contact with acidic desiccants can induce surface salt formation or protonation, altering the stoichiometry. 4Å Molecular Sieves are aluminosilicates that adsorb water based on size exclusion and are chemically inert to amines.
Q: I don't have a glovebox. How can I weigh this without degradation?
A: Use the "Argon Cone" technique.
-
Place your balance in a draft-free area.
-
Invert a funnel connected to an Argon line over the balance pan (gentle flow, do not disturb the reading).
-
This creates a localized inert "cone" that protects the aniline from moisture and oxygen during the 2-3 minutes of weighing.
References
-
ICH Expert Working Group. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003. Link
-
Sittig's Handbook. "Aniline and Derivatives: Storage and Handling." Hazardous Substances Data Bank (HSDB), National Library of Medicine. Link
-
Albayati, T.M.[5] & Doyle, A.M. "Purification of aniline and nitro-substituted aniline contaminants from aqueous solution."[5] Journal of Science Education, 2014.[5] (Demonstrates adsorption/affinity properties relevant to desiccant selection). Link
-
Sigma-Aldrich Technical Library. "Handling Air-Sensitive Reagents: The Fire and The Fury of Oxidation." (General principles on inert atmosphere handling for amines). Link
Sources
Technical Support Center: Stability and Temperature Optimization of 2-(4-Ethoxyphenoxy)-4-methylaniline
Welcome to the technical support guide for 2-(4-Ethoxyphenoxy)-4-methylaniline. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this key intermediate, with a specific focus on optimizing temperature parameters. Understanding and controlling the stability of your compound is paramount for ensuring the integrity, reproducibility, and safety of your experimental outcomes.
This guide moves from frequently asked questions for rapid issue resolution to in-depth troubleshooting protocols for comprehensive stability analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of 2-(4-Ethoxyphenoxy)-4-methylaniline?
The molecular structure of 2-(4-Ethoxyphenoxy)-4-methylaniline contains two key functional groups susceptible to degradation: an aniline moiety and an ether linkage.
-
Oxidation of the Aniline Group: The primary pathway for degradation is the oxidation of the aromatic amine. This process is highly sensitive to temperature, oxygen, and light.[1] The presence of electron-donating groups, such as the methyl and ethoxyphenoxy substituents on your compound, can increase the susceptibility of the aromatic amine to oxidation.[2][3] This can lead to the formation of colored impurities, including nitroso, nitro, azoxy, or azo compounds, and can eventually result in polymerization.[2][4]
-
Influence of Temperature: Increased temperature accelerates the rate of all chemical reactions, including oxidation.[1] For aromatic amines, even room temperature can be sufficient to cause noticeable degradation over time, as observed in studies of similar compounds.[5]
-
Photolytic Degradation: Aromatic systems, particularly anilines, can absorb UV light, leading to photolytic degradation.[6][7] This is a free-radical-mediated process that can generate a complex mixture of degradants.
-
Moisture and pH: Amines can be hygroscopic, and the presence of moisture can facilitate certain degradation reactions.[8] The stability can also be highly dependent on pH, with acidic or basic conditions potentially catalyzing hydrolysis or other reactions.[6]
Q2: My solid compound is developing a yellow or brownish tint over time. What is happening and is it still usable?
A color change is a strong visual indicator of degradation, specifically the oxidation of the aniline group. The formation of highly conjugated systems, such as azoxy and azo compounds, from the parent molecule results in chromophores that absorb visible light, appearing as yellow, orange, or brown impurities.[2]
If you observe a color change, the purity of your material is compromised. It is strongly recommended to re-analyze the purity of the lot using a validated analytical method, such as HPLC, before use.[9] Using a degraded compound can lead to inconsistent experimental results, formation of unwanted side products in subsequent synthetic steps, and potential safety concerns.
Q3: What are the recommended storage and handling conditions for 2-(4-Ethoxyphenoxy)-4-methylaniline to ensure long-term stability?
To mitigate degradation, strict control over the compound's environment is essential. The following conditions are based on best practices for handling sensitive aromatic amines.[5][8][10]
| Parameter | Condition | Rationale |
| Temperature | Long-Term: -20°C to -80°CShort-Term (days): 2-8°C | Drastically reduces the rate of chemical degradation.[5][10] Avoids the instability observed in many aromatic amines at room temperature.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary agent in oxidative degradation.[8] |
| Light | Amber Glass Vial or Light-Proof Container | Prevents photolytic degradation by blocking UV and visible light.[6] |
| Moisture | Tightly Sealed Container in a Dry Environment | Amines can be hygroscopic; minimizing moisture prevents hydrolysis and other moisture-mediated reactions.[8] |
Troubleshooting Guide: Designing a Temperature Stability Study
Issue: You need to determine the thermal stability of 2-(4-Ethoxyphenoxy)-4-methylaniline to define appropriate handling temperatures in the lab, establish a re-test period, or investigate a stability failure.
Solution: A structured experimental approach involving forced degradation and an isothermal stability study is required. This process not only provides the data you need but also validates that your analytical methods are "stability-indicating."[6][11]
Workflow for Temperature Stability Assessment
Caption: Workflow for a comprehensive temperature stability study.
Detailed Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
Objective: To establish an HPLC method capable of separating 2-(4-Ethoxyphenoxy)-4-methylaniline from all potential degradation products.
Causality: A method is only "stability-indicating" if it can accurately measure the decrease in the active compound's concentration without interference from impurities.[6] Forced degradation is used to intentionally create these impurities to challenge the method's specificity.[12]
Methodology:
-
Initial Screening:
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Detector: Set a UV detector to a wavelength of maximum absorbance for the parent compound (e.g., 254 nm or a wavelength determined by a UV scan).
-
Injection: Inject a known concentration of a pure reference standard to determine its retention time.
-
-
Forced Degradation Sample Generation:
-
Prepare separate solutions of your compound (~1 mg/mL) for each stress condition. Expose them as described in the table below. The goal is to achieve 5-20% degradation.[12][13]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.[14]
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.[14]
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[14]
-
Thermal: Heat a solid sample at 80°C for 48 hours.[13]
-
Photolytic: Expose a solution to high-intensity UV light (per ICH Q1B guidelines) for 24-48 hours.[6]
-
For all liquid samples, neutralize before injection if necessary.
-
-
Method Optimization:
-
Inject each stressed sample individually and a mixture of all stressed samples.
-
Analyze the chromatograms. The method is acceptable if:
-
The parent peak is well-resolved from all degradant peaks.
-
The peak shape for the parent compound is symmetrical.
-
A mass balance assessment shows that the decrease in the parent peak area is reasonably accounted for by the sum of the degradant peak areas.
-
-
Protocol 2: Isothermal Stability Study
Objective: To quantify the rate of degradation of 2-(4-Ethoxyphenoxy)-4-methylaniline at various temperatures.
Methodology:
-
Sample Preparation:
-
Accurately weigh multiple aliquots of a single, high-purity batch of the compound into individual, appropriate containers (e.g., amber glass vials).
-
Seal the vials, preferably under an inert atmosphere (e.g., argon).
-
-
Storage:
-
Place the samples in stability chambers or ovens set to the desired temperatures. A typical study might include the conditions in the table below, aligned with ICH guidelines for accelerated and intermediate testing.
-
Include a control set of samples stored at a non-degrading condition (e.g., -20°C).
-
| Study Type | Temperature | Time Points for Analysis |
| Accelerated | 40°C | 0, 2 weeks, 1 month, 2 months |
| Intermediate | 30°C | 0, 1 month, 2 months, 3 months |
| Long-Term (Lab Scale) | 25°C (Room Temp) | 0, 1 month, 3 months, 6 months |
-
Analysis:
-
At each time point, remove one vial from each temperature condition.
-
Allow the vial to return to room temperature before opening.
-
Prepare a solution of known concentration and analyze it using the validated stability-indicating HPLC method from Protocol 1.
-
Record the purity (as a percentage of the initial peak area) and the peak areas of any significant degradation products.
-
-
Data Interpretation:
-
Plot the purity of the compound versus time for each temperature.
-
This data will clearly show the temperature at which significant degradation begins and allows you to establish safe handling and storage conditions based on acceptable purity limits.
-
Potential Degradation Pathway and Products
The primary degradation route is expected to be the oxidative coupling of the aniline. This can proceed through a radical mechanism, leading to dimers and eventually polymers.
Postulated Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathway for the aniline moiety.
Common Degradation Products: Based on literature for aromatic amines, you should monitor your analysis for the formation of:
-
N-Oxides: Formed by direct oxidation of the nitrogen atom.[15]
-
Azoxy and Azo Dimers: Result from the coupling of two aniline molecules. These are often intensely colored.[2]
-
Phenols: Cleavage of the ether bond under harsh hydrolytic conditions could yield phenolic impurities, although this is less likely under moderate thermal stress.
By following this structured guide, you will be able to systematically investigate and control the temperature stability of 2-(4-Ethoxyphenoxy)-4-methylaniline, ensuring the quality and reliability of your research and development activities.
References
- Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link][6]
-
Santella, R. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC. Retrieved from [Link][10]
-
SGS Belgium. (n.d.). Pharmaceutical Stability Testing and Storage. Retrieved from [Link][16]
-
Zylstra, G. J., & Suen, W. C. (1994). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology, 60(5), 1531–1537. Retrieved from [Link][17]
-
Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link][18]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link][8]
-
Santella, R. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed. Retrieved from [Link][5]
-
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link][11]
-
Rochelle, G. T., et al. (2012). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Retrieved from [Link][19]
-
Price, D. J., et al. (2016). Effects of temperature on the formation of secondary organic aerosol from amine precursors. eScholarship.org. Retrieved from [Link][20]
-
Bajaj, S., et al. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link][21]
-
Takatsu, A., et al. (2017). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Retrieved from [Link][22]
-
Wang, C. J., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. Retrieved from [Link][23]
-
Singh, H., et al. (n.d.). Oxidation of Amines. Indian Journal of Chemistry. Retrieved from [Link][2]
-
Celebioglu, A., & Uyar, T. (2018). TGA thermograms and their derivatives. ResearchGate. Retrieved from [Link][24]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link][25]
-
Eke, Z., et al. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Retrieved from [Link][26]
-
Zhang, Q., et al. (2013). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. PMC. Retrieved from [Link][3]
-
Ghosh, S., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. Retrieved from [Link][4]
-
Pandey, J., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. Retrieved from [Link][27]
-
Alsante, K. M., et al. (2014). Review on development of forced degradation studies and its approaches on stability indicating method. International Journal of Pharmaceutical and Clinical Research, 6(4), 291-303. Retrieved from [Link][7]
-
IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link][28]
-
Prola, A., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules. Retrieved from [Link][29]
-
Teveth, B. S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. Retrieved from [Link][12]
-
Cifre, M., et al. (2012). TGA analysis of polyaniline polymerized by laccase. ResearchGate. Retrieved from [Link][30]
-
Manuni, M., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161. Retrieved from [Link][13]
-
Pharmaceutical Technology. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link][15]
-
Agilent Technologies, Inc. (2011). Aniline purity. Retrieved from [Link][31]
-
Patel, K. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. LinkedIn. Retrieved from [Link][32]
-
Zsakó, J., et al. (1974). Kinetic analysis of thermogravimetric data. XX. Study of the thermal decomposition of some tetrathiocyanato-diamino-chromate complexes. Journal of Thermal Analysis, 6(1), 215-228. Retrieved from [Link][33]
-
Deshmukh, S. N., et al. (2013). Thermal Degradation Analysis of Melamine-Aniline-Formaldehyde Terpolymeric Ligand. Research Journal of Chemical Sciences, 3(1), 1-5. Retrieved from [Link][34]
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link][1]
Sources
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. jidps.com [jidps.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmasm.com [pharmasm.com]
- 14. benchchem.com [benchchem.com]
- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. Pharmaceutical Stability Testing and Storage | SGS Belgium [sgs.com]
- 17. journals.asm.org [journals.asm.org]
- 18. humiditycontrol.com [humiditycontrol.com]
- 19. researchgate.net [researchgate.net]
- 20. escholarship.org [escholarship.org]
- 21. japsonline.com [japsonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. epa.gov [epa.gov]
- 26. researchgate.net [researchgate.net]
- 27. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 28. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]
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- 33. akjournals.com [akjournals.com]
- 34. isca.me [isca.me]
Technical Support Center: Stability & Handling of 2-(4-Ethoxyphenoxy)-4-methylaniline
Executive Summary & Diagnostic Brief
You are accessing this guide because your sample of 2-(4-Ethoxyphenoxy)-4-methylaniline (CAS: 23385-44-6) has deviated from its off-white/pale beige crystalline state to a pink, red, brown, or black substance.
The Core Issue:
This molecule is a polysubstituted electron-rich aniline . The primary amine (
-
The Methyl group at the para position.
-
The (4-Ethoxyphenoxy) group at the ortho position.
The Mechanism of Failure: These EDGs lower the oxidation potential of the amine nitrogen, making it significantly more susceptible to atmospheric oxidation than standard aniline. The color change is not a random impurity; it is a stepwise radical polymerization process.
-
Pink/Red: Formation of N-oxide radicals and azo-linkage dimers (early-stage oxidation).
-
Brown/Black: Formation of complex polyaniline-like oligomers (advanced degradation).
Visualizing the Degradation Pathway
Understanding the enemy is the first step to defeating it. The diagram below illustrates why your sample changes color and solubility.
Figure 1: The oxidative cascade of electron-rich anilines. The transition from Green (Pure) to Red (Dimer) is often reversible via purification; the transition to Black (Polymer) usually results in yield loss.
Troubleshooting Protocols
Scenario A: "My sample is slightly pink but still solid."
Diagnosis: Surface oxidation. Purity is likely >95%, but trace azo-impurities are acting as strong chromophores. Action: Recrystallization.
Protocol:
-
Solvent Selection: Use a mixture of Ethanol (EtOH) and Water .[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling EtOH.
-
Expert Tip: If the solution is dark, add activated charcoal (1-2% by weight), boil for 2 minutes, and filter while hot through Celite.
-
-
Precipitation: Add hot water dropwise until persistent turbidity is observed.
-
Cooling: Allow to cool slowly to room temperature, then refrigerate (
). Rapid cooling traps impurities. -
Filtration: Collect crystals and wash with cold 1:1 EtOH/Water.
-
Drying: Dry under high vacuum (
) over or KOH pellets.
Scenario B: "My sample is brown/black and oily."
Diagnosis: Significant oxidation and hydrolysis. Simple recrystallization will fail because the "oily" impurities will occlude the crystal lattice. Action: Acid-Base Rescue Extraction.
This method relies on the basicity of the amine. Oxidation products (oligomers) often lose basicity or become neutral, allowing us to separate them chemically.
Step-by-Step Rescue Workflow:
-
Dissolution: Dissolve the impure sample in Dichloromethane (DCM) or Ethyl Acetate.
-
Acidification: Extract the organic layer with 1M HCl (3x).
-
Chemistry: The amine becomes a water-soluble ammonium salt (
). Neutral colored impurities stay in the DCM.
-
-
Phase Separation: Keep the Aqueous (Acidic) layer. Discard the organic layer (which should contain the brown color).
-
Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12.
-
Observation: The product will precipitate or oil out as the free amine regenerates.
-
-
Extraction: Extract the cloudy aqueous mixture with fresh DCM (3x).
-
Drying: Dry the combined DCM layers over Anhydrous
. -
Concentration: Evaporate solvent under reduced pressure.
Decision Matrix: Rescue vs. Discard
Use this flowchart to determine the viability of your sample.
Figure 2: Operational decision tree for processing degraded aniline samples.
Frequently Asked Questions (Technical)
Q1: Can I store this compound in solution? A: No. Storing electron-rich anilines in solution (especially in chlorinated solvents like DCM or Chloroform) accelerates decomposition due to trace acidity and dissolved oxygen.
-
Recommendation: Store only as a dry solid. If solution storage is mandatory, use anhydrous solvents, degas with Argon, and store at
.
Q2: Why does the melting point drop after the color changes?
A: This is a classic colligative property effect. The oxidation byproducts (azo-dimers and quinones) act as impurities, disrupting the crystal lattice and causing "melting point depression." A drop of
Q3: Is the "pink" form toxic? A: Treat it as highly toxic. While the parent aniline is toxic/irritant, the oxidation products (often quinone-imines) can be potent sensitizers and may have higher cytotoxicity. Always handle degraded samples with full PPE (Nitrile gloves, fume hood).
Q4: I need to run an NMR, but the sample is pink. Will it interfere?
A: Usually, no . The molar extinction coefficient of the colored impurities is extremely high (often
Storage & Handling Standards
To prevent recurrence, adhere to these "Senior Scientist" standards:
| Parameter | Standard | Rationale |
| Atmosphere | Argon or Nitrogen | Displaces |
| Temperature | 2-8°C (Refrigerated) | Slows radical propagation kinetics. |
| Container | Amber Glass | Blocks UV light, which catalyzes radical formation. |
| Additives | None (usually) | Advanced: For bulk storage (>100g), packing under an atmosphere containing trace |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24706534, 2-Ethoxy-4-methylaniline. Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
Sources
Technical Support Center: Mitigating Catalyst Poisoning with 2-(4-Ethoxyphenoxy)-4-methylaniline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for handling 2-(4-Ethoxyphenoxy)-4-methylaniline in catalytic reactions. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and may encounter challenges with catalyst deactivation. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Challenge of a Bifunctional Reagent
2-(4-Ethoxyphenoxy)-4-methylaniline is a valuable intermediate in organic synthesis, frequently employed in cross-coupling reactions to construct complex molecular architectures. However, its structure presents a classic challenge for catalysis. The molecule contains a primary arylamine, a potent nucleophile and, more critically, a strong coordinating agent for transition metal catalysts. This guide will walk you through the mechanisms of poisoning and provide a series of actionable strategies to maintain catalyst activity and ensure reaction success.
Section 1: Understanding the Primary Poisoning Mechanism
The core issue when using 2-(4-Ethoxyphenoxy)-4-methylaniline stems from the lone pair of electrons on the aniline nitrogen. In many catalytic cycles, particularly those involving late transition metals like Palladium (Pd), the active catalytic species is electron-deficient (a Lewis acid). The aniline nitrogen, acting as a Lewis base, can strongly coordinate to the metal center.[1][2] This coordination occupies the site required for the catalytic cycle to proceed, effectively "poisoning" or deactivating the catalyst.[3] While the ether oxygen also possesses lone pairs, its coordination to the metal center is significantly weaker and less likely to be the primary cause of deactivation.
Caption: Mechanism of catalyst poisoning by the aniline moiety.
Section 2: Frequently Asked Questions (FAQs) - Diagnosis & First Response
This section addresses the most common initial queries and observations when catalyst deactivation is suspected.
Q1: My reaction is sluggish, or has stalled completely after showing initial conversion. Is this catalyst poisoning?
A: This is a classic symptom of catalyst poisoning. Often, the reaction begins as expected, but as the concentration of the product (or remaining starting material amine) builds, more catalyst active sites become blocked, leading to a dramatic decrease in the reaction rate or a complete halt.[1] Other signs include the need for unusually high catalyst loadings or the formation of side products from thermal degradation if the reaction temperature is increased to compensate.
Q2: Which functional group in 2-(4-Ethoxyphenoxy)-4-methylaniline is the main problem?
A: The primary culprit is the aniline (-NH₂) group . The lone pair on the nitrogen atom is highly available for coordination to the metal center of the catalyst. This is a well-documented issue with nitrogen-containing heterocycles and anilines in cross-coupling reactions.[2][4]
Q3: Are certain catalysts, like Palladium, Platinum, or Rhodium, more susceptible to poisoning by this aniline?
A: Yes. Palladium catalysts, especially in their Pd(0) oxidation state common in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), are notoriously sensitive to poisoning by nitrogen-containing ligands.[1][5] Rhodium and Ruthenium, often used in hydrogenation, can also be poisoned by amines, sometimes through coordination of the arene ring rather than the nitrogen lone pair, which can also inhibit catalysis.[4][6]
Q4: I used high-purity 2-(4-Ethoxyphenoxy)-4-methylaniline. Could impurities in other reagents be the cause?
A: Absolutely. While the aniline itself is a potential poison, trace impurities in your reagents or solvents can be even more potent deactivators. Key culprits to watch for include:
-
Sulfur Compounds: Even trace amounts of thiols or sulfides from other synthesis steps can irreversibly poison palladium catalysts.[7]
-
Water: Moisture can be particularly harmful in certain catalytic cycles, for instance by hydrolyzing reagents and forming species that are highly reactive toward the catalyst.[8][9][10]
-
Halides: Excess halide ions can coordinate to the metal center and inhibit key steps in the catalytic cycle.[5] It is crucial to ensure the purity of all components in the reaction, not just the primary substrate.[11]
Section 3: Troubleshooting Guide - Proactive & Reactive Strategies
A successful experiment relies on both preventing poisoning from the start and knowing how to intervene if it occurs.
Proactive Strategies (Prevention)
-
Reagent Purification is Non-Negotiable: The purity of amines is exceedingly important for reproducible results.[11] Before use, 2-(4-Ethoxyphenoxy)-4-methylaniline should be purified to remove baseline impurities.
-
Recommendation: Filtration through a short plug of activated alumina or silica gel can remove polar impurities. For larger quantities, recrystallization or column chromatography is advised.
-
-
Strategic Catalyst and Ligand Selection: The choice of ligand can dramatically alter the catalyst's susceptibility to poisoning.
-
Rationale: Bulky, electron-rich ligands (e.g., biaryl phosphines in palladium catalysis) can protect the metal center, making it sterically more difficult for the aniline to coordinate. They also promote the desired reductive elimination step in many cross-coupling cycles, which can outcompete the rate of catalyst deactivation.
-
See Table 1 for recommendations.
-
-
Ensure a Strictly Inert Atmosphere: The active form of many catalysts, particularly Pd(0), is sensitive to oxidation by air.[1] Oxidative degradation can be mistaken for poisoning.
-
Best Practice: Use Schlenk techniques or a glovebox. Ensure solvents are properly degassed before use.
-
Reactive Strategies (Intervention)
-
Incremental Substrate Addition: This is one of the most effective strategies for mitigating poisoning by a starting material.
-
Causality: Instead of adding all the aniline at once, adding it slowly via a syringe pump over several hours keeps its instantaneous concentration in the reaction mixture low. This minimizes the rate of catalyst poisoning relative to the rate of the desired catalytic turnover.[1]
-
-
Modest Increase in Catalyst Loading: While not an ideal solution from a cost or atom-economy perspective, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide enough active sites to achieve full conversion despite some deactivation.[1] This should be considered a last resort after other methods have been attempted.
Table 1: Recommended Catalyst Systems for Reactions with Anilines
| Reaction Type | Recommended Catalyst Source | Recommended Ligand Class | Rationale & Key Considerations |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type Biarylphosphines (e.g., SPhos, XPhos) | Bulky, electron-rich ligands accelerate reductive elimination and sterically shield the Pd center. |
| Buchwald-Hartwig Amination | Pd G3 or G4 Precatalysts | Josiphos or Buchwald-type Ligands | Precatalysts ensure efficient generation of the active Pd(0) species. Ligand choice is critical for C-N bond formation. |
| Heck Coupling | Pd(OAc)₂ | Herrmann's Catalyst, NHC Ligands (N-Heterocyclic Carbenes) | NHC ligands form very stable bonds with palladium, which can increase catalyst longevity and thermal stability. |
| Hydrogenation | [Rh(COD)(PPh₃)₂]PF₆, Ru-based catalysts | Varies (e.g., PPh₃) | Amine products can also be catalyst poisons.[4] The choice of solvent and conditions is critical to minimize product inhibition. |
Section 4: Advanced Protocols & Workflows
Protocol 1: Purification of 2-(4-Ethoxyphenoxy)-4-methylaniline
Objective: To remove polar impurities and potential catalyst poisons prior to use.
Methodology:
-
Dissolution: Dissolve the crude 2-(4-Ethoxyphenoxy)-4-methylaniline in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Slurry with Sorbent: Add a small amount of silica gel or activated alumina to the solution and stir for 15-20 minutes.
-
Preparation of Plug: Prepare a short column (e.g., in a pipette or small chromatography column) with a plug of cotton or glass wool, a layer of sand, and 2-3 inches of silica gel or activated alumina, wet with the chosen elution solvent (e.g., a hexane/ethyl acetate mixture).
-
Filtration: Carefully apply the aniline solution to the top of the plug and elute with the solvent.
-
Collection: Collect the purified product as it elutes. Monitor by TLC to ensure separation from baseline impurities.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Validation: Confirm purity via ¹H NMR and/or LC-MS before proceeding with the catalytic reaction.
Troubleshooting Workflow for a Stalled Reaction
Caption: A logical workflow for troubleshooting failed reactions.
References
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. (2008).
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System - ACS Publications. (2008).
- Catalyst poisoning - Wikipedia.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF - ResearchGate.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (2022).
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline - Benchchem.
- Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor - ResearchGate.
- Catalysts Deactivation, Poisoning and Regeneration - MDPI. (2019).
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC.
- Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma.
- Cross-Coupling Reactions Guide.
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- 8. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Guide to the Structural Elucidation of 2-(4-Ethoxyphenoxy)-4-methylaniline via ¹H and ¹³C NMR Spectroscopy
Introduction
In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 2-(4-Ethoxyphenoxy)-4-methylaniline, a substituted diphenyl ether amine, represents a class of scaffolds frequently utilized in the synthesis of biologically active molecules and advanced polymers. Its precise atomic arrangement dictates its physicochemical properties and, consequently, its function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the in-depth structural elucidation of such organic molecules in solution.[1]
This guide provides a comprehensive, predictive interpretation of the ¹H and ¹³C NMR spectra of 2-(4-ethoxyphenoxy)-4-methylaniline. Moving beyond a simple data report, we will dissect the underlying principles governing the spectral appearance, explaining the causality behind the predicted chemical shifts, multiplicities, and signal assignments. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and characterization.
Molecular Structure and Electronic Environment
To interpret an NMR spectrum effectively, one must first understand the molecule's structure and the electronic interplay of its functional groups. The structure of 2-(4-ethoxyphenoxy)-4-methylaniline contains two distinct aromatic rings linked by an ether oxygen, with additional substituents that create a unique and asymmetric electronic environment.
Caption: Numbering scheme for 2-(4-Ethoxyphenoxy)-4-methylaniline.
The key substituents (-NH₂, -CH₃, and -OC₂H₅) are all electron-donating groups (EDGs). This has a profound effect on the electron density of the aromatic rings, causing increased shielding (an upfield shift to lower ppm values) at the ortho and para positions relative to the substituent.[2] This predictable electronic effect is fundamental to assigning the aromatic signals.
¹H NMR Spectral Interpretation (Predicted, 400 MHz, CDCl₃)
The proton NMR spectrum provides information on the chemical environment, quantity, and connectivity of protons in a molecule.
Aliphatic Region (δ 1.0 - 4.5 ppm)
-
Ethoxy Group (-OCH₂CH₃):
-
δ ~1.4 ppm (t, 3H, J ≈ 7.0 Hz), H8': The terminal methyl protons (H8') are shielded and appear furthest upfield in this region. They are coupled to the two adjacent methylene protons (H7'), resulting in a triplet signal according to the n+1 rule (2+1=3).[3]
-
δ ~4.0 ppm (q, 2H, J ≈ 7.0 Hz), H7': The methylene protons (H7') are directly attached to an electronegative oxygen atom, which deshields them significantly, shifting their signal downfield.[4][5] They are coupled to the three methyl protons (H8'), splitting the signal into a quartet (3+1=4).
-
-
Methyl Group (-CH₃):
-
δ ~2.2 ppm (s, 3H), H7: The methyl group attached to the aniline ring (C4) is in a relatively shielded environment. Lacking any adjacent non-equivalent protons, its signal appears as a sharp singlet.
-
-
Amino Group (-NH₂):
-
δ ~3.6 ppm (s, broad, 2H), -NH₂: The protons of the primary amine typically appear as a broad singlet. The chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange.[6] The signal's broadness is often a result of quadrupolar relaxation from the ¹⁴N nucleus.
-
Aromatic Region (δ 6.5 - 7.5 ppm)
This region is the most diagnostic for confirming the substitution pattern.
-
Phenoxy Ring (Ring B):
-
δ ~6.85 ppm (d, 2H, J ≈ 9.0 Hz), H3'/H5': This ring is 1,4-disubstituted, creating a classic AA'BB' spin system that often appears as two distinct doublets. The protons ortho to the strong electron-donating ethoxy group (H3' and H5') are highly shielded and appear upfield.
-
δ ~6.95 ppm (d, 2H, J ≈ 9.0 Hz), H2'/H6': The protons ortho to the ether oxygen linkage (H2' and H6') are slightly less shielded than H3'/H5' and thus appear slightly downfield.
-
-
Aniline Ring (Ring A):
-
δ ~6.65 ppm (dd, 1H, J ≈ 8.4, 2.4 Hz), H5: This proton is ortho to the methyl group and meta to both the amino and phenoxy groups. It experiences coupling from both H6 (ortho coupling, large J) and H3 (meta coupling, small J).
-
δ ~6.70 ppm (d, 1H, J ≈ 2.4 Hz), H3: This proton is situated between the two strongly electron-donating amino and phenoxy groups. This position is highly shielded, giving it an upfield chemical shift. It shows only a small meta coupling to H5.
-
δ ~6.78 ppm (d, 1H, J ≈ 8.4 Hz), H6: This proton is ortho to the amino group and meta to the methyl group. It is primarily influenced by the strong ortho coupling to H5.
-
Summary of Predicted ¹H NMR Data
| Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~1.4 | Triplet (t) | 3H | ~7.0 | Ethoxy -CH₃ (H8') |
| ~2.2 | Singlet (s) | 3H | - | Ar-CH₃ (H7) |
| ~3.6 | Broad Singlet (s, br) | 2H | - | -NH₂ |
| ~4.0 | Quartet (q) | 2H | ~7.0 | Ethoxy -OCH₂- (H7') |
| ~6.65 | Doublet of Doublets (dd) | 1H | ~8.4, ~2.4 | H5 |
| ~6.70 | Doublet (d) | 1H | ~2.4 | H3 |
| ~6.78 | Doublet (d) | 1H | ~8.4 | H6 |
| ~6.85 | Doublet (d) | 2H | ~9.0 | H3', H5' |
| ~6.95 | Doublet (d) | 2H | ~9.0 | H2', H6' |
¹³C NMR Spectral Interpretation (Predicted, 100 MHz, CDCl₃)
Proton-decoupled ¹³C NMR spectra show a single peak for each chemically unique carbon atom, providing a direct count of non-equivalent carbons and information about their electronic environment.[7] For 2-(4-ethoxyphenoxy)-4-methylaniline, we predict 15 distinct carbon signals due to the molecule's asymmetry.
Aliphatic Region (δ 10 - 70 ppm)
-
δ ~14.8 ppm, C8': The terminal methyl carbon of the ethoxy group is the most shielded carbon, appearing furthest upfield.
-
δ ~20.5 ppm, C7: The methyl carbon on the aniline ring.
-
δ ~63.8 ppm, C7': The methylene carbon of the ethoxy group is deshielded by the directly attached oxygen atom.[8]
Aromatic Region (δ 110 - 160 ppm)
The assignment in this region relies on predicting the electronic effects of each substituent. Carbons directly attached to heteroatoms (ipso-carbons) are significantly deshielded and appear downfield.
-
δ ~114.9 ppm, C3: This carbon is flanked by two strong EDGs (-NH₂ and the ether -O-), making it one of the most shielded aromatic carbons.
-
δ ~115.5 ppm, C3'/C5': These carbons are ortho to the strong ethoxy EDG, resulting in a significant upfield shift.
-
δ ~119.0 ppm, C5: Shielded by the para amino group and the ortho methyl group.
-
δ ~121.0 ppm, C6: Shielded by the ortho amino group.
-
δ ~121.5 ppm, C2'/C6': These carbons are ortho to the ether oxygen linkage.
-
δ ~128.0 ppm, C4: The ipso-carbon bearing the methyl group.
-
δ ~138.0 ppm, C1: The ipso-carbon bearing the amino group. The nitrogen causes a strong downfield shift.
-
δ ~142.0 ppm, C2: This carbon is attached to both the amino group and the ether oxygen, leading to significant deshielding.
-
δ ~150.0 ppm, C1': The ipso-carbon of the phenoxy ring, attached to the ether oxygen.
-
δ ~154.0 ppm, C4': The ipso-carbon attached to the ethoxy group oxygen.
Summary of Predicted ¹³C NMR Data
| Predicted δ (ppm) | Assignment | Predicted δ (ppm) | Assignment |
| ~14.8 | C8' | ~121.5 | C2', C6' |
| ~20.5 | C7 | ~128.0 | C4 |
| ~63.8 | C7' | ~138.0 | C1 |
| ~114.9 | C3 | ~142.0 | C2 |
| ~115.5 | C3', C5' | ~150.0 | C1' |
| ~119.0 | C5 | ~154.0 | C4' |
| ~121.0 | C6 |
Recommended Experimental Protocol
Achieving high-quality, reproducible NMR data requires a standardized experimental approach.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of 2-(4-ethoxyphenoxy)-4-methylaniline.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a standard 5 mm NMR tube. CDCl₃ is often preferred for its volatility and minimal signal overlap in common spectral regions.[9]
-
Ensure the solvent contains 0.03-0.05% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
-
Data Acquisition (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled with NOE (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): ~1-2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
-
NMR Interpretation Workflow
The logical process of spectral interpretation is a self-validating system that connects molecular structure to experimental data.
Caption: A systematic workflow for NMR spectral interpretation.
Conclusion
The predictive analysis of the ¹H and ¹³C NMR spectra for 2-(4-ethoxyphenoxy)-4-methylaniline provides a clear roadmap for its structural verification. The distinct signals of the ethoxy, methyl, and amino groups in the aliphatic region, combined with the complex yet interpretable patterns in the aromatic region, create a unique spectral fingerprint. By understanding the fundamental principles of chemical shifts and coupling, driven by the electronic nature of the molecule's substituents, researchers can confidently assign each signal and confirm the identity and purity of their compound. This guide serves as a practical example of how NMR spectroscopy, when applied with scientific rigor, functions as an indispensable tool in modern chemical science.
References
-
Cao, C.-t., Wang, L.-y., & Cao, C.-z. (2019). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Journal of Physical Organic Chemistry, 32(10), e3993. [Link]
-
Smith, W. B., & Proulx, T. W. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 205-207. [Link]
-
Kalaivani, P., & Mathubala, G. (2021). NMR spectral analysis of diphenyl ether. ResearchGate. [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the C-13 NMR spectrum of phenol. Retrieved February 21, 2026, from [Link]
-
Filo. (2025, November 20). Below is the ¹H NMR spectrum for para-methylaniline. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Retrieved February 21, 2026, from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved February 21, 2026, from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 21, 2026, from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved February 21, 2026, from [Link]
-
Indian Institute of Technology Guwahati. (n.d.). 13C NMR spectroscopy. Retrieved February 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 21, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 19). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 21, 2026, from [Link]
-
Chemistry LibreTexts. (2021, December 15). ¹H NMR Spectra and Interpretation (Part I). Retrieved February 21, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved February 21, 2026, from [Link]
-
Tantillo, D. J. (2017). 1H and 13C-NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Pharmaceutical Sciences VII. [Link]
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Mass spectrometry (LC-MS) analysis of 2-(4-Ethoxyphenoxy)-4-methylaniline
An In-Depth Comparative Guide to the LC-MS Analysis of 2-(4-Ethoxyphenoxy)-4-methylaniline
For researchers, scientists, and drug development professionals, the precise and reliable quantification of small molecules is paramount. This guide provides a detailed examination of the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-(4-Ethoxyphenoxy)-4-methylaniline, a compound of interest in various research and development contexts. As a senior application scientist, this document moves beyond a simple protocol, offering a comparative analysis against alternative techniques and explaining the fundamental reasoning behind the methodological choices to ensure robust and defensible results.
The accurate measurement of aromatic amines like 2-(4-Ethoxyphenoxy)-4-methylaniline is crucial, whether it is being assessed as a pharmaceutical impurity, a metabolic byproduct, or a synthetic intermediate.[1][2] The choice of analytical technique is a critical decision that impacts data quality, throughput, and resource allocation. This guide is structured to provide a comprehensive LC-MS/MS workflow, objectively compare its performance with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), and equip the reader with the rationale to select the most appropriate method for their specific analytical challenge.
Part 1: A Deep Dive into the Recommended LC-MS/MS Method
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently the preferred technique for quantifying trace levels of organic compounds in complex mixtures.[2][3] Its power lies in the synergistic combination of the physical separation capabilities of LC with the highly sensitive and selective detection provided by tandem MS.[4] For 2-(4-Ethoxyphenoxy)-4-methylaniline, this approach offers unparalleled performance, particularly in challenging matrices.
Analyte Characteristics
A foundational understanding of the analyte's physicochemical properties is essential for effective method development.
-
Molecular Formula: C₁₅H₁₇NO₂[5]
-
Molecular Weight: 243.30 g/mol [5]
-
Structure: The molecule contains a readily protonatable aniline group, making it an ideal candidate for positive mode electrospray ionization (ESI). Its aromatic rings and ether linkage contribute to a moderate hydrophobicity (XLogP3: ~2.1), suggesting good retention on reversed-phase columns.[6][7]
Detailed Experimental Protocol for LC-MS/MS Analysis
This protocol is designed as a self-validating system, where each step is chosen to minimize interference and maximize reproducibility.
1. Sample Preparation: The Foundation of Quality Data
The objective is to remove matrix components that can interfere with analysis while ensuring the analyte is recovered efficiently.[8] For a plasma or tissue sample, a protein precipitation followed by solid-phase extraction (SPE) is recommended.
-
Step 1: Protein Precipitation. To 100 µL of sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated version of the analyte).
-
Step 2: Centrifugation. Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Step 3: Solid-Phase Extraction (SPE).
-
Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from Step 2 onto the cartridge. The analyte, being basic, will be retained.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Step 4: Evaporation and Reconstitution. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid). This ensures the injection solvent is compatible with the starting LC conditions, promoting sharp peak shapes.[8]
2. Liquid Chromatography (LC) Parameters
The goal of the chromatographic separation is to isolate the analyte from any remaining matrix components to prevent ion suppression in the mass spectrometer.
-
LC System: Agilent 1290 Infinity II LC or equivalent.[3]
-
Column: A reversed-phase column such as an Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) is an excellent starting point, offering high efficiency and good retention for moderately polar compounds.
-
Mobile Phase A: 0.1% formic acid in water. The acidifier promotes analyte protonation for enhanced ESI+ response.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-5.0 min: Ramp to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.1-7.0 min: Return to 10% B and equilibrate
-
-
Flow Rate: 0.4 mL/min.[10]
-
Column Temperature: 40°C to ensure reproducible retention times and lower backpressure.[10]
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Parameters
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantification.[2]
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[3]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The aniline moiety is basic and readily accepts a proton.[11]
-
MRM Transitions:
-
Precursor Ion (Q1): The protonated molecule, [M+H]⁺, for 2-(4-Ethoxyphenoxy)-4-methylaniline is m/z 244.1. This is the mass selected in the first quadrupole.
-
Product Ion (Q3): The precursor ion is fragmented in the collision cell (Q2). A stable, high-intensity fragment is selected in the third quadrupole for detection. A plausible fragmentation is the cleavage of the ethoxy group, leading to a significant product ion. A secondary, qualifying transition should also be monitored to confirm identity.
-
Quantitative Transition: m/z 244.1 → 198.1 (Hypothesized loss of C₂H₆O)
-
Qualitative Transition: m/z 244.1 → 121.1 (Hypothesized cleavage of the ether bond)
-
-
-
Gas Temperature: 300°C
-
Gas Flow: 5 L/min
-
Nebulizer Pressure: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
LC-MS/MS Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of the target analyte.
Part 2: Comparative Analysis with Alternative Methods
While LC-MS/MS offers superior performance, other techniques may be suitable depending on the application's specific requirements. The most common alternatives for aromatic amine analysis are HPLC-UV and GC-MS.[1][3]
Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique. It relies on the same chromatographic principles as LC-MS but uses a UV-Vis detector to measure the analyte's absorbance of light.
-
Principle: The aromatic rings in 2-(4-Ethoxyphenoxy)-4-methylaniline act as chromophores, absorbing UV light at a characteristic wavelength (e.g., ~240-280 nm). The amount of light absorbed is proportional to the analyte concentration.
-
Advantages:
-
Cost-Effective: Instrumentation and operational costs are significantly lower than LC-MS/MS.
-
Simplicity & Robustness: The technique is generally easier to operate and maintain.
-
-
Disadvantages:
-
Lower Sensitivity: Detection limits are typically in the low ng/mL to µg/mL range, which may not be sufficient for trace analysis.[3]
-
Limited Selectivity: Any compound that co-elutes with the analyte and absorbs at the same wavelength will cause interference, leading to inaccurate quantification. This is a significant drawback in complex matrices.
-
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and semi-volatile compounds, offering excellent separation efficiency.
-
Principle: The sample is vaporized and separated in a gaseous mobile phase. Analytes are then detected by a mass spectrometer.
-
Causality of Derivatization: 2-(4-Ethoxyphenoxy)-4-methylaniline has a relatively high boiling point and a polar amine group, making it unsuitable for direct GC analysis. To improve volatility and peak shape, a derivatization step is required. This typically involves reacting the amine group with an agent like trifluoroacetic anhydride (TFAA) to create a less polar, more volatile derivative.[12]
-
Advantages:
-
High Chromatographic Resolution: Capillary GC columns provide superior separation power compared to standard HPLC columns.
-
Established Libraries: Electron Ionization (EI) sources generate reproducible fragmentation patterns that can be matched against extensive spectral libraries for identification.
-
-
Disadvantages:
-
Derivatization Required: The need for derivatization adds time, cost, and potential sources of error to the workflow.[12]
-
Thermal Instability: Not suitable for analytes that may degrade at the high temperatures of the GC inlet.
-
Quantitative Data Summary: A Head-to-Head Comparison
The following table provides a semi-quantitative comparison of the key performance metrics for the three analytical techniques discussed.
| Feature | LC-MS/MS | HPLC-UV | GC-MS |
| Selectivity | Very High | Low to Medium | High |
| Sensitivity (LOD/LOQ) | Very High (pg/mL) | Low (ng/mL - µg/mL) | High (pg/mL) |
| Matrix Effect | High (Ion Suppression) | Medium (Co-elution) | Low |
| Sample Preparation | Moderate to Complex | Simple to Moderate | Complex (Derivatization) |
| Speed/Throughput | High | Medium | Low |
| Cost (Instrument) | High | Low | Medium |
| Cost (Operational) | High | Low | Medium |
| Suitability for Complex Matrices | Excellent | Poor | Good |
Part 3: A Guide to Method Selection
Choosing the right analytical technique requires a careful balance of performance needs, sample complexity, and available resources. The following decision tree provides a logical framework for this process.
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A Comparative Guide to the FTIR Spectral Analysis of 2-(4-Ethoxyphenoxy)-4-methylaniline
Abstract
This technical guide provides a detailed analysis and predicted assignment of the Fourier-Transform Infrared (FTIR) spectral bands for 2-(4-Ethoxyphenoxy)-4-methylaniline. In the absence of a published experimental spectrum for this specific molecule, this guide establishes a robust, predicted spectrum through a comparative analysis of its constituent functional groups: a primary aromatic amine, a diaryl ether, an ethoxy group, and substituted aromatic rings. By synthesizing data from structurally analogous compounds such as aniline, toluidine, and phenetole (ethoxybenzene), we offer a reliable framework for researchers, medicinal chemists, and drug development professionals to identify and characterize this compound and its analogues. This document explains the causal relationships between molecular structure and vibrational frequencies, outlines a standard experimental protocol for sample analysis, and presents the predicted data in a clear, comparative format.
Introduction: The Role of FTIR in Structural Elucidation
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive analytical technique used to identify functional groups and elucidate molecular structures. The principle is based on the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds (e.g., stretching, bending, and wagging). Each type of bond and functional group vibrates at a characteristic frequency, producing a unique spectral "fingerprint."
For a complex molecule like 2-(4-Ethoxyphenoxy)-4-methylaniline, the FTIR spectrum is a superposition of the vibrational modes of its various components. A precise interpretation, therefore, relies on dissecting the molecule into its fundamental building blocks and comparing their known spectral features. This guide provides such a dissection, offering a predictive yet authoritative assignment of its key spectral bands.
Molecular Structure and Key Functional Groups
To logically assign the FTIR bands, we must first identify the primary vibrational components of 2-(4-Ethoxyphenoxy)-4-methylaniline.
Caption: Molecular structure of 2-(4-Ethoxyphenoxy)-4-methylaniline.
The key functional groups for FTIR analysis are:
-
Primary Aromatic Amine (-NH₂): Gives rise to characteristic N-H stretching and bending modes.
-
Diaryl Ether (Ar-O-Ar'): Characterized by strong asymmetric and symmetric C-O-C stretching vibrations.
-
Ethoxy Group (-O-CH₂CH₃): Contributes aliphatic C-H and C-O stretching modes.
-
Methyl Group (-CH₃): Adds specific aliphatic C-H stretching and bending vibrations.
-
Substituted Aromatic Rings: Produce signals from aromatic C-H stretching, C=C ring stretching, and highly diagnostic C-H out-of-plane (OOP) bending vibrations that indicate the substitution pattern.
Comparative Spectral Analysis and Band Assignment
The following table provides a detailed, predicted assignment of the major FTIR absorption bands for 2-(4-Ethoxyphenoxy)-4-methylaniline. The predicted ranges are derived from established spectral data for aniline, toluidine, phenetole, and other substituted aromatic compounds.[1][2][3][4]
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Comparative Insights |
| 3480 - 3400 & 3390 - 3320 | Medium, Sharp (Doublet) | Asymmetric & Symmetric N-H Stretch | Primary amines exhibit two distinct bands in this region.[4] Aniline, for instance, shows peaks around 3433 cm⁻¹ and 3356 cm⁻¹.[5] The exact positions are sensitive to hydrogen bonding. |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on the benzene rings. Multiple weak bands are expected in this region. |
| 2980 - 2950 & 2890 - 2860 | Medium | Asymmetric & Symmetric CH₃ Stretch | From the methyl and ethoxy groups. |
| 2940 - 2910 & 2870 - 2840 | Medium | Asymmetric & Symmetric CH₂ Stretch | From the methylene group of the ethoxy substituent. |
| 1630 - 1600 | Strong | N-H Bending (Scissoring) | This is a very characteristic band for primary amines.[6] In aniline, it appears around 1619 cm⁻¹.[4] |
| 1610, 1580, 1510, 1450 | Medium to Strong (Multiple Bands) | Aromatic C=C Ring Stretching | These absorptions are fundamental to all benzene derivatives. Their relative intensities can sometimes provide clues about ring substitution.[1] |
| 1475 - 1440 | Medium | CH₂ & CH₃ Bending (Deformation) | Aliphatic C-H bending modes from the ethoxy and methyl groups. |
| ~1380 | Medium to Weak | Symmetric CH₃ Bending (Umbrella) | A characteristic bending mode for the methyl group. |
| 1330 - 1260 | Strong | Aromatic C-N Stretch | The C-N bond in aromatic amines has partial double-bond character, shifting this vibration to a higher frequency compared to aliphatic amines.[4] |
| 1270 - 1230 | Strong | Asymmetric Ar-O-C Stretch | This is a key diagnostic band for aryl alkyl and diaryl ethers.[7][8] The connection of oxygen to an aromatic ring strengthens the C-O bond, increasing its vibrational frequency.[3] |
| 1050 - 1020 | Strong | Symmetric Ar-O-C Stretch | The second key diagnostic band for aryl ethers, often appearing sharp and intense.[8][9] |
| 880 - 800 | Strong | Aromatic C-H Out-of-Plane (OOP) Bending | This region is highly diagnostic of the ring substitution patterns. The 1,2,4-trisubstituted ring and the 1,4-disubstituted (para) ring will produce strong, characteristic bands here.[10] |
| 900 - 675 | Broad, Strong | N-H Wagging | A broad absorption characteristic of primary and secondary amines, resulting from the out-of-plane bending of the N-H bond.[4] |
Experimental Protocol: A Self-Validating Workflow
Obtaining a high-quality FTIR spectrum is paramount for accurate structural validation. The following protocol outlines the standard procedure for analyzing a solid sample using the KBr pellet technique, a method chosen for its reliability and ability to produce sharp, well-resolved spectra for crystalline solids.
Caption: Standard workflow for FTIR analysis via the KBr pellet method.
Justification of Experimental Choices:
-
KBr as Matrix: Potassium bromide is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that, when properly mixed, minimizes scattering losses (Christiansen effect). It is crucial to use spectroscopic grade, dry KBr, as water displays a strong, broad O-H stretch that can obscure the N-H stretching region.
-
Sample-to-KBr Ratio (1:100): This ratio ensures that the sample is sufficiently diluted to prevent total absorption (peak saturation) while providing enough material for a strong signal.
-
Grinding: Thorough grinding is essential to reduce particle size below the wavelength of the incident IR radiation, which minimizes scattering and produces a transparent pellet and a flat baseline.
-
Background Spectrum: Acquiring a background scan is a critical self-validating step. It accounts for atmospheric CO₂ and H₂O vapor, as well as any instrumental artifacts, ensuring that the final spectrum contains only absorptions from the sample itself.
Conclusion and Outlook
This guide establishes a comprehensive and theoretically grounded prediction of the FTIR spectrum for 2-(4-Ethoxyphenoxy)-4-methylaniline. The analysis demonstrates that a combination of characteristic vibrational modes—the N-H stretching doublet of the primary amine, the strong dual C-O stretching bands of the aryl ether, and the diagnostic C-H bending bands of the substituted rings—provides a unique and unambiguous spectral fingerprint for this molecule. Researchers can use this guide as an authoritative reference for confirming the synthesis of this compound, assessing its purity, and distinguishing it from structurally related alternatives. The provided experimental workflow ensures that data acquisition is robust, reproducible, and self-validating, adhering to the highest standards of scientific integrity.
References
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A Comparative Guide to the Reactivity of 2-(4-Ethoxyphenoxy)-4-methylaniline and Standard Aniline Derivatives
Introduction
Aniline and its derivatives are foundational pillars in the synthesis of a vast array of materials, from pharmaceuticals and agrochemicals to dyes and polymers. Their reactivity, largely governed by the nucleophilic amino group and the electron-rich aromatic ring, is a subject of both fundamental and practical importance. This guide provides an in-depth comparison of the reactivity of a structurally complex derivative, 2-(4-Ethoxyphenoxy)-4-methylaniline , against standard anilines such as aniline and p-toluidine.
The subject molecule possesses a unique combination of features: a classic p-toluidine core, known for its heightened reactivity compared to aniline, is modified with a highly bulky and electron-rich 2-(4-ethoxyphenoxy) substituent ortho to the amino group. This substitution introduces a fascinating interplay of steric and electronic effects that dramatically alters the molecule's chemical behavior. We will dissect these differences through the lens of basicity, electrophilic aromatic substitution, oxidation, and coupling reactions, providing both mechanistic explanations and practical experimental considerations for the research scientist.
Molecular Structure: An Analysis of Steric and Electronic Factors
The reactivity of an aniline derivative is not dictated by the amino group alone. The nature and position of other ring substituents are critical. Let's compare the structures .
-
Aniline: The parent molecule, serving as our baseline. The -NH₂ group is a powerful activating, ortho-, para-director due to the resonance donation of its lone pair into the ring.[1][2]
-
p-Toluidine (4-methylaniline): The addition of a methyl group, an electron-donating group (EDG), further activates the ring towards electrophilic attack compared to aniline.
-
2-(4-Ethoxyphenoxy)-4-methylaniline: This molecule retains the activated p-toluidine core but adds a significant ortho-substituent. This group has two key characteristics:
-
Electronic Effects: The ether oxygen directly attached to the aniline ring is activating via a strong resonance effect (+M) but deactivating through an inductive effect (-I). Typically, the resonance effect dominates, further enriching the ring with electron density.[1] The ethoxy group on the second phenyl ring is also an EDG, though its effect on the primary aniline ring is transmitted and thus weaker.
-
Steric Effects: The sheer size of the 4-ethoxyphenoxy group is the most defining feature. It creates a significant steric shield around one of the ortho-positions and the amino group itself. This physical barrier is a primary determinant of the molecule's reactivity.[3]
-
Caption: Structures of Aniline, p-Toluidine, and the target molecule.
Comparative Reactivity Deep Dive
Basicity: The Pronounced "Ortho Effect"
The basicity of an aniline reflects the availability of the nitrogen's lone pair to accept a proton. A well-established phenomenon known as the "ortho effect" dictates that nearly any group in the ortho position, whether electron-donating or withdrawing, will decrease the basicity of the aniline compared to its meta or para isomers, and to aniline itself.[4]
This effect stems from steric hindrance. Upon protonation, the amino group rehybridizes from sp² to sp³, becoming non-planar. This change brings the amino hydrogens into close proximity with the ortho-substituent, creating steric strain that destabilizes the conjugate acid.[3][5] This destabilization makes the initial protonation less favorable, hence, a weaker base.
For 2-(4-Ethoxyphenoxy)-4-methylaniline , the extremely bulky ortho group is expected to cause a profound decrease in basicity, making it a significantly weaker base than both aniline and p-toluidine.
Caption: The ortho effect: steric clash destabilizes the anilinium ion.
Table 1: Comparison of Basicity
| Compound | Typical pKₐH (Conjugate Acid) | Expected Basicity | Rationale |
|---|---|---|---|
| Aniline | ~4.6 | Baseline | Reference standard. |
| p-Toluidine | ~5.1 | Higher | Electron-donating methyl group increases electron density on N. |
| 2-(4-Ethoxyphenoxy)-4-methylaniline| Predicted < 4.0 | Significantly Lower | The dominant ortho effect causes steric hindrance to protonation and solvation.[3][6] |
Electrophilic Aromatic Substitution (EAS)
The amino group is one of the most powerful activating groups for EAS, directing incoming electrophiles to the ortho and para positions.[7] This often leads to issues with over-reaction, as seen in the instantaneous reaction of aniline with bromine water to yield 2,4,6-tribromoaniline.[8]
In 2-(4-Ethoxyphenoxy)-4-methylaniline , the reactivity landscape is dramatically altered by the substituents:
-
Directing Effects: The -NH₂ group directs ortho/para. The para position is blocked by the methyl group. One ortho position (C2) is blocked by the phenoxy group. This leaves the other ortho position (C6) and the meta positions (C3, C5) as potential sites. The combined activating power of the amino and ether-oxygen groups will overwhelmingly direct an incoming electrophile to the C6 position.
-
Reaction Rate: While the ring is electronically very rich, the steric bulk of the ortho-substituent acts as a gatekeeper, hindering the approach of the electrophile to the C6 position. Furthermore, the amino group itself is shielded. Therefore, the rate of EAS is expected to be significantly slower than for aniline or p-toluidine. This steric hindrance can be advantageous, often preventing polysubstitution and leading to a single, predictable product without the need for a protecting group strategy.[9]
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A Comparative Guide to Purity Validation Standards for 2-(4-Ethoxyphenoxy)-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of any chemical entity is a cornerstone of safety and efficacy. This is particularly true for intermediates like 2-(4-Ethoxyphenoxy)-4-methylaniline, which may be incorporated into active pharmaceutical ingredients (APIs). Ensuring its purity requires a robust, multi-faceted analytical approach, guided by international regulatory standards. This guide provides an in-depth comparison of purity validation methods, offering insights into the rationale behind experimental choices and presenting a framework for a comprehensive purity assessment.
Regulatory Framework: The ICH Guidelines
The International Council for Harmonisation (ICH) provides the global standard for pharmaceutical impurity testing.[1] Specifically, the ICH Q3A(R2) guideline for "Impurities in New Drug Substances" is the primary directive for controlling impurities in APIs and, by extension, their key intermediates.[2][3] This guideline classifies impurities into three main categories: organic impurities, inorganic impurities, and residual solvents.[1][2]
Key ICH Q3A(R2) Thresholds:
| Threshold | Maximum Daily Dose ≤ 2g/day | Maximum Daily Dose > 2g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg/day (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) | 0.05% |
Data sourced from ICH Q3A(R2) Guidelines.[1][4]
These thresholds dictate the level at which an impurity must be reported, structurally identified, and toxicologically qualified to ensure patient safety.[4][5]
Orthogonal Analytical Approaches for Purity Validation
A self-validating purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This approach provides a high degree of confidence in the purity value by ensuring that no impurities are co-eluting or going undetected.
The primary analytical techniques for the purity validation of 2-(4-Ethoxyphenoxy)-4-methylaniline include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Orthogonal approach to purity validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone of purity determination for non-volatile organic compounds.[6][7] Its versatility in column chemistry and mobile phase composition allows for the separation of a wide range of impurities with varying polarities.
Comparative HPLC Methodologies
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | Diode Array Detector (DAD) |
| Run Time | 15 minutes | 40 minutes |
| Best For | Routine QC, known impurity profile | Impurity profiling, method development |
Rationale: A gradient elution method is superior for impurity profiling as it can resolve compounds with a wider range of polarities.[8] A Diode Array Detector (DAD) provides spectral information, aiding in peak purity assessment and preliminary identification of unknown impurities.
Experimental Protocol: HPLC Purity Determination (Gradient Method)
-
Standard Preparation: Accurately weigh and dissolve 2-(4-Ethoxyphenoxy)-4-methylaniline reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Prepare a sample solution of 2-(4-Ethoxyphenoxy)-4-methylaniline at a concentration of 1 mg/mL in methanol.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 30 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: DAD, 254 nm
-
-
Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Caption: HPLC purity determination workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Technique for Volatile Impurities
GC is an ideal orthogonal technique to HPLC, particularly for identifying volatile and semi-volatile impurities that may not be well-retained or detected by LC methods.[9][10] Coupling with a Mass Spectrometer (MS) provides structural information for impurity identification.[11]
Comparative GC-MS Parameters
| Parameter | Method A: General Purpose | Method B: High Resolution |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | DB-1MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min | 80 °C (2 min), ramp to 300 °C at 10 °C/min, hold 10 min |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Mass Range | 50-400 amu | 35-500 amu |
Rationale: A slower oven ramp rate (Method B) provides better separation of closely eluting impurities.[12] A DB-1MS column is a non-polar column suitable for general-purpose analysis of aromatic amines.[13]
Experimental Protocol: GC-MS Impurity Analysis
-
Sample Preparation: Dissolve approximately 10 mg of 2-(4-Ethoxyphenoxy)-4-methylaniline in 1 mL of a suitable solvent like dichloromethane or methanol.
-
GC-MS Conditions:
-
Column: DB-1MS, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at 1.2 mL/min
-
Inlet: 280 °C, Splitless injection
-
Oven: 80 °C (2 min), then 10 °C/min to 300 °C (hold 10 min)
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization: EI, 70 eV
-
Scan Range: m/z 35-500
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with a standard injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and can also be used for quantitative purity determination (qNMR).[14][15] It provides a comprehensive view of the molecule's structure and can detect impurities that may not have a chromophore for UV detection in HPLC or are not volatile enough for GC.[16]
Comparative NMR Experiments
| Experiment | Information Provided |
| ¹H NMR | Proton environment, preliminary purity estimate. |
| ¹³C NMR | Carbon skeleton, presence of isomeric impurities. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, definitive structural confirmation.[14] |
| qNMR | Highly accurate purity determination using an internal standard. |
Rationale: A combination of 1D and 2D NMR experiments is crucial for complete structural verification.[14] For quantitative analysis, qNMR offers high precision and accuracy without the need for a specific reference standard for each impurity.
Experimental Protocol: ¹H NMR for Purity Assessment
-
Sample Preparation: Dissolve 5-10 mg of 2-(4-Ethoxyphenoxy)-4-methylaniline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay (D1): 5 seconds (for quantitative accuracy)
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the signals corresponding to the analyte and any visible impurities.
-
Calculate purity based on the relative integrals, assuming a known number of protons for each signal.
-
Summary of Method Performance
| Technique | Primary Use | Advantages | Limitations |
| HPLC-UV/DAD | Quantitative Purity, Impurity Profiling | High sensitivity, robust, widely applicable.[17] | Requires chromophore, potential for co-elution. |
| GC-MS | Volatile Impurities, Orthogonal Confirmation | High separation efficiency for volatiles, structural information from MS.[18] | Not suitable for non-volatile or thermally labile compounds.[7] |
| NMR | Structural Confirmation, Absolute Purity (qNMR) | Unambiguous structural data, detects non-chromophoric impurities. | Lower sensitivity compared to chromatographic methods. |
Conclusion: A Triad of Techniques for Uncompromising Purity Validation
A robust and scientifically sound purity validation for 2-(4-Ethoxyphenoxy)-4-methylaniline necessitates a multi-pronged approach. HPLC serves as the primary tool for quantitative purity assessment and impurity profiling. GC-MS provides a crucial orthogonal method for detecting volatile impurities and confirming the identity of known impurities. Finally, NMR spectroscopy offers the definitive structural confirmation and can provide a highly accurate purity value through qNMR. By integrating the data from these complementary techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and safety of the final pharmaceutical product.
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- YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances.
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A Senior Application Scientist's Guide to the Chromatographic Analysis of 2-(4-Ethoxyphenoxy)-4-methylaniline and Its Process-Related Impurities
Introduction: The Analytical Imperative in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-(4-Ethoxyphenoxy)-4-methylaniline, a diaryl ether and amine, serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its synthetic pathway, often a variation of the Ullmann condensation, can introduce a predictable yet challenging profile of impurities.[2][3] These impurities may include unreacted starting materials, isomeric by-products, or products of side reactions, each with the potential to affect the final product's stability, toxicity, and therapeutic effect.[4]
This guide provides a comprehensive comparison of three principal chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC)—for the separation and analysis of 2-(4-Ethoxyphenoxy)-4-methylaniline from its key potential impurities. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to guide researchers in selecting the optimal analytical strategy for their specific needs, from in-process control to final product release.
Understanding the Impurity Profile: A Synthesis-Based Approach
The most common route for synthesizing diaryl ethers and amines is the copper-catalyzed Ullmann condensation, which involves coupling an aryl halide with a phenol or an amine.[5][6] A plausible synthesis for our target compound involves the reaction of 4-ethoxyphenol with an activated aniline derivative like 2-halo-4-methylaniline .
This synthetic route logically predicts the following potential impurities:
-
Impurity A: 4-ethoxyphenol (Unreacted Starting Material)
-
Impurity B: 2-bromo-4-methylaniline (or other halo-aniline, Unreacted Starting Material)
-
Impurity C: 2,2'-Bis(4-ethoxyphenoxy)-4,4'-dimethylazobenzene (Oxidative Homocoupling By-product)
-
Impurity D: 4-methylaniline (Potential precursor or degradation product)
The structural differences—ranging from the highly polar phenol to the less polar halogenated aniline and the large, conjugated azo by-product—present a distinct chromatographic challenge.
Caption: Synthetic pathway and the origin of process-related impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
For non-volatile, polar to moderately polar compounds like aromatic amines and their derivatives, reversed-phase HPLC (RP-HPLC) is the predominant analytical technique. Its high resolution, sensitivity, and quantitative accuracy make it indispensable for final purity assessment and impurity quantification.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC. Its non-polar nature provides excellent hydrophobic interaction with the aromatic rings of the analyte and impurities, leading to effective separation based on polarity differences.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is optimal. The gradient, moving from a higher to a lower aqueous composition, is necessary to first elute the more polar impurities (like 4-ethoxyphenol) and then the less polar target compound and by-products within a reasonable timeframe. A buffer is crucial to maintain a consistent pH, ensuring stable retention times and peak shapes for the ionizable aniline functional group.[7]
-
Detection: A Diode Array Detector (DAD) or a multi-wavelength UV detector is ideal. It allows for the simultaneous monitoring at multiple wavelengths, which is useful for detecting impurities that may have different absorption maxima. Furthermore, a DAD provides peak purity analysis by comparing spectra across a single peak, a key feature for method validation as per ICH guidelines.[8]
Comparative HPLC Performance Data
| Compound / Impurity | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Impurity A (4-ethoxyphenol) | 3.52 | - | 0.05 | 0.15 |
| Impurity D (4-methylaniline) | 4.89 | 5.1 | 0.08 | 0.24 |
| Target Molecule | 9.15 | 12.3 | 0.04 | 0.12 |
| Impurity B (2-bromo-4-methylaniline) | 11.24 | 4.5 | 0.06 | 0.18 |
| Impurity C (Azo By-product) | 15.78 | 9.8 | 0.10 | 0.30 |
Note: Data is illustrative, based on typical performance for analogous compounds.
Experimental Protocol: HPLC Method
-
System Preparation:
-
Chromatograph: Agilent 1290 Infinity LC system or equivalent.[9]
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: DAD, Wavelength 240 nm.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B (Re-equilibration)
-
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Dilute as necessary for analysis. Filter through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 5 µL of the prepared sample.
-
Acquire data for 18 minutes.
-
Integrate peaks and perform peak purity analysis using the chromatography data system.
-
Gas Chromatography (GC): A Tool for Volatile Components and Orthogonal Verification
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. While many aromatic amines can be analyzed by GC, they often present challenges due to their polarity and high boiling points, which can lead to peak tailing and adsorption on the column.[10]
Causality Behind Experimental Choices
-
Derivatization: To overcome the challenges of analyzing polar amines, derivatization is often employed. Converting the primary amine group (-NH₂) to a less polar, more volatile derivative (e.g., a trifluoroacetyl derivative) significantly improves peak shape and reduces column adsorption.[11] This is a critical step for achieving reliable quantification.
-
Stationary Phase: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), offers a good balance for separating a range of aromatic compounds.
-
Injection and Detection: A split/splitless inlet is standard. The inlet temperature must be high enough to ensure rapid volatilization but low enough to prevent thermal degradation of the analytes. A Flame Ionization Detector (FID) is an excellent choice for general-purpose analysis of organic compounds, offering high sensitivity and a wide linear range.
Comparative GC Performance Data (with Derivatization)
| Compound / Impurity (as TFA derivative) | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (ng on column) | Limit of Quantitation (LOQ) (ng on column) |
| Impurity A (4-ethoxyphenol) | 6.41 | - | 0.1 | 0.3 |
| Impurity D (4-methylaniline) | 7.05 | 2.8 | 0.1 | 0.3 |
| Impurity B (2-bromo-4-methylaniline) | 8.92 | 7.5 | 0.2 | 0.6 |
| Target Molecule | 10.33 | 5.2 | 0.1 | 0.3 |
| Impurity C (Azo By-product) | Not Volatile | - | - | - |
Note: Data is illustrative. Impurity C is generally non-volatile and not suitable for GC analysis.
Experimental Protocol: GC Method (with Derivatization)
-
Derivatization Procedure:
-
To 1 mg of the sample in a vial, add 500 µL of Ethyl Acetate and 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature. The sample is ready for injection.
-
-
System Preparation:
-
Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, Constant Flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split, 20:1 ratio.
-
Detector: FID, Temperature 300 °C.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Acquire and process the data.
-
Thin-Layer Chromatography (TLC): Rapid, Cost-Effective Screening
TLC is an invaluable tool for rapid, qualitative analysis. It is exceptionally useful for monitoring the progress of a chemical reaction, screening for the presence of major impurities, and determining appropriate solvent systems for column chromatography purification.[12]
Causality Behind Experimental Choices
-
Stationary Phase: Silica gel 60 F₂₅₄ plates are standard. The polar silica surface interacts with the polar functional groups of the analytes.
-
Mobile Phase: The choice of mobile phase is critical for achieving separation. A mixture of a non-polar solvent (e.g., Hexane or Toluene) and a moderately polar solvent (e.g., Ethyl Acetate) is typically used. By varying the ratio, the polarity of the mobile phase can be tuned to optimize the separation, as indicated by the Retention Factor (Rf) values.[13][14]
-
Visualization: The F₂₅₄ indicator in the silica gel allows for visualization of UV-active compounds under a 254 nm UV lamp. Additional staining, such as with potassium permanganate, can be used for compounds that are not UV-active or to provide secondary confirmation.
Comparative TLC Performance Data
| Compound / Impurity | Rf Value (7:3 Hexane:Ethyl Acetate) | Rf Value (8:2 Toluene:Ethyl Acetate) |
| Impurity A (4-ethoxyphenol) | 0.25 | 0.30 |
| Impurity D (4-methylaniline) | 0.35 | 0.42 |
| Target Molecule | 0.50 | 0.60 |
| Impurity B (2-bromo-4-methylaniline) | 0.65 | 0.75 |
| Impurity C (Azo By-product) | 0.10 (streaking) | 0.15 (streaking) |
Note: Data is illustrative. The highly polar azo by-product may exhibit streaking.
Experimental Protocol: TLC Method
-
Plate Preparation:
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
-
Sample Application:
-
Dissolve the sample in a volatile solvent (e.g., Dichloromethane) to a concentration of ~2-5 mg/mL.
-
Using a capillary tube, spot a small amount of the sample solution onto the origin line. Also spot solutions of available standards.
-
Allow the solvent to fully evaporate.
-
-
Development:
-
Pour the chosen mobile phase into a developing chamber to a depth of ~0.5 cm.
-
Place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Allow the solvent front to migrate up the plate until it is ~1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Method Comparison and Summary
The choice of chromatographic method is dictated by the analytical goal. For rigorous, validated quantification of impurities required for regulatory submission, HPLC is the unequivocal choice. For analyzing volatile starting materials or as an orthogonal method, GC (with derivatization) is suitable, though it cannot detect non-volatile by-products. For rapid, in-process checks, TLC provides an efficient and economical solution.
Caption: Decision workflow for selecting the appropriate chromatographic technique.
| Feature | HPLC | GC (with Derivatization) | TLC |
| Primary Application | Quantitative Purity & Impurity Profiling | Volatile Impurity Analysis, Orthogonal Method | Qualitative Reaction Monitoring |
| Resolution | Very High | High | Low to Moderate |
| Sensitivity | High (µg/mL) | Very High (ng on column) | Moderate (µg on spot) |
| Throughput | Moderate | Moderate | High |
| Cost (Instrument/Consumables) | High / Moderate | High / Moderate | Low / Very Low |
| Quantitation | Excellent | Very Good | Poor to Semi-Quantitative |
| Validation Level | Fully Validatable per ICH Guidelines[8][15] | Fully Validatable per ICH Guidelines[8][15] | Limited (for identification) |
Conclusion
A multi-faceted chromatographic approach is essential for the comprehensive analysis of 2-(4-Ethoxyphenoxy)-4-methylaniline. While HPLC stands as the definitive method for accurate purity determination and impurity quantification, GC offers a valuable orthogonal perspective on volatile components, and TLC remains an indispensable tool for rapid, real-time process evaluation. By understanding the principles behind each technique and applying them judiciously, researchers and drug development professionals can ensure the quality, safety, and consistency of their synthesized materials, paving the way for successful downstream applications.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Agilent Technologies. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
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Forgács, E. (n.d.). Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. ResearchGate. [Link]
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Lee, M. R., & Lee, R. J. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]
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Brooks, J. B., & Moore, W. E. C. (1969). Gas chromatographic analysis of amines and other compounds produced by several species of Clostridium. Canadian Journal of Microbiology. [Link]
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Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
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Rezaee, M., Yamini, Y., & Faraji, M. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. [Link]
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ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Stejskalová, K., & Trchová, M. (2018). Thin-layer chromatography as a method for separating aniline oligomers. ResearchGate. [Link]
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IKEV. (n.d.). ICH Q2B Guideline Validation of Analytical Procedures Methodology. [Link]
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FDA. (1994). Reviewer Guidance: Validation of Chromatographic Methods. [Link]
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Cserháti, T., & Forgács, E. (2001). Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. Journal of Liquid Chromatography & Related Technologies. [Link]
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Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]
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OperaChem. (2025). Ullmann coupling-An overview. [Link]
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Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. [Link]
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International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
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Ghosh, A., et al. (2014). Pharmaceutical Impurities: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
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Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F. [Link]
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Weatherly, C. A. (2016). Advances in Separation Methodologies: Fatty Acid, Fatty Amine, Water. MavMatrix. [Link]
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Wang, W., et al. (2009). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]
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Wikipedia. (n.d.). Ullmann condensation. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethoxy-4-methylaniline. PubChem Compound Database. [Link]
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PubChemLite. (n.d.). 2-ethoxy-4-methylaniline (C9H13NO). [Link]
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-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
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A Comparative Guide to the Synthesis of 2-(4-Ethoxyphenoxy)-4-methylaniline: Benchmarking Yields from Foundational Literature
This guide provides an in-depth analysis of the prevalent synthetic strategies for 2-(4-Ethoxyphenoxy)-4-methylaniline, a diaryl ether amine derivative with applications as a key intermediate in the development of pharmaceuticals and advanced materials. We will objectively compare the two primary catalytic methods for its synthesis: the Ullmann Condensation and the Buchwald-Hartwig Amination. The discussion is grounded in established chemical principles, with detailed, field-proven protocols and a comparative analysis of their expected efficiencies based on foundational literature.
Introduction to Synthetic Strategy
The core structural challenge in synthesizing 2-(4-Ethoxyphenoxy)-4-methylaniline lies in the formation of the diaryl ether (C-O) or the diaryl amine (C-N) bond. The choice of which bond to form dictates the overall synthetic approach. Two powerful, Nobel-prize-recognized cross-coupling reactions have become the standard for these transformations.
-
Ullmann Condensation: A classic, copper-catalyzed reaction to form a C-O bond between an aryl halide and a phenol.
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed reaction to form a C-N bond between an aryl halide and an amine.
This guide will dissect both pathways, offering a rationale for procedural choices and benchmarking their potential yields.
Pathway 1: The Ullmann Condensation Approach (C-O Bond Formation)
The Ullmann condensation is a robust and cost-effective method for constructing diaryl ether linkages.[1][2] Historically, this reaction required harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper.[3] However, the advent of modern catalytic systems, particularly the use of copper(I) salts in conjunction with chelating ligands, has enabled these reactions to proceed under significantly milder conditions with improved yields.[4]
The logical disconnection for this pathway involves reacting 2-bromo-4-methylaniline with 4-ethoxyphenol.
Expert Rationale for Protocol Design
The selection of a copper(I) source, such as copper(I) iodide (CuI), is critical as it is the active catalytic species. A chelating diamine ligand, like N,N'-dimethylethylenediamine (DMEDA), is introduced to stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, thereby lowering the required reaction temperature.[5] A non-nucleophilic base, typically potassium phosphate or carbonate, is essential for deprotonating the phenol, activating it for nucleophilic attack. Toluene is a common high-boiling solvent suitable for this transformation.
Detailed Experimental Protocol: Ullmann Condensation
Reactants:
-
2-Bromo-4-methylaniline (1.0 equiv)
-
4-Ethoxyphenol (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (Anhydrous)
Procedure:
-
To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-methylaniline, 4-ethoxyphenol, CuI, and K₃PO₄.
-
Seal the flask with a septum and purge with an inert atmosphere (e.g., Argon or Nitrogen) for 15 minutes. This is crucial to prevent oxidation of the Cu(I) catalyst.
-
Through the septum, add anhydrous toluene, followed by the DMEDA ligand via syringe.
-
Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 2-(4-Ethoxyphenoxy)-4-methylaniline.
Workflow Diagram: Ullmann Condensation
Sources
A Senior Application Scientist's Guide to Validating Assay Methods for 2-(4-Ethoxyphenoxy)-4-methylaniline in Biological Matrices
Introduction
The robust quantification of xenobiotics in biological matrices is a cornerstone of drug discovery and development. This guide provides a comparative analysis of established bioanalytical methodologies for the validation of assays measuring 2-(4-Ethoxyphenoxy)-4-methylaniline, a molecule of interest in pharmaceutical research. As researchers, scientists, and drug development professionals, the selection of an appropriate assay platform is a critical decision that impacts data quality, resource allocation, and, ultimately, the trajectory of a development program. This document will explore the principles, advantages, and practical considerations for three widely adopted techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
The guidance herein is grounded in the principles of bioanalytical method validation as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3]. The objective is to provide not just a set of protocols, but a logical framework for methodological selection and validation, ensuring the generation of reliable and reproducible data for pharmacokinetic, toxicokinetic, and biomarker studies[1][2][4].
Methodology Comparison: A Tripartite Approach
The choice of an analytical method is a balance of sensitivity, selectivity, throughput, and cost. For 2-(4-Ethoxyphenoxy)-4-methylaniline, a small molecule, the following techniques represent a spectrum of analytical solutions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has become the definitive technique for small molecule quantification in complex biological matrices due to its unparalleled sensitivity and selectivity[1]. The coupling of liquid chromatography's separation power with the mass spectrometer's ability to selectively detect and fragment ions of a specific mass-to-charge ratio (m/z) provides a highly robust analytical system.
Principle of Operation: The analyte is first separated from matrix components on an HPLC column. The eluent is then introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where the analyte is ionized. The parent ion is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion is monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides exceptional specificity.
Causality in Experimental Choices:
-
Sample Preparation: The goal is to remove proteins and phospholipids that can interfere with ionization (ion suppression) and damage the analytical column[5]. Techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are commonly employed[5]. For a molecule like 2-(4-Ethoxyphenoxy)-4-methylaniline, SPE with a reversed-phase sorbent would likely offer the cleanest extracts, maximizing sensitivity[6][7].
-
Chromatography: A C18 reversed-phase column is a common starting point for small aromatic molecules, offering good retention and separation from polar matrix components[6][8]. A gradient elution with acetonitrile or methanol and water, often with a formic acid modifier to improve ionization efficiency, is typical[6][9].
-
Mass Spectrometry: Positive ion ESI is generally effective for aniline-containing compounds due to the basicity of the amino group, which is readily protonated[9]. Optimization of cone voltage and collision energy is crucial for maximizing the signal of the parent and fragment ions.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: A Robust Workhorse
HPLC-UV is a widely accessible and cost-effective technique. Its suitability depends on the required sensitivity and the presence of a UV-absorbing chromophore in the analyte, which 2-(4-Ethoxyphenoxy)-4-methylaniline possesses due to its aromatic rings.
Principle of Operation: Similar to LC-MS/MS, the analyte is separated via HPLC. Detection is achieved by passing the column eluent through a flow cell where it is irradiated with UV light. The absorbance of the analyte at a specific wavelength is measured and is proportional to its concentration.
Causality in Experimental Choices:
-
Sample Preparation: As UV detection is less selective than MS/MS, a more rigorous sample cleanup is often necessary to remove endogenous interferences that also absorb at the analytical wavelength[10]. LLE or a comprehensive SPE method would be preferable to simple protein precipitation.
-
Chromatography: The chromatographic separation is paramount to resolve the analyte from any interfering compounds. Longer run times or more complex gradients may be required compared to LC-MS/MS[8][11]. The selection of the mobile phase will also be critical to ensure good peak shape and resolution.
-
Wavelength Selection: The UV spectrum of 2-(4-Ethoxyphenoxy)-4-methylaniline would need to be determined to select the wavelength of maximum absorbance, which will provide the highest sensitivity.
Enzyme-Linked Immunosorbent Assay (ELISA): High-Throughput Screening
ELISA is a plate-based immunoassay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For a small molecule like 2-(4-Ethoxyphenoxy)-4-methylaniline, a competitive ELISA format would be necessary.
Principle of Operation: In a competitive ELISA, a known amount of enzyme-labeled analyte competes with the unlabeled analyte in the sample for binding to a limited number of specific antibody-coated wells. After washing away unbound components, a substrate is added, and the resulting colorimetric signal is inversely proportional to the amount of analyte in the sample.
Causality in Experimental Choices:
-
Antibody Development: The primary challenge for an ELISA is the development of a highly specific monoclonal or polyclonal antibody that recognizes 2-(4-Ethoxyphenoxy)-4-methylaniline. This is a significant upfront investment in time and resources.
-
Assay Development: Optimization of antibody and conjugate concentrations, incubation times, and washing steps is required to achieve the desired sensitivity and dynamic range.
-
Matrix Effects: Biological matrices can interfere with antibody-antigen binding. Therefore, sample dilution or specific sample preparation protocols are often necessary.
Comparative Performance Data
The following table summarizes the expected performance characteristics of each method for the analysis of 2-(4-Ethoxyphenoxy)-4-methylaniline. The values are hypothetical but based on typical performance for similar small molecules.
| Parameter | LC-MS/MS | HPLC-UV | ELISA |
| Selectivity | Very High | Moderate to High | High (if antibody is specific) |
| Sensitivity (LLOQ) | 0.1 - 1 ng/mL | 10 - 100 ng/mL | 0.5 - 5 ng/mL |
| Linear Range | 3 - 4 orders of magnitude | 2 - 3 orders of magnitude | 1 - 2 orders of magnitude |
| Throughput | Moderate to High | Moderate | Very High |
| Cost per Sample | High | Low | Low (for large batches) |
| Method Development Time | Moderate | Short | Long (requires antibody development) |
| Flexibility | High (easily adapted for metabolites) | Moderate | Low (specific to one analyte) |
Experimental Protocols
Protocol 1: LC-MS/MS Method for 2-(4-Ethoxyphenoxy)-4-methylaniline in Human Plasma
This protocol is based on established methodologies for similar small molecules and adheres to FDA and EMA guidelines for bioanalytical method validation[1][2].
1. Sample Preparation: Solid-Phase Extraction (SPE)
Caption: Solid-Phase Extraction Workflow for Plasma Samples.
Step-by-Step:
-
Spike 100 µL of human plasma with an appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte.
-
Condition a mixed-mode SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE plate.
-
Wash the plate with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Perform a second wash with 1 mL of 20% methanol in water to remove less polar interferences.
-
Elute the analyte and IS with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) water:acetonitrile.
-
Inject 5-10 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by infusion of the analyte |
Protocol 2: HPLC-UV Method for 2-(4-Ethoxyphenoxy)-4-methylaniline in Rat Plasma
This protocol outlines a potential HPLC-UV method, emphasizing the need for robust chromatographic separation.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.
Step-by-Step:
-
To 200 µL of rat plasma, add an appropriate internal standard.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of methyl-tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase.
-
Inject 20 µL onto the HPLC-UV system.
2. HPLC-UV Conditions
| Parameter | Condition |
| HPLC System | Isocratic or Gradient HPLC System |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detector | Wavelength of maximum absorbance (to be determined) |
Validation According to Regulatory Standards
A bioanalytical method is not considered reliable until it has been fully validated[1][2][12]. The validation process demonstrates that the method is suitable for its intended purpose[12]. Key validation parameters that must be assessed for all methods include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample[1][13].
-
Accuracy: The closeness of the determined value to the nominal concentration[1][2].
-
Precision: The degree of scatter between a series of measurements[1][2].
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte[2].
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision[1].
-
Recovery: The efficiency of the extraction procedure[13].
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions[2][5].
Conclusion and Recommendations
For the quantification of 2-(4-Ethoxyphenoxy)-4-methylaniline in biological matrices, LC-MS/MS is the recommended method for regulated bioanalysis due to its superior sensitivity, selectivity, and wide linear dynamic range. This method is well-suited for supporting pharmacokinetic and toxicokinetic studies where low concentrations of the analyte are expected.
HPLC-UV represents a viable, lower-cost alternative for applications where lower sensitivity is acceptable, such as in later-stage studies with higher dosing or for in vitro screening assays. However, significant attention must be paid to chromatographic resolution to ensure selectivity.
An ELISA is a powerful tool for high-throughput screening, but the substantial upfront investment in antibody development makes it less practical for early-stage research unless a very large number of samples will be analyzed.
Ultimately, the choice of method should be guided by the specific requirements of the study, including the expected concentration range of the analyte, the required throughput, and the available resources. Regardless of the chosen method, a full validation according to regulatory guidelines is mandatory to ensure the integrity of the generated data.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Steen, A., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(4), 359-362. [Link]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
-
Van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(4), 353-357. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Papaseit, E., et al. (2016). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 40(6), 443-451. [Link]
-
Journal of Chemical Society of Nigeria. hplc-uv analysis and the antioxidant activity of the crude methanol extract and the solvent fraction. [Link]
-
Biocompare. ELISA Kits. [Link]
-
Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]
-
Lee, J. W., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research, 23(3), 479-488. [Link]
-
KME, A., & MS, K. (2006). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. Chromatographia, 64(9-10), 555-559. [Link]
-
Yeasmin, N., et al. (2023). bioanalytical method development and validation of 2-(4-ethoxyphenyl sulphonamido) pentane-diamide, a novel antitumor and antiangiogenic agent, in rat serum and application of the method in determination of pharmacokinetic parameters. International Journal of Applied Pharmaceutics, 15(5), 183-190. [Link]
-
Journal of Liquid Chromatography & Related Technologies. Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. [Link]
-
Robert, A., et al. (1995). Determination of Urinary 4,4'-methylenedianiline and Its Acetylated Metabolites by Solid-Phase Extraction and HPLC Analysis With UV and Electrochemical Detection. International Archives of Occupational and Environmental Health, 68(1), 44-51. [Link]
-
Biocompare. ELISA Kits. [Link]
-
Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), 068-083. [Link]
-
LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
-
Revue Roumaine de Chimie. DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. [Link]
-
Waters Corporation. Introduction to LC-MS/MS technique. [Link]
-
Publication Database PIK. Online SPE-MS_MS_2025.pdf. [Link]
-
Medix Biochemica. Immunoassay Kits. [Link]
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Defining the Gold Standard: Protocol for Establishing 2-(4-Ethoxyphenoxy)-4-methylaniline Reference Materials
Executive Summary
2-(4-Ethoxyphenoxy)-4-methylaniline (CAS 105640-07-1) is a critical intermediate in the synthesis of Sitafloxacin (DU-6859a), a broad-spectrum fluoroquinolone antibiotic. In the regulatory landscape of drug development (ICH Q7), the quality of the final API is inextricably linked to the purity of its starting materials.
This guide moves beyond simple datasheets to provide a self-validating framework for establishing a Primary Reference Standard. We compare the two dominant methodologies for purity assignment—Mass Balance (HPLC) and Quantitative NMR (qNMR) —and provide a robust protocol for characterizing this oxidation-sensitive aniline derivative.
Part 1: The Challenge of Standardization
Aniline derivatives like 2-(4-Ethoxyphenoxy)-4-methylaniline present specific stability challenges that standard "Certificate of Analysis" workflows often miss:
-
Oxidative Instability: Electron-rich anilines are prone to oxidation, forming azo-dimers or quinone-imines upon air exposure. A standard that tests 99% pure today may degrade if not stored under argon at -20°C.
-
Regioisomerism: The synthesis often involves nucleophilic aromatic substitution. Trace amounts of regioisomers (e.g., substitution at the ortho vs. para position relative to the methyl group) can co-elute in generic HPLC methods.
-
Hygroscopicity: As an amine, the salt form (if used) or even the free base can adsorb atmospheric moisture, skewing gravimetric assays.
Part 2: Comparative Analysis of Purity Assignment Methods
Table 1: qNMR vs. Mass Balance (HPLC)
| Feature | Method A: Mass Balance (HPLC + TGA + KF) | Method B: Quantitative NMR (qNMR) |
| Principle | Indirect. Purity = | Direct. Ratio of analyte protons to an Internal Standard (IS) protons. |
| Traceability | Circular. Requires reference standards to quantify impurities accurately (Response Factors). | Absolute. Traceable to the Internal Standard (e.g., NIST-traceable Benzoic Acid). |
| Speed | Slow. Requires HPLC, Karl Fischer (KF), TGA/ROI, and solvent analysis (GC). | Fast. Single experiment provides purity and solvent content. |
| Blind Spots | High. Inorganic salts and non-chromophore impurities are invisible to UV detection. | Low. Detects all proton-containing species. |
| Precision | High (<0.5% RSD), but accuracy depends on response factors. | High (<1.0% RSD) with proper relaxation delays ( |
| Verdict | Routine QC. Best for batch release after the standard is established. | Primary Standardization. Best for assigning the value to the reference material. |
Decision Logic for Method Selection
The following diagram illustrates the decision matrix for characterizing a new batch of reference material.
Figure 1: The "Gold Standard" decision tree for establishing a primary reference material. Note the iterative purification loop.
Part 3: Experimental Protocol for Reference Standard Establishment
This protocol is designed to be self-validating . It does not assume the material is pure; it proves it.
Phase 1: Purification (The "Clean-Up")
Commercial sources often contain synthesis byproducts (e.g., 4-ethoxyphenol).
-
Solvent Selection: Dissolve crude material in minimal boiling Ethanol (absolute) .
-
Filtration: Filter hot to remove insoluble mechanical impurities.
-
Crystallization: Slowly add warm Water (anti-solvent) until turbidity persists. Cool gradually to 4°C.
-
Why? Rapid cooling traps impurities. Slow cooling excludes them from the lattice.
-
-
Drying: Vacuum dry at 40°C over
for 24 hours.-
Critical: Anilines oxidize. Ensure the vacuum oven is backfilled with Nitrogen, not air.
-
Phase 2: Structure Elucidation (The "Identity")
Before assigning purity, you must confirm the structure.
-
1H NMR (DMSO-d6): Look for the characteristic ethoxy triplet/quartet and the methyl singlet. The amine protons (-NH2) should appear as a broad singlet, exchangeable with
. -
Mass Spectrometry (ESI+): Confirm parent ion
. -
IR Spectroscopy: Verify primary amine doublets (
) and ether stretches.
Phase 3: Purity Assignment via qNMR (The "Potency")
This is the critical step for a Reference Standard.
Reagents:
-
Analyte: ~20 mg of dried 2-(4-Ethoxyphenoxy)-4-methylaniline (weighed to 0.01 mg precision).
-
Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (TraceCERT® or NIST grade). Must have non-overlapping signals.
-
Solvent: DMSO-d6 (provides good solubility and separates exchangeable protons).
Workflow:
-
Weighing: Weigh Analyte (
) and IS ( ) directly into the NMR tube or a volumetric flask. -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): At least (typically 30-60 seconds) to ensure full relaxation. This is the most common source of error. -
Scans: 16–64 (for S/N > 250).
-
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Purity.[1]
Phase 4: HPLC Purity & Impurity Profiling (The "Check")
While qNMR gives the absolute value, HPLC is required to identify related substances (structural analogs).
Suggested Chromatographic Conditions:
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 240 nm (isobestic point approximation) and 280 nm.
-
Flow Rate: 1.0 mL/min.
Part 4: Stability & Storage (The "Lifecycle")
A reference standard is only valid if its integrity is maintained.
-
Container: Amber glass vials with Teflon-lined screw caps.
-
Headspace: Flush with Argon before sealing.
-
Temperature: Store at -20°C.
-
-
Protocol: Run HPLC-UV.[2] If purity (Area %) changes by >0.5%, perform full re-characterization via qNMR.
-
Stability Logic Diagram
Figure 2: Lifecycle management of the established reference standard.
References
-
International Council for Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[3][4][5] (2000).[3][6]
-
International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000).[3][6]
-
Pauli, G. F., et al. "The importance of quantitative 1H NMR in natural product analysis and reference material establishment." Journal of Natural Products, 75(4), 834-851. (2012).
-
Saito, T., et al. "Synthesis and antibacterial activity of novel 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids." (Sitafloxacin synthesis context). Chemical and Pharmaceutical Bulletin, 43(12), 2133-2141. (1995).
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[7]
Sources
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- 4. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. softbeam.net:8080 [softbeam.net:8080]
- 7. almacgroup.com [almacgroup.com]
Safety Operating Guide
Navigating the Safe Handling of 2-(4-Ethoxyphenoxy)-4-methylaniline: A Guide to Personal Protective Equipment and Disposal
Understanding the Inherent Risks of Aromatic Amines
Aromatic amines as a class of compounds are known for their potential biological activity, which also necessitates a high degree of caution in their handling. Based on data from analogous compounds such as N-methylaniline, 4-methylaniline, and 4-phenoxyaniline, we can anticipate a similar hazard profile for 2-(4-Ethoxyphenoxy)-4-methylaniline.
The primary concerns with aromatic amines include:
-
Acute Toxicity: Many aromatic amines are toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Skin and Eye Irritation: Direct contact can lead to significant skin and eye irritation.[4][5]
-
Sensitization: Some individuals may develop an allergic skin reaction after exposure.
-
Long-Term Health Effects: Certain aromatic amines are suspected of causing cancer or genetic defects.[3][5]
-
Environmental Hazard: Many of these compounds are toxic to aquatic life with long-lasting effects.[1][5]
Given these potential hazards, a multi-layered approach to safety, with a strong emphasis on appropriate PPE, is not just recommended, but essential.
A Multi-Faceted Approach to Personal Protective Equipment (PPE)
The selection of PPE should not be a static, one-size-fits-all decision. Instead, it should be a dynamic process that adapts to the specific procedure being performed. The following sections detail the minimum and recommended PPE for handling 2-(4-Ethoxyphenoxy)-4-methylaniline, with a clear rationale for each.
Eye and Face Protection: The First Line of Defense
Minimum Requirement: Safety glasses with side shields.
Recommended for most applications: Chemical splash goggles.
Required for high-risk operations (e.g., handling large quantities, risk of splashing): A face shield worn over chemical splash goggles.[5]
The Rationale: The eyes are highly susceptible to chemical splashes. Aromatic amines can cause serious eye irritation.[4][5] While safety glasses offer a baseline of protection, chemical splash goggles provide a more complete seal around the eyes, preventing entry of liquids from the sides, top, and bottom. A face shield adds a further layer of protection for the entire face.
Skin and Body Protection: Preventing Dermal Absorption
Minimum Requirement: A standard laboratory coat.
Recommended for all handling procedures: A chemically resistant laboratory coat or apron worn over personal clothing.
Required for tasks with a higher risk of splashes or spills: A chemically resistant suit or coveralls.
Gloves:
-
Material: Nitrile or neoprene gloves are generally recommended for handling aromatic amines. Always consult the glove manufacturer's compatibility chart for the specific chemical or a close analogue.
-
Practice: Double-gloving is a prudent measure, especially for extended handling periods or when working with larger quantities. Gloves should be inspected for any signs of degradation or perforation before and during use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[4]
The Rationale: Aromatic amines can be absorbed through the skin, leading to systemic toxicity.[1][2][3] Standard cotton lab coats offer minimal protection against chemical splashes. Chemically resistant materials prevent the compound from reaching the skin.
Respiratory Protection: Guarding Against Inhalation
When is it necessary? Respiratory protection should be used when there is a potential for generating aerosols or dusts, or when working outside of a certified chemical fume hood.
Types of Respirators:
-
For low levels of airborne particulates: A NIOSH-approved N95 or P100 particulate respirator may be sufficient.
-
For vapors or higher concentrations: A half-mask or full-facepiece respirator with organic vapor cartridges is recommended. In situations with high or unknown concentrations, a supplied-air respirator may be necessary.
The Rationale: Inhalation is a direct route of exposure to the bloodstream.[1][2][3] Engineering controls, such as a chemical fume hood, are the primary means of preventing respiratory exposure. When these are not feasible or sufficient, personal respiratory protection is mandatory.
Visualizing Your PPE Workflow
The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE Selection Workflow for Handling Aromatic Amines.
Summary of Recommended Personal Protective Equipment
| Operation | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing small quantities (in a fume hood) | Safety glasses with side shields | Standard lab coat, single pair of nitrile gloves | Not generally required |
| Preparing solutions and transfers | Chemical splash goggles | Chemically resistant lab coat or apron, double pair of nitrile gloves | Recommended if not in a fume hood |
| Large-scale synthesis or purification | Face shield over chemical splash goggles | Chemically resistant suit or coveralls, double pair of nitrile/neoprene gloves | Required (type depends on specific conditions) |
| Handling spills | Face shield over chemical splash goggles | Chemically resistant suit or coveralls, heavy-duty gloves, boot covers | Required (air-purifying or supplied-air) |
Procedural Guidance for Safe Handling and Disposal
Beyond PPE, a culture of safety is paramount. The following procedures should be integrated into your laboratory's standard operating procedures.
Engineering Controls and Work Practices
-
Chemical Fume Hood: All work with 2-(4-Ethoxyphenoxy)-4-methylaniline should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory.[4]
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled.[4][5] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Spill Management: Have a spill kit readily available that is appropriate for aromatic amines. In the event of a small spill, it should be contained with an inert absorbent material, collected, and placed in a sealed container for disposal.
Disposal Plan
The disposal of 2-(4-Ethoxyphenoxy)-4-methylaniline and any contaminated materials must be treated with the same level of care as its handling.
-
Waste Segregation: All waste containing this compound, including excess material, contaminated gloves, and absorbent from spills, should be collected in a clearly labeled, sealed, and chemically compatible container.
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not discharge this chemical into the environment.[3][5]
-
Decontamination: All glassware and equipment should be thoroughly decontaminated before being removed from the fume hood.
By adhering to these stringent safety protocols, researchers can confidently work with 2-(4-Ethoxyphenoxy)-4-methylaniline, ensuring both their personal safety and the integrity of their research.
References
-
S D Fine-Chem Limited. (n.d.). N-METHYLANILINE GHS Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,4'-Methylenedianiline. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

